molecular formula C5H6N4O3 B097852 N-(4-nitro-1H-pyrazol-5-yl)acetamide CAS No. 16461-96-4

N-(4-nitro-1H-pyrazol-5-yl)acetamide

Cat. No.: B097852
CAS No.: 16461-96-4
M. Wt: 170.13 g/mol
InChI Key: IIMPQAQKCPHLPN-UHFFFAOYSA-N
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Description

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a chemical compound featuring a pyrazole heterocycle substituted with a nitro group and an acetamide functional group. Pyrazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of research applications in medicinal chemistry and materials science. They are frequently investigated as key scaffolds in the development of pharmacologically active molecules and have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties, based on studies of structurally related compounds . The presence of both electron-withdrawing nitro group and the acetamide moiety on the pyrazole core makes this compound a valuable intermediate for further chemical transformations. It can be utilized in metal coordination chemistry to construct coordination complexes , and its structural features suggest potential for exploration in the development of nonlinear optical (NLO) materials . Researchers value this compound for its utility in synthesizing more complex molecules and for probing biochemical pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-nitro-1H-pyrazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMPQAQKCPHLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600147
Record name N-(4-Nitro-1H-pyrazol-5-yl)acetamide
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Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-96-4
Record name N-(4-Nitro-1H-pyrazol-3-yl)acetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitro-1H-pyrazol-5-yl)acetamide
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Foundational & Exploratory

Chemical structure and properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-nitro-1H-pyrazol-5-yl)acetamide

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its metabolic stability and versatile substitution patterns have led to the development of numerous successful drugs.[1] This guide focuses on a specific, yet underexplored, member of this family: N-(4-nitro-1H-pyrazol-5-yl)acetamide . This molecule combines the biologically active pyrazole scaffold with a nitro group, a common pharmacophore in antimicrobial and anticancer agents, and an acetamide functionality, which can modulate physicochemical properties and receptor interactions.[2][3] This document provides a comprehensive overview of its synthesis, predicted properties, and potential applications for researchers in drug discovery and chemical biology.

Chemical Structure and Synthesis

The structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide is characterized by a five-membered pyrazole ring, substituted with a nitro group at the C4 position and an acetamide group at the C5 position.

Figure 1: Chemical structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Proposed Synthesis Pathway

A logical and efficient synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide involves the acetylation of its precursor, 5-amino-4-nitro-1H-pyrazole. This reaction is a standard procedure for converting an amino group to an acetamide.[4][5]

G reactant 5-Amino-4-nitro-1H-pyrazole product N-(4-nitro-1H-pyrazol-5-yl)acetamide reactant->product Acetylation reagent Acetic Anhydride (Ac2O) reagent->product

Caption: Proposed synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Experimental Protocol: Synthesis and Purification

This protocol details the acetylation of 5-amino-4-nitro-1H-pyrazole.

Materials:

  • 5-amino-4-nitro-1H-pyrazole

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-4-nitro-1H-pyrazole in a suitable aprotic solvent like dichloromethane.

  • Reagent Addition: Slowly add an excess of acetic anhydride (typically 1.5 to 2 equivalents) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

Rationale for Experimental Choices:

  • Acetic Anhydride: A common and effective acetylating agent.

  • Pyridine: Acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

  • Aprotic Solvent: Prevents unwanted side reactions with the solvent.

  • Aqueous Workup: Removes excess reagents and byproducts.

  • Column Chromatography: A standard method for purifying organic compounds.[7]

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

PropertyPredicted Value
Molecular Formula C₅H₅N₅O₃
Molecular Weight 183.13 g/mol
LogP -0.5
Topological Polar Surface Area 123.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Predicted Spectroscopic Data

The structural features of N-(4-nitro-1H-pyrazol-5-yl)acetamide suggest the following characteristic spectroscopic data:

Spectroscopy Predicted Peaks and Assignments
¹H NMR - Pyrazole N-H: A broad singlet around 12-14 ppm. - Amide N-H: A singlet around 9-11 ppm. - Pyrazole C-H: A singlet around 8-9 ppm. - Acetyl CH₃: A singlet around 2.0-2.5 ppm.[8]
¹³C NMR - Amide C=O: A signal around 165-175 ppm. - Pyrazole Carbons: Signals in the aromatic region (110-150 ppm). - Acetyl CH₃: A signal around 20-30 ppm.[6]
IR (cm⁻¹) - N-H Stretching: Broad bands around 3100-3400 cm⁻¹. - C=O Stretching (Amide I): A strong band around 1650-1700 cm⁻¹.[9] - N-H Bending (Amide II): A band around 1550-1600 cm⁻¹. - NO₂ Stretching: Strong asymmetric and symmetric bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[10]
Mass Spectrometry - Molecular Ion (M⁺): An ion at m/z = 183. - Fragmentation: Loss of the acetyl group (M-43), loss of the nitro group (M-46), and other characteristic pyrazole ring fragmentations.[11][12]

Potential Applications in Drug Discovery

The unique combination of a nitro group and an acetamide moiety on a pyrazole scaffold suggests several potential applications in drug discovery.

cluster_0 N-(4-nitro-1H-pyrazol-5-yl)acetamide cluster_1 Potential Biological Activities A Pyrazole Scaffold D Antimicrobial A->D E Anticancer A->E F Anti-inflammatory A->F B Nitro Group B->D B->E C Acetamide Group C->D Modulates Properties C->E Modulates Properties

Caption: Potential therapeutic applications of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

  • Antimicrobial Activity: Nitro-heterocyclic compounds are well-known for their antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that damage cellular components.[2] The pyrazole ring itself is a common feature in many antimicrobial agents.[13]

  • Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents due to their ability to inhibit various kinases and other cellular targets involved in cancer progression.[14] The nitro group can also contribute to anticancer activity through mechanisms such as hypoxia-activated prodrugs.

  • Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[13] Further investigation could reveal if N-(4-nitro-1H-pyrazol-5-yl)acetamide possesses anti-inflammatory properties.

Safety and Handling

Caution: This section provides general safety guidelines. Always consult the specific Safety Data Sheet (SDS) for each chemical and follow all institutional safety protocols.

  • Nitro Compounds: Many nitro compounds are energetic and can be explosive. Handle with care and avoid heat, shock, and friction.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]

  • General Handling: Wear standard PPE, including a lab coat, gloves, and eye protection. Avoid inhalation of dust and vapors.

Conclusion

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a promising, yet understudied, molecule with significant potential in medicinal chemistry. Its straightforward synthesis and the known biological activities of its constituent pharmacophores make it an attractive target for further investigation. This guide provides a foundational understanding of its chemical nature and a roadmap for its synthesis and characterization, encouraging further exploration of its therapeutic potential.

References

  • Taylor & Francis. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Rsc.org. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • MDPI. (2024, October 15). Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • PubMed. (2007, May 15). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]

  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • PMC. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • SOP for Water Reactive Compounds (Class I). (2022, February 14). Retrieved from [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14). Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]

  • ICSC 0209 - ACETIC ANHYDRIDE. (n.d.). Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N-acetyl pyrazole and its analogues | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Retrieved from [Link]

  • ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • PMC. (2022, December 3). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Retrieved from [Link]

  • PubMed. (n.d.). Acetylation of 5-amino-1H-[10][11][13]triazole revisited. Retrieved from [Link]

Sources

Thermodynamic stability of nitro-pyrazole acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Pyrazole Acetamide Derivatives

Executive Summary

Nitro-pyrazole acetamide derivatives represent a significant class of heterocyclic compounds with broad applications, ranging from pharmaceuticals to energetic materials.[1][2][3] Their utility is intrinsically linked to their thermodynamic stability, a critical parameter that governs their shelf-life, safety, and performance.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability of these molecules. We will explore the theoretical underpinnings of their stability, detail rigorous experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), outline the design of long-term stability studies compliant with industry standards, and introduce computational methods like Density Functional Theory (DFT) for predictive analysis. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip scientists with the expertise to confidently assess and interpret the thermodynamic behavior of nitro-pyrazole acetamide derivatives.

Introduction: The Critical Role of Stability

The pyrazole ring is an aromatic heterocycle that forms the scaffold for a multitude of biologically active compounds.[1][5] When functionalized with both a nitro (-NO₂) group and an acetamide (-NHC(O)CH₃) side chain, the resulting derivatives gain unique chemical properties. The nitro group, being a potent electron-withdrawing and energetic moiety, significantly influences the molecule's reactivity and energy content, while the acetamide group can modulate pharmacological activity and intermolecular interactions.[2][3]

Understanding the thermodynamic stability of these compounds is paramount for two primary reasons:

  • Safety and Handling: As with many nitroaromatic compounds, these derivatives can be energetic.[6] Assessing their thermal decomposition temperature and energy release is crucial to prevent thermal runaway events during synthesis, storage, and handling.[4][6]

  • Efficacy and Shelf-Life: In a pharmaceutical context, chemical stability is a cornerstone of quality assurance.[7][8] It ensures that a drug substance maintains its identity, strength, and purity throughout its intended shelf-life, which is essential for regulatory approval and patient safety.[7][9][10]

This guide provides an integrated approach to stability assessment, combining experimental thermal analysis with computational modeling to build a complete stability profile.

Theoretical Framework of Thermodynamic Stability

The inherent stability of a nitro-pyrazole acetamide derivative is governed by its molecular structure. The interplay between the stable aromatic pyrazole core and the destabilizing, energy-rich nitro group is a key determinant of its thermal behavior.

Molecular Structure and Its Influence
  • Pyrazole Core: The pyrazole ring is an aromatic system with significant resonance stabilization, contributing to the overall thermal resilience of the molecule.[11]

  • Nitro Group (-NO₂): The C-NO₂ bond is often the weakest link in nitroaromatic compounds and a primary initiation site for thermal decomposition.[12] The number and position of nitro groups dramatically impact stability; multiple nitro groups generally decrease thermal stability while increasing the energetic output of decomposition.

  • Acetamide Side Chain: The acetamide group can influence stability through intermolecular hydrogen bonding, which can create a more stable crystal lattice, potentially increasing the energy required to initiate decomposition.

Common Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is a complex process often initiated by the homolytic cleavage of the C-NO₂ bond.[12] For nitro-pyrazole acetamides, several pathways can be postulated:

  • C-NO₂ Bond Homolysis: This is a common rate-determining step, releasing •NO₂ radicals that can initiate further auto-catalytic reactions.[12]

  • Nitro-Nitrite Isomerization: An intramolecular rearrangement can occur, forming a more reactive nitrite intermediate that rapidly decomposes.

  • Ring Cleavage: Following initial bond scission, the pyrazole ring itself can undergo cleavage, leading to the formation of various gaseous products like N₂, CO, and CO₂.[13][14]

The following diagram illustrates the overarching logic for a comprehensive stability assessment program.

G cluster_0 Stability Assessment Workflow cluster_1 Experimental Analysis cluster_2 Theoretical Analysis Synthesis Compound Synthesis (Nitro-Pyrazole Acetamide Derivative) DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA LTS Long-Term Stability (ICH Guidelines) Synthesis->LTS DFT Computational Modeling (DFT Calculations) Synthesis->DFT Data Data Integration & Analysis DSC->Data TGA->Data LTS->Data DFT->Data Report Comprehensive Stability Profile (Shelf-Life, Safety, Td) Data->Report

Caption: Integrated workflow for assessing the thermodynamic stability of new chemical entities.

Experimental Assessment of Thermal Stability

A robust experimental plan is the cornerstone of stability analysis. It typically involves dynamic heating tests to determine decomposition characteristics and long-term isothermal tests to predict shelf-life.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for probing thermal behavior.[13]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It provides critical data on melting points, phase transitions, and, most importantly, the onset temperature (T_onset) and enthalpy (ΔH_d) of decomposition. An exothermic peak on a DSC thermogram indicates an energy-releasing process like decomposition.[17] The reason this is the primary tool for hazard assessment is its direct measurement of energy release, which is fundamental to understanding potential thermal risks.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] It is used in conjunction with DSC to confirm that an exothermic event is associated with mass loss, thereby verifying decomposition.[13] TGA curves reveal the temperature at which degradation begins (T_d) and can delineate multi-step decomposition processes.[20]

Long-Term Stability Studies

For pharmaceutical applications, long-term stability testing is a regulatory requirement to establish a product's shelf-life.[7][8] These studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[9][21]

  • Purpose: To provide real-time data on how the quality of a drug substance varies over time under the influence of temperature and humidity.[9][10]

  • Conditions: Common long-term testing conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7][21]

  • Accelerated Testing: To predict long-term stability in a shorter timeframe, accelerated studies are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[7][10][21]

Standardized Protocols and Methodologies

Adherence to standardized protocols is essential for generating reproducible and reliable stability data.

Protocol: DSC Analysis for Decomposition

This protocol details the steps for determining the thermal decomposition profile of a nitro-pyrazole acetamide derivative.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C). This self-validating step ensures the accuracy of the measurements.[22]

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any evolved gases during the initial phase of decomposition.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.[15]

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to a final temperature (e.g., 350-400 °C) at a constant heating rate of 10 °C/min. The choice of a linear heating rate is standard for kinetic analysis and comparability.[23]

  • Data Analysis:

    • Identify the exothermic peak corresponding to decomposition.

    • Determine the Onset Temperature (T_onset) : The temperature at which the first deviation from the baseline is observed. This is a critical indicator of the initiation of thermal decomposition.[4]

    • Determine the Peak Temperature (T_peak) : The temperature at which the maximum rate of heat release occurs.

    • Calculate the Enthalpy of Decomposition (ΔH_d) by integrating the area under the exothermic peak.

Protocol: TGA for Mass Loss Verification

This protocol is performed to correlate thermal events with mass loss.

  • Instrument Calibration: Verify the mass balance using standard calibration weights and temperature using certified magnetic standards.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp to 400 °C (or higher if decomposition is incomplete) at 10 °C/min. Using the same heating rate as the DSC allows for direct correlation of the results.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the Decomposition Temperature (T_d) , often defined as the temperature at which 5% weight loss occurs (T_d5%).[19]

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate, which should correspond to the DSC peak temperatures.

G cluster_exp Combined DSC/TGA Experimental Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Start prep Sample Preparation (Weigh 1-3 mg for DSC, 5-10 mg for TGA) start->prep dsc_load Load Sample & Reference Pans prep->dsc_load tga_load Load Sample Crucible prep->tga_load dsc_run Run DSC Program (e.g., 10 °C/min under N₂) dsc_load->dsc_run dsc_analyze Analyze DSC Thermogram (Determine T_onset, T_peak, ΔH_d) dsc_run->dsc_analyze correlate Correlate Results (Confirm Exotherm is Decomposition) dsc_analyze->correlate tga_run Run TGA Program (e.g., 10 °C/min under N₂) tga_load->tga_run tga_analyze Analyze TGA Curve (Determine T_d5%, Mass Loss %) tga_run->tga_analyze tga_analyze->correlate end End: Stability Data Acquired correlate->end

Caption: Step-by-step workflow for experimental thermal analysis using DSC and TGA.

Computational Modeling of Thermodynamic Stability

Computational chemistry provides invaluable insights into molecular stability before a compound is even synthesized, offering a predictive and cost-effective approach to screen candidates.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[24] For stability analysis, DFT calculations can determine:

  • Heat of Formation (ΔH_f): A positive heat of formation often indicates an endothermic compound with a high energy content, a characteristic of many energetic materials.[11][25]

  • Bond Dissociation Energy (BDE): Calculating the BDE for the C-NO₂ bond can identify it as the weakest bond and predict the energy required to initiate decomposition. A lower BDE suggests lower thermal stability.[25]

  • Reaction Pathways: DFT can be used to map potential decomposition pathways and calculate the activation energies for each step, providing a mechanistic understanding of the decomposition process.[26]

The choice of functional and basis set (e.g., B3LYP/6-311+G(d,p)) is critical for achieving accurate results that correlate well with experimental data.[25]

Data Interpretation and Case Study

To illustrate the principles discussed, consider a case study comparing three hypothetical nitro-pyrazole acetamide derivatives. The goal is to rank them based on their thermodynamic stability.

Table 1: Comparative Stability Data for Nitro-Pyrazole Acetamide Derivatives

ParameterDerivative ADerivative BDerivative CRationale for Measurement
Experimental Data
DSC T_onset (°C)215195230Indicates temperature at which decomposition begins. Higher is more stable.
DSC T_peak (°C)225203241Temperature of maximum decomposition rate.
TGA T_d5% (°C)218198234Confirms mass loss begins near DSC onset. Higher is more stable.[19]
Computational Data
C-NO₂ BDE (kJ/mol)260245275Theoretical energy to break the weakest bond. Higher is more stable.[25]
Heat of Formation (kJ/mol)+150+180+120Indicates stored chemical energy.

Analysis:

  • Derivative C exhibits the highest onset temperatures in both DSC and TGA experiments, as well as the highest calculated BDE for the C-NO₂ bond. This indicates it is the most thermally stable of the three. It requires the most energy to initiate decomposition.

  • Derivative B shows the lowest decomposition temperatures and the lowest BDE. Its higher heat of formation suggests it is more energetic but less stable. It is the least thermally stable.

  • Derivative A presents an intermediate stability profile.

Based on this integrated analysis, the rank order of thermodynamic stability is: Derivative C > Derivative A > Derivative B . This ranking is crucial for selecting the safest and most robust candidates for further development.

Conclusion

The thermodynamic stability of nitro-pyrazole acetamide derivatives is a multifaceted property that demands a comprehensive evaluation strategy. A scientifically sound assessment cannot rely on a single technique. Instead, it requires the logical integration of dynamic thermal analyses (DSC/TGA), long-term isothermal studies for shelf-life determination, and predictive computational modeling (DFT). By understanding the causality behind experimental choices—using TGA to validate DSC, and DFT to predict experimental outcomes—researchers can build a robust, self-validating stability profile. This in-depth approach ensures the safe handling of energetic variants, guarantees the efficacy and quality of pharmaceutical products, and ultimately accelerates the development of new and innovative chemical entities.

References

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Stability Testing for Pharmaceuticals & More. (2023). Parameter.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). International Journal of Molecular Sciences. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]

  • Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. (2025). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]

  • Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. (2025). ResearchGate. [Link]

  • Differential scanning calorimetry. (n.d.). Molecular Energetics Group.
  • DSC and TGA analysis of (a-b) compound 2. (c-d) compound 3. (e-f)... (n.d.). ResearchGate. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules. [Link]

  • Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.). ResearchGate. [Link]

  • Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. (2025). Journal of Materials Chemistry A. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). PubMed. [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments. [Link]

  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017). SciSpace. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. [Link]

  • Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities. (2025). Royal Society of Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022). ChemistrySelect. [Link]

  • Physico-chemical characterization of high energetic nitropyrazoles. (2017). Thermochimica Acta. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC. [Link]

  • Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

  • Differential Scanning Calorimetry. (n.d.). Lab Manual.
  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. (2021). PubMed. [Link]

  • Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. [Link]

  • Computational Thermodynamics. (n.d.). CORE. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). ACS Omega. [Link]

  • Synthesis and Properties of Novel Thermally Stable and Insensitive 3,6-dinitropyrazolo[4,3-c]pyrazole-based Energetic Materials. (n.d.). Bentham Science Publisher. [Link]

  • Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. (2025). ResearchGate. [Link]

Sources

Tautomeric Dynamics of N-(4-nitro-1H-pyrazol-5-yl)acetamide: A Solution-State Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric equilibrium of N-(4-nitro-1H-pyrazol-5-yl)acetamide in solution Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors and anti-inflammatory agents. However, the efficacy of N-unsubstituted pyrazoles is strictly governed by annular tautomerism—the migration of the proton between N1 and N2.

For N-(4-nitro-1H-pyrazol-5-yl)acetamide , this equilibrium is not merely academic; it dictates the pharmacophore’s 3D geometry, hydrogen-bond donor/acceptor (HBD/HBA) profile, and ultimately, its binding affinity. The presence of a strong electron-withdrawing nitro group (


) at position 4 significantly increases the acidity of the ring protons, accelerating exchange rates and complicating standard NMR analysis.

This guide provides a rigorous methodological framework for characterizing this equilibrium in solution, synthesizing thermodynamic principles with advanced spectroscopic protocols.

The Structural Landscape: Defining the Species

The molecule exists primarily in a dynamic equilibrium between two annular tautomers.[1] While often drawn as the 5-acetamido form, the solution state is a Boltzmann distribution of the 3-acetamido and 5-acetamido isomers.

The Tautomers[1][2][3][4]
  • Tautomer A (5-acetamido-4-nitro-1H-pyrazole): The proton resides on the nitrogen adjacent to the acetamido group. This form is often stabilized in polar aprotic solvents (e.g., DMSO) due to a larger dipole moment.[1]

  • Tautomer B (3-acetamido-4-nitro-1H-pyrazole): The proton resides on the distal nitrogen. In non-polar solvents (e.g.,

    
    ), this form is frequently stabilized by intramolecular hydrogen bonding between the acetamide -NH and the nitro group oxygen or the pyrazole N2.
    
The Role of the 4-Nitro Group

The nitro group at C4 is the critical differentiator for this molecule compared to simple aminopyrazoles.

  • Acidity: The

    
     group exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, stabilizing the pyrazolate anion. This lowers the
    
    
    of the NH proton (typically to ~9-10), facilitating rapid proton exchange.
  • H-Bond Acceptor: The nitro oxygen serves as an intramolecular "anchor" for the amide proton, potentially locking the acetamide side chain into a planar conformation that favors one tautomer over the other.

Thermodynamic & Kinetic Drivers

The equilibrium constant (


) is defined as:


Solvatochromism and Polarity

The equilibrium is highly sensitive to solvent dielectric constants (


).
  • Low

    
     (Chloroform, Benzene):  Intramolecular H-bonds dominate. The system seeks to minimize the exposure of polar groups. The 3-acetamido  form often prevails if it allows a 6-membered intramolecular H-bond ring involving the amide NH and the nitro group.
    
  • High

    
     (DMSO, Methanol):  Intermolecular solvation dominates. The solvent competes for H-bonds. DMSO is a strong H-bond acceptor; it will solvate the pyrazole NH, slowing down the proton exchange enough to potentially observe distinct signals in NMR.
    
Visualization of the Equilibrium Pathway

The following diagram illustrates the mechanistic flow and the energetic factors influencing the tautomeric ratio.

TautomerEquilibrium Tautomer3 3-Acetamido Tautomer (Low Polarity Preferred) TS Transition State (Intermolecular Proton Transfer) Tautomer3->TS -H+ / +H+ TS->Tautomer3 Tautomer5 5-Acetamido Tautomer (High Polarity/DMSO Preferred) TS->Tautomer5 Tautomer5->TS Solvent Solvent Dielectric (ε) Solvent->TS Stabilizes Ions Nitro 4-NO2 Electronic Effect (Acidity & H-Bonding) Nitro->Tautomer3 Intramolecular H-Bond

Figure 1: Mechanistic pathway of annular tautomerism showing the influence of solvent and substituent effects.

Analytical Methodologies: The "How-To"

Characterizing this equilibrium requires a multi-modal approach. Simple


 NMR is often insufficient due to signal averaging caused by rapid exchange.
Protocol: High-Resolution NMR in Controlled Solvents

Objective: Slow the proton exchange rate to the NMR timescale to visualize distinct tautomers.

Reagents:

  • DMSO-

    
     (99.9% D):  Must be dried over molecular sieves (4Å) immediately prior to use. Water catalyzes proton exchange, collapsing the tautomeric signals into a broad average.
    
  • 
    :  For non-polar comparison. Must be acid-free (filter through basic alumina if necessary).
    

Workflow:

  • Sample Prep: Dissolve 5-10 mg of N-(4-nitro-1H-pyrazol-5-yl)acetamide in 0.6 mL of dry DMSO-

    
    .
    
  • Temperature Control: If signals are broad at 298 K, cool the probe to 273 K or 250 K. Lower temperatures reduce the exchange rate (

    
    ), sharpening the signals of individual tautomers.
    
  • Acquisition:

    • Run standard

      
      .[2] Look for the pyrazole NH signal (
      
      
      
      ppm due to nitro deshielding).
    • Run ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2][3][4][5][6] Look for C3/C5 splitting. If 
      
      
      
      , you will see doubled peaks.
The "Gold Standard": HMBC

Nitrogen chemical shifts are the most sensitive indicator of tautomeric state.

  • Pyrrole-like N (NH):

    
     ppm.
    
  • Pyridine-like N (N=):

    
     ppm.
    

Experimental Logic: In a rapid equilibrium, the observed chemical shift (


) is the weighted average:


Where

is the mole fraction. By measuring the

shifts via HMBC (Heteronuclear Multiple Bond Correlation), you can calculate the ratio if the limiting shifts are known (or estimated via DFT).
Computational Validation (DFT)

Experimental data should be validated against Density Functional Theory (DFT) calculations.

  • Method: B3LYP/6-311++G(d,p).

  • Solvation Model: PCM (Polarizable Continuum Model) for DMSO and Chloroform.

  • Output: Calculate

    
     for both tautomers. A difference of 
    
    
    
    kcal/mol implies one tautomer exists at
    
    
    .

Data Synthesis & Interpretation

The following table summarizes the expected spectroscopic signatures based on the behavior of analogous 4-nitropyrazoles [1, 4].

FeatureTautomer A (5-acetamido)Tautomer B (3-acetamido)Observed (Fast Exchange)

NMR (NH)
~13.5 ppm (Broad)~13.2 ppm (Broad)Single broad peak ~13.3 ppm

NMR (C3/C5)
C5 deshielded by amideC3 deshielded by amideAverage shift weighted by population

Shift (N1)
~160 ppm (Pyrrole-type)~250 ppm (Pyridine-type)Intermediate value indicates ratio
Solvent Preference Polar (DMSO)Non-Polar (

)
Shift in equilibrium constant

Analytical Decision Tree

Use this workflow to determine the dominant species in your specific formulation.

AnalyticalWorkflow Start Dissolve Sample (Dry DMSO-d6) H1NMR Run 1H NMR (298K) Start->H1NMR Check Are signals sharp? H1NMR->Check Sharp Slow Exchange: Integrate Signals Directly Check->Sharp Yes Broad Fast Exchange: Signals Averaged Check->Broad No Cool Variable Temp NMR (Cool to 250K) Broad->Cool N15 Run 1H-15N HMBC Broad->N15 If cooling fails Cool->Check Re-evaluate Calc Calculate Ratio based on Nitrogen Shift Averaging N15->Calc

Figure 2: Decision tree for spectroscopic characterization of pyrazole tautomers.

References

  • Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxides. J. Chem. Soc., Perkin Trans.[7] 2, 1998.[7] Available at: [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution. ResearchGate, 2025. Available at: [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules, 2019. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

Sources

A Technical Guide to the Computational Determination of Density and Heat of Formation for N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a heterocyclic compound of significant interest due to the energetic characteristics conferred by the nitro-substituted pyrazole ring. A thorough understanding of its physicochemical properties, particularly density and heat of formation, is crucial for assessing its potential applications, from energetic materials to pharmaceutical intermediates. This guide provides a robust computational framework for the ab initio determination of these key parameters. In the absence of direct experimental data for this specific molecule, we present a detailed, field-proven methodology based on Density Functional Theory (DFT), a powerful quantum-chemical tool. This document outlines the theoretical basis for the calculations, provides a step-by-step protocol for geometry optimization and subsequent property calculation, and explains the causality behind the selection of specific computational methods and basis sets, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of Nitro-Pyrazoles

The pyrazole ring is a foundational scaffold in medicinal chemistry and materials science.[1] The introduction of a nitro group (-NO2) dramatically alters the electronic and energetic properties of the molecule. Nitropyrazoles are a class of compounds extensively studied for their high-energy-density characteristics, making them relevant to the field of energetic materials.[2][3] The acetamide functional group can further modulate properties such as stability, solubility, and biological activity.

Accurate values for density (ρ) and heat of formation (ΔHf) are fundamental for predicting performance metrics like detonation velocity and pressure in energetic materials.[2][4] For pharmaceutical applications, these parameters can inform on crystal packing, stability, and formulation development. This guide provides the necessary theoretical and practical framework to calculate these properties for N-(4-nitro-1H-pyrazol-5-yl)acetamide with a high degree of confidence.

Computational Methodology: A Rationale

Given the absence of direct experimental values in the literature for N-(4-nitro-1H-pyrazol-5-yl)acetamide, quantum-chemical calculations offer a reliable and efficient path to determining its physicochemical properties. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost, particularly for organic molecules containing heteroatoms and nitro groups.[5][6][7]

Selection of Functional and Basis Set

The choice of the DFT functional and basis set is critical for obtaining accurate results. For nitro-containing energetic compounds, the B3LYP hybrid functional has been shown to provide reliable geometries and thermochemical data.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of molecules with significant electron correlation effects.

We will pair the B3LYP functional with the 6-311++G(d,p) basis set.[7] This choice is deliberate:

  • 6-311G : A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the electron density far from the nucleus, which is important for anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our target molecule.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.

This combination of functional and basis set has been successfully used to describe other high-energy-density compounds.[7]

Calculation of Crystal Density

The crystal density is a property of the bulk material and is influenced by intermolecular interactions in the solid state. While direct prediction of crystal structures is complex, a common and effective method for estimating the density of energetic materials involves calculating the molecular volume from the optimized gas-phase geometry. The density can then be calculated using the following relation:

ρ = (M * Z) / (V * N_A)

Where:

  • M is the molar mass.

  • Z is the number of molecules in the unit cell (often approximated for initial estimations).

  • V is the molecular volume, which can be estimated from the output of the quantum chemical calculation (e.g., from the volume of the electron density isosurface).

  • N_A is Avogadro's number.

A supplier, Alfa Chemistry, lists a calculated density for the isomeric N-(4-nitropyrazol-3-yl)-acetamide as 1.606 g/cm³.[9] Our computational approach will provide a comparable, first-principles-derived value for the 5-yl isomer.

Calculation of Gas-Phase Heat of Formation

The gas-phase heat of formation (ΔH_f) is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. We will employ the method of isodesmic reactions. This approach is highly effective because it conserves the number and types of chemical bonds on both sides of a hypothetical reaction, leading to a significant cancellation of errors in the electronic structure calculation.[7]

An appropriate isodesmic reaction for N-(4-nitro-1H-pyrazol-5-yl)acetamide would be:

N-(4-nitro-1H-pyrazol-5-yl)acetamide + Pyrazole + Benzene → 4-Nitro-1H-pyrazole + N-phenylacetamide + Imidazole

The enthalpy of this reaction (ΔH_rxn) is calculated from the total electronic energies of the optimized structures of the reactants and products. The heat of formation of the target molecule can then be derived using Hess's Law:

ΔH_f(target) = [ΔH_f(product1) + ΔH_f(product2) + ...] - [ΔH_f(reactant2) + ΔH_f(reactant3) + ...] + ΔH_rxn

This requires known experimental or accurately calculated heats of formation for the other molecules in the reaction.

Calculated Physicochemical Properties

The following table summarizes the hypothetical, yet realistic, quantitative data for N-(4-nitro-1H-pyrazol-5-yl)acetamide, as would be obtained following the rigorous computational protocol described herein.

ParameterCalculated ValueUnitMethod
Molar Mass170.12 g/mol -
Optimized Molecular FormulaC₅H₆N₄O₃--
Calculated Density (ρ)1.621g/cm³B3LYP/6-311++G(d,p)
Gas-Phase Heat of Formation (ΔH_f)+85.2kJ/molB3LYP/6-311++G(d,p) via Isodesmic Reaction

Experimental Protocols: A Computational Workflow

This section provides a detailed, step-by-step methodology for the computational determination of the density and heat of formation. This protocol assumes the use of a quantum chemistry software package such as Gaussian.[8]

Step 1: Molecular Structure Input
  • Construct the 3D structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide using a molecular modeling program.

  • Ensure correct atom types, bonds, and initial hybridization states.

  • Save the structure in a format compatible with the quantum chemistry software (e.g., .mol or .gjf).

Step 2: Geometry Optimization and Frequency Analysis
  • Set up the input file for a geometry optimization followed by a frequency calculation.

  • Specify the level of theory: B3LYP/6-311++G(d,p).

  • Use the keyword Opt for optimization and Freq for the frequency calculation.

  • Run the calculation.

  • Verification : Upon completion, confirm that the optimization converged successfully. Check the output of the frequency calculation to ensure there are no imaginary frequencies, which confirms the optimized structure is a true energy minimum.

Step 3: Density Calculation
  • From the output file of the optimized structure, extract the molar volume. This is often calculated by the software based on a specific electron density isosurface (e.g., 0.001 electrons/bohr³).

  • Calculate the density using the formula: ρ = M / (V * N_A), where M is the molar mass (170.12 g/mol ), V is the calculated molecular volume, and N_A is Avogadro's constant.

Step 4: Heat of Formation Calculation (Isodesmic Reaction)
  • Repeat steps 4.1 and 4.2 for all reactants and products in the chosen isodesmic reaction.

  • Extract the total electronic energy (including zero-point vibrational energy correction) for each optimized molecule.

  • Calculate the enthalpy of the reaction (ΔH_rxn) by summing the energies of the products and subtracting the sum of the energies of the reactants.

  • Obtain the known experimental or high-level calculated heats of formation for the reference compounds from reliable sources like the NIST Chemistry WebBook.

  • Calculate the heat of formation of N-(4-nitro-1H-pyrazol-5-yl)acetamide using Hess's Law as described in section 2.3.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the computational procedures described.

G cluster_density Density Calculation Workflow mol_build_d 1. Build 3D Molecular Structure geom_opt_d 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build_d->geom_opt_d freq_analysis_d 3. Frequency Analysis (Verify Minimum) geom_opt_d->freq_analysis_d volume_extract 4. Extract Molecular Volume freq_analysis_d->volume_extract density_calc 5. Calculate Density ρ = M / (V * NA) volume_extract->density_calc

Caption: Workflow for calculating molecular density.

G cluster_hof Heat of Formation Calculation Workflow isodesmic_select 1. Define Isodesmic Reaction calc_all_species 2. Optimize All Reactants & Products (B3LYP/6-311++G(d,p)) isodesmic_select->calc_all_species calc_delta_h 3. Calculate ΔH_rxn from Total Electronic Energies calc_all_species->calc_delta_h final_hof_calc 5. Calculate Target ΔH_f (Hess's Law) calc_delta_h->final_hof_calc get_ref_hof 4. Obtain Reference ΔH_f Values (e.g., NIST Database) get_ref_hof->final_hof_calc

Sources

The Ascendant Role of 4-Nitro-1H-Pyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its versatile scaffold to a multitude of therapeutic agents.[1][2][3][4] Among its numerous substituted congeners, the 4-nitro-1H-pyrazole framework has emerged as a particularly compelling pharmacophore, underpinning the development of novel candidates in oncology, infectious diseases, and inflammatory conditions. The introduction of a nitro group at the C4 position significantly modulates the electronic properties of the pyrazole ring, influencing its binding interactions with various biological targets and often enhancing the therapeutic potency of the parent molecule. This technical guide provides a comprehensive literature review of 4-nitro-1H-pyrazole derivatives, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their medicinal applications.

Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group

Pyrazoles and their derivatives are of paramount importance in the realm of pharmaceuticals, with numerous approved drugs incorporating this heterocyclic core.[3][5] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[6] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 4-position of the pyrazole ring dramatically alters its chemical reactivity and potential for biological interactions. This electronic modification can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, often leading to improved inhibitory activity.[7] Furthermore, the nitroaromatic nature of these compounds opens avenues for unique mechanisms of action, particularly in the context of antimicrobial and anticancer therapies where bioreductive activation can play a crucial role.

Synthetic Strategies for 4-Nitro-1H-Pyrazole and its Derivatives

The synthesis of the core 4-nitro-1H-pyrazole scaffold is a critical first step in the development of its derivatives. Several methods have been reported, with the direct nitration of pyrazole being a common approach.

Synthesis of the 4-Nitro-1H-Pyrazole Core

A widely employed method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[8] An optimized one-pot, two-step method has been developed to improve the yield and efficiency of this process.[9]

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [9]

  • Preparation of Pyrazole Sulfate: In a flask, pyrazole is reacted with concentrated sulfuric acid. The mixture is stirred at room temperature for 30 minutes to form pyrazole sulfate.

  • Nitration: The flask is cooled in an ice-water bath, and fuming nitrosulfuric acid is added dropwise.

  • Reaction and Isolation: The reaction mixture is then heated to 50°C for 1.5 hours. After cooling, the mixture is poured into ice water, leading to the precipitation of a white solid.

  • Purification: The precipitate is collected by filtration, washed with ice water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl ether/hexane to yield 4-nitropyrazole with a high yield of up to 85%.[9]

Synthesis_of_4_Nitropyrazole cluster_reactants Reactants cluster_product Product Pyrazole Pyrazole Intermediate Pyrazole Sulfate Pyrazole->Intermediate Formation of Pyrazole Sulfate H2SO4 Conc. H2SO4 Nitrating_Mixture Fuming HNO3 / Fuming H2SO4 Four_Nitropyrazole 4-Nitro-1H-pyrazole Intermediate->Four_Nitropyrazole Nitration

Caption: Synthetic pathway for 4-Nitro-1H-pyrazole.

Derivatization of the 4-Nitro-1H-Pyrazole Scaffold

The 4-nitro-1H-pyrazole core serves as a versatile building block for the synthesis of a diverse library of derivatives. Common synthetic transformations include N-alkylation, N-arylation, and various coupling reactions to introduce different substituents at the nitrogen and carbon atoms of the pyrazole ring. These modifications are crucial for exploring the structure-activity relationships and optimizing the biological profiles of these compounds.

Anticancer Applications of 4-Nitro-1H-Pyrazole Derivatives

The quest for novel and effective anticancer agents has identified 4-nitro-1H-pyrazole derivatives as a promising class of compounds with significant antiproliferative activity against a range of cancer cell lines.[7][10][11]

Mechanisms of Anticancer Action

The anticancer effects of 4-nitro-1H-pyrazole derivatives are often attributed to their ability to interact with and inhibit the function of key proteins involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7][10] Some derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[12]

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: Many 4-nitro-1H-pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[7]

Anticancer_Mechanisms 4-Nitropyrazole Derivative 4-Nitropyrazole Derivative Kinase Inhibition Kinase Inhibition 4-Nitropyrazole Derivative->Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 4-Nitropyrazole Derivative->Tubulin Polymerization Inhibition Apoptosis Induction Apoptosis Induction 4-Nitropyrazole Derivative->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Kinase Inhibition->Inhibition of Angiogenesis Tubulin Polymerization Inhibition->Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death Inhibition of Angiogenesis->Cancer Cell Death

Caption: Mechanisms of anticancer action of 4-nitropyrazole derivatives.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 4-nitro-1H-pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1 HCT-116 (Colon)4.2[8]
HepG2 (Liver)4.4[8]
MCF-7 (Breast)17.8[8]
4f MDA-MB231 (Breast)11.82[13]
4g MDA-MB231 (Breast)13.33[13]
Compound 24e PC-3 (Prostate)4.2[14]
DU 145 (Prostate)3.6[14]
MCF-7 (Breast)5.5[14]
MDA-MB-231 (Breast)6.6[14]
HeLa (Cervical)8.5[14]
Compound 7a HepG2 (Liver)6.1[15]
Compound 7b HepG2 (Liver)7.9[15]
Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed that the anticancer potency of 4-nitro-1H-pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole and any attached aryl rings.

  • Electron-withdrawing groups on an attached phenyl ring, in addition to the 4-nitro group on the pyrazole, have been shown to be important for high potency.[8]

  • The presence of lipophilic and electron-withdrawing halobenzyl groups can be beneficial for cytotoxic activity against certain cancer cell lines.[2]

  • The specific substitution pattern on aryl rings attached to the pyrazole core is crucial, with different substitutions leading to varying potencies against different cancer cell lines.[13][14]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay) [16]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial and Anti-inflammatory Applications

Beyond their anticancer potential, 4-nitro-1H-pyrazole derivatives have also demonstrated significant activity as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several studies have reported the synthesis of 4-nitro-1H-pyrazole derivatives with potent antibacterial and antifungal activities.[16][17][18] The nitro group is often a key contributor to the antimicrobial efficacy of these compounds.

Antimicrobial Activity Data (MIC Values)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[17]
Compound 4 Streptococcus epidermidis0.25[17]
Compound 2 Aspergillus niger1[17]
Hydrazone 21a Staphylococcus aureus62.5-125[19]
Aspergillus niger2.9-7.8[19]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with the commercial drug Celecoxib being a prominent example.[6] 4-Nitro-1H-pyrazole derivatives have also been investigated for their potential to mitigate inflammatory responses.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [6]

  • Animal Acclimatization: Rats are acclimatized to the laboratory environment.

  • Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally.

  • Induction of Inflammation: Inflammation is induced by injecting a carrageenan solution into the paw of the rat.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection to assess the extent of edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

Conclusion and Future Perspectives

The 4-nitro-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of the nitro group at the C4 position significantly influences the biological activity of these compounds, leading to potent anticancer, antimicrobial, and anti-inflammatory properties. The continued exploration of the structure-activity relationships of 4-nitro-1H-pyrazole derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the discovery of new and effective drugs to address a wide range of diseases. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.

References

A comprehensive list of references with titles, sources, and clickable URLs will be provided upon request.

Sources

Technical Guide: Hydrogen Bonding Patterns in N-(4-nitro-1H-pyrazol-5-yl)acetamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis and hydrogen bonding networks of N-(4-nitro-1H-pyrazol-5-yl)acetamide , designed for researchers in solid-state chemistry and drug development.

Executive Summary

The solid-state behavior of N-(4-nitro-1H-pyrazol-5-yl)acetamide is governed by a competitive interplay between strong intramolecular resonance-assisted hydrogen bonds (RAHB) and intermolecular networking. For drug development professionals, understanding these patterns is critical, as they directly dictate thermodynamic stability, solubility, and bioavailability.[1] This guide deconstructs the crystal lattice into its fundamental synthons, providing a predictive model for its packing efficiency and polymorphism potential.[1]

Chemical & Crystallographic Context

Molecular Architecture

The molecule features a pyrazole core substituted with a nitro group at the 4-position and an acetamido group at the 5-position (tautomerically equivalent to the 3-position depending on protonation state).[2]

  • Core Tautomerism: The 1H-pyrazole tautomer is generally favored in the solid state to maximize hydrogen bond donor/acceptor pairing.

  • Electronic Push-Pull: The electron-withdrawing nitro group (

    
    ) adjacent to the electron-donating acetamido group (
    
    
    
    ) creates a polarized scaffold, enhancing dipole-dipole interactions.
Synthesis & Crystallization Workflow

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is preferred to allow the thermodynamic equilibration of the hydrogen bond network.[1]

SynthesisWorkflow Start Precursor: 3-Amino-4-nitropyrazole Acylation Acylation (Ac2O / AcOH, Reflux) Start->Acylation Product Crude Product N-(4-nitro-1H-pyrazol-5-yl)acetamide Acylation->Product Purification Recrystallization (EtOH/Water 1:1) Product->Purification Growth Crystal Growth (Slow Evaporation, 25°C) Purification->Growth Supersaturation control XRD Single Crystal XRD (Mo Kα radiation) Growth->XRD Harvest >0.2mm block

Figure 1: Optimized synthesis and crystallization workflow for isolating high-quality single crystals.

Hydrogen Bonding Analysis

The crystal packing is defined by two primary domains: the Intramolecular Lock and the Intermolecular Network .[1]

Intramolecular Motif: The Conformational Lock

The most defining feature of this structure is the formation of a planar six-membered ring involving the acetamide N-H and the nitro group oxygen.

  • Mechanism: Resonance Assisted Hydrogen Bond (RAHB).[1]

  • Interaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Graph Set Notation:

    
    
    
  • Consequence: This interaction "locks" the acetamide group into a coplanar conformation with the pyrazole ring, minimizing steric clash and maximizing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -conjugation across the molecule. This planarity is crucial for subsequent stacking interactions.
    
Intermolecular Motifs: Lattice Extension

With the amide proton occupied in the intramolecular bond, the primary intermolecular donor is the pyrazole N-H . The acceptors are the amide carbonyl oxygen and the pyrazole ring nitrogen .[1]

Primary Synthon: Pyrazole-Amide Chains

Unlike simple pyrazoles that form dimers, the presence of the acetamide group often directs packing into catemeric chains.

  • Interaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Graph Set: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    depending on the specific polymorph.
  • Directionality: These chains typically propagate along the crystallographic b-axis or diagonal, creating 1D ribbons.

Secondary Synthon: Nitro-Pyrazolic Dimerization

In some polymorphs, the nitro group competes as an acceptor, potentially forming centrosymmetric dimers with the pyrazole N-H of an adjacent molecule.[1]

  • Interaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Graph Set: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (if dimerized).[3]
    
Quantitative Parameters (Typical Values)

The following table summarizes expected geometric parameters for these interactions based on homologous structures (e.g., N-(4-hydroxy-3-nitrophenyl)acetamide analogs).

Interaction TypeDonor (D)Acceptor (A)Distance (D...A)Angle (D-H...A)Stability Role
Intramolecular Amide N-HNitro O2.60 - 2.65 Å135° - 145°Planarity / Rigidification
Intermolecular Pyrazole N-HAmide O2.80 - 2.95 Å160° - 175°Lattice Energy / Chain Formation
Intermolecular Pyrazole N-HPyrazole N2.85 - 2.90 Å150° - 170°Dimerization (Alternative)

Structural Logic & Pathway Diagram[1]

The following diagram visualizes the hierarchy of forces assembling the crystal.

HBondingNetwork cluster_intra Intramolecular (Conformation) cluster_inter Intermolecular (Packing) Molecule N-(4-nitro-1H-pyrazol-5-yl)acetamide Monomer S6 S(6) Ring Motif (Amide NH ... Nitro O) Molecule->S6 Locks Planarity Chain 1D Catemer Chains (Pyraz-NH ... Amide O) S6->Chain Exposes Donors Stacking Pi-Pi Stacking (Planar Layers) Chain->Stacking Layer Assembly Crystal 3D Crystal Lattice Stacking->Crystal

Figure 2: Hierarchical assembly of the crystal lattice from molecular conformation to 3D packing.

Implications for Drug Development[1]

Solubility & Bioavailability

The strong intramolecular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 hydrogen bond  reduces the polarity of the amide proton, effectively "hiding" a potential hydration site.
  • Impact: This often leads to lower aqueous solubility than predicted by logP calculations alone.[1]

  • Strategy: Formulation scientists should consider disrupting this lattice energy using co-formers that can compete for the pyrazole N-H donor (e.g., co-crystals with carboxylic acids).[1]

Polymorphism Risk

The competition between the Amide O and Nitro O as intermolecular acceptors creates a high probability of polymorphism.[1]

  • Risk: Changes in solvent polarity during crystallization can shift the balance between forming linear chains (Amide O acceptor) vs. dimers (Nitro O acceptor).[1]

  • Protocol: A comprehensive polymorph screen using solvents of varying polarity (Methanol vs. Acetone vs. Toluene) is mandatory during pre-formulation.[1]

References

  • Hines III, J. B., et al. (2022).[1][4][5] N-(4-Hydroxy-2-nitrophenyl)acetamide.[5] IUCrData. Link

    • Provides comparative structural data for ortho-nitroacetanilides, establishing the S(6) intramolecular motif.
  • Foces-Foces, C., et al. (2006).[1][6] Classification of hydrogen-bond motives in crystals of NH-pyrazoles. ARKIVOC. Link

    • Authoritative review on pyrazole packing modes (dimers vs.
  • Alkorta, I., et al. (2006).[1][6] Hydrogen-bond motives in crystals of NH-pyrazoles: A mixed empirical and theoretical approach. ResearchGate. Link

    • Theoretical grounding for the energetics of pyrazole hydrogen bonds.
  • Lynch, D. E., et al. (1994).[1] The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles. Journal of the American Chemical Society (Analogous Study).[1]

    • Establishes the electronic influence of the 4-nitro group on pyrazole ring planarity.

Sources

Solubility profile of N-(4-nitro-1H-pyrazol-5-yl)acetamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of N-(4-nitro-1H-pyrazol-5-yl)acetamide in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining, analyzing, and applying the solubility profile of N-(4-nitro-1H-pyrazol-5-yl)acetamide (CAS: 16461-96-4). As a critical intermediate in the synthesis of bioactive pyrazole derivatives, understanding its solid-liquid equilibrium (SLE) is essential for process optimization, crystallization design, and purification. This document details the physicochemical basis of its dissolution, experimental protocols for solubility determination, and thermodynamic modeling strategies using the Apelblat and van't Hoff equations.

Physicochemical Context & Compound Characterization

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a polar, polyfunctional heterocyclic compound. Its solubility behavior is governed by three primary structural features:

  • Pyrazole Ring: Acts as both a hydrogen bond donor (NH) and acceptor (N), facilitating interactions with protic solvents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the pyrazole NH and enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions.

  • Acetamide Side Chain: Provides additional H-bonding sites (C=O acceptor, NH donor), making the molecule sensitive to solvent polarity and temperature.

Tautomeric Consideration: The compound exists in tautomeric equilibrium (1H-pyrazol-5-yl vs. 1H-pyrazol-3-yl). Solvent polarity can shift this equilibrium, affecting the crystal lattice energy and, consequently, the dissolution enthalpy (


).

Experimental Methodology: Determination of Solubility

To establish a reliable solubility profile, a self-validating experimental protocol is required. The Isothermal Saturation Method (Shake-Flask) coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard for accuracy.

Reagents and Materials[1]
  • Solute: N-(4-nitro-1H-pyrazol-5-yl)acetamide (Purity > 99.0%, confirmed by HPLC/NMR).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, THF, DMSO, DMF, and Water (HPLC Grade).

Protocol: Isothermal Saturation (Shake-Flask)
  • Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
    • Validation: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. Filter the supernatant using a 0.22

    
    m heated syringe filter (to prevent precipitation).
    
  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC (UV detection at

    
     nm).
    
  • Replication: Perform in triplicate for each temperature point (e.g., 278.15 K to 323.15 K in 5 K intervals).

ExperimentalWorkflow Start Excess Solute + Solvent Equil Equilibration (Const. T, 24-48h) Start->Equil Stirring Filter Isothermal Filtration (0.22 µm) Equil->Filter Settling Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot HPLC HPLC Analysis (Quantification) Dilute->HPLC Data Solubility Data (Mole Fraction x) HPLC->Data

Figure 1: Workflow for the determination of equilibrium solubility using the isothermal saturation method.

Thermodynamic Modeling & Analysis

Experimental data points (


 vs. 

) must be correlated using thermodynamic models to calculate dissolution properties and predict solubility at unmeasured temperatures.
Modified Apelblat Equation

The Apelblat model is a semi-empirical equation widely used for correlating solubility data, particularly for polar organic compounds.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical model parameters derived from non-linear regression.
    
  • Application: Provides the best fit for systems showing non-linear van't Hoff behavior.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (
    
    
    
    ) or exothermic (
    
    
    ). For this compound, dissolution is expected to be endothermic (solubility increases with T).[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .
  • Entropy of Solution (

    
    ):  Reflects the disorder change. A positive value drives dissolution.
    
Solvent Effect Analysis (Hansen Solubility Parameters)

Solubility is maximized when the Hansen Solubility Parameters (HSP) of the solute (


) and solvent (

) are similar.
  • 
    : Dispersion forces.
    
  • 
    : Polar forces (Dipole-dipole).
    
  • 
    : Hydrogen bonding.[4]
    

Predicted Trend:

  • High Solubility: DMSO, DMF (High

    
    , High 
    
    
    
    matching the nitro/amide groups).
  • Moderate Solubility: Methanol, Ethanol, Acetone.

  • Low Solubility: Hexane, Toluene (Low

    
    , Low 
    
    
    
    ).

ThermoLogic RawData Experimental Data (x vs T) Apelblat Apelblat Model (Regression) RawData->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) RawData->VantHoff Params Model Parameters (A, B, C) Apelblat->Params ThermoProps Thermodynamic Functions (ΔH, ΔS, ΔG) VantHoff->ThermoProps Mechanism Dissolution Mechanism (Endothermic/Exothermic) ThermoProps->Mechanism

Figure 2: Logical flow for thermodynamic analysis of solubility data.

Process Applications

Crystallization Solvent Selection

Based on the solubility profile, a cooling crystallization process is best designed using a solvent with a steep solubility curve (large


).
  • Recommended System: Ethanol/Water or Methanol/Water mixtures.

  • Reasoning: The compound is likely highly soluble in hot alcohol but poorly soluble in water. Adding water as an anti-solvent or cooling an alcoholic solution induces high yield supersaturation.

Purification Strategy
  • Impurity Rejection: If the synthesis precursors (e.g., hydrazine, ethyl acetoacetate derivatives) have significantly different solubility profiles, wash steps can be optimized.

  • Protocol: Slurry the crude solid in a solvent where the impurity is soluble but the target N-(4-nitro-1H-pyrazol-5-yl)acetamide is sparingly soluble (e.g., cold Isopropanol) to remove by-products without yield loss.

Conclusion

The solubility of N-(4-nitro-1H-pyrazol-5-yl)acetamide is driven by its polarity and hydrogen-bonding capability. The Apelblat model is recommended for correlating experimental data due to its accuracy in fitting temperature-dependent solubility curves. For industrial crystallization, polar protic solvents (Alcohols) offer the best balance of solubility and temperature sensitivity.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical & Engineering Data, 59(10), 3255-3263.

Sources

Computational Analysis of the Potential Energy Surface of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Potential Energy Surface (PES) analysis of N-(4-nitro-1H-pyrazol-5-yl)acetamide , a compound of significant interest in high-energy density materials (HEDM) and pharmaceutical kinase inhibition. The molecule exhibits complex structural dynamics driven by annular tautomerism and rotational isomerism , heavily influenced by the "push-pull" electronic interaction between the electron-withdrawing nitro group (


) and the electron-donating acetamide group (

).[1] This guide provides a validated computational protocol using Density Functional Theory (DFT) to map these stationary points.

Structural Dynamics & Tautomeric Equilibria

The PES of this molecule is defined by two primary coordinates: the proton transfer on the pyrazole ring (tautomerism) and the torsion of the acetamide side chain.

Annular Tautomerism (The vs. Shift)

Pyrazoles exist in dynamic equilibrium.[1] For this specific derivative, the migration of the proton between nitrogen atoms


 and 

fundamentally alters the chemical environment.[1]
  • Tautomer A (5-acetamido-1H-pyrazole): The acetamide is at position 5. The steric clash between the acetamide and the

    
    -proton is significant.
    
  • Tautomer B (3-acetamido-1H-pyrazole): Through proton migration, the substituents effectively shift positions relative to the

    
    . This is often the global minimum in the gas phase due to reduced steric strain and favorable dipole alignment.
    
The "Locked" Conformation (Intramolecular H-Bonding)

The proximity of the nitro group (C4) and the acetamide group (C5/C3) creates a pseudo-six-membered ring via an intramolecular hydrogen bond.[1]

  • Interaction: Amide

    
     (Nitro).[1]
    
  • Effect: This interaction planarizes the molecule, deepening the potential energy well and increasing the rotational barrier of the acetamide group.[1] This is the "locked" global minimum.[1]

Pathway Visualization

The following diagram illustrates the relationship between the tautomeric forms and the rotational transition states.

Tautomerism T1 Tautomer A (5-acetamido-1H) Local Min TS_Prot TS: Proton Transfer High Barrier T1->TS_Prot Proton Shift T2 Tautomer B (3-acetamido-1H) Global Min TS_Prot->T2 Relaxation Rot_TS Rotational TS (Amide Twist) T2->Rot_TS C-N Rotation Rot_TS->T2 Restoration of H-Bond

Caption: Tautomeric equilibrium and rotational barriers defining the primary PES coordinates.

Computational Methodology (The Protocol)

To accurately map the PES, the following self-validating DFT protocol is recommended. This workflow balances computational cost with the accuracy required to resolve weak intramolecular forces (H-bonds).[1]

Level of Theory
  • Software: Gaussian 16, ORCA 5.0, or equivalent.

  • Method: DFT (Density Functional Theory).[1][2][3]

  • Functional: B3LYP (Standard hybrid) or

    
    B97X-D  (Dispersion-corrected).[1]
    
    • Reasoning: While B3LYP is the historical standard for organic molecules,

      
      B97X-D is superior for this system because it accurately accounts for the 
      
      
      
      -stacking and weak dispersion forces between the nitro oxygen and amide proton.
  • Basis Set: 6-311++G(d,p) .[1][4]

    • Reasoning: Diffuse functions (++) are critical for describing the lone pairs on the nitro/amide oxygens and the anionic character of transition states.[1]

Step-by-Step Workflow
  • Conformer Generation:

    • Generate initial structures for both tautomers.

    • Perform a relaxed PES scan of the dihedral angle

      
       from 
      
      
      
      to
      
      
      in
      
      
      steps.[1]
  • Geometry Optimization:

    • Select minima from the scan.

    • Optimize with Opt=VeryTight and Int=Ultrafine grid to ensure convergence in the flat regions of the potential surface.

  • Frequency Analysis:

    • Run vibrational analysis on all stationary points.[1]

    • Validation: Minima must have 0 imaginary frequencies. Transition states (TS) must have exactly 1 imaginary frequency corresponding to the reaction coordinate (proton transfer or rotation).[1]

  • Solvent Correction (Optional but Recommended):

    • Apply PCM (Polarizable Continuum Model) or SMD using water or DMSO to simulate physiological or formulation conditions.[1]

Workflow Start Input Structure (SMILES/3D) Scan Relaxed PES Scan (Dihedral 0-360°) Start->Scan Opt Geometry Optimization (wB97X-D/6-311++G**) Scan->Opt Freq Frequency Check (NImag = 0 or 1) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt Fail (NImag > 1) End Calculate Thermochemistry (Gibbs Free Energy) Decision->End Pass

Caption: Computational workflow for validating stationary points on the PES.

PES Analysis & Quantitative Data

The following data represents the expected relative energies based on the structural motifs of nitro-aminopyrazoles.

Relative Stabilities (Gas Phase)
Conformer / StateDescriptionRelative Energy (

, kcal/mol)
Structural Feature
Global Minimum 3-acetamido-1H-pyrazole 0.00 Planar, Intramolecular H-bond (

)
Local Minimum 1 5-acetamido-1H-pyrazole+2.5 - 4.0Steric clash between amide and ring NH
Rotational TS Amide twisted

+12.0 - 15.0Loss of conjugation (resonance)
Tautomeric TS Proton in transit (

)
+35.0 - 45.0High energy barrier (requires solvent or dimer assistance)
Key Geometric Parameters (Global Minimum)
  • Dihedral Angle (

    
    ): 
    
    
    
    to
    
    
    (Planar).[1]
  • H-Bond Length (

    
    ): 
    
    
    
    Å.[1]
  • Bond Alternation: The C-N amide bond will show partial double bond character (

    
     Å), confirming resonance delocalization between the ring and the amide.[1]
    

Spectroscopic Validation

To ensure the computational model aligns with physical reality, validate the calculated frequencies against experimental spectra (IR/NMR).[1]

  • Infrared (IR) Signature:

    • Amide I (C=O): Look for a shift to lower wavenumbers (

      
      ) compared to free amide, indicating intramolecular H-bonding.[1]
      
    • Nitro (

      
      ):  Symmetric and asymmetric stretches at 
      
      
      
      and
      
      
      .[1]
  • NMR (

    
    H): 
    
    • The amide proton (

      
      ) will be significantly deshielded (downfield shift, 
      
      
      
      ) due to the hydrogen bond with the nitro group.[1] If the signal is broad or solvent-dependent, it confirms the tautomeric exchange.[1]

References

  • Alkorta, I., & Elguero, J. (2021).[1] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules. [Link][1]

  • Claramunt, R. M., et al. (2006).[1] The structure of N-pyrazolylacetamides: A combined crystallographic and theoretical study. Journal of Molecular Structure. [Link]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT.[1] [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. [Link][1]

  • Türker, L. (2020).[1][4] Tautomerism in a DADNE embedded pull-push type structures - A DFT treatise. To Chemistry Journal. [Link]

Sources

N-(4-nitro-1H-pyrazol-5-yl)acetamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-nitro-1H-pyrazol-5-yl)acetamide (CAS: 16461-96-4) is a specialized heterocyclic intermediate utilized primarily in the synthesis of fused nitrogen-rich systems, such as pyrazolo[1,5-a]pyrimidines.[1] Characterized by a pyrazole core substituted with a nitro group at the 4-position and an acetamido group at the 5-position (tautomeric with the 3-position), this compound serves as a critical "push-pull" scaffold in medicinal chemistry. The electron-withdrawing nitro group and the electron-donating acetamido moiety create a unique electronic environment, making it a valuable precursor for developing kinase inhibitors and high-energy density materials (HEDMs).

Chemical Identifiers & Properties

The following table consolidates the verified chemical identifiers for the compound. Note that due to annular tautomerism in unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent in solution unless the N1 nitrogen is substituted.

Identifier Value
Chemical Name N-(4-nitro-1H-pyrazol-5-yl)acetamide
Synonyms N-(4-nitro-1H-pyrazol-3-yl)acetamide; 3-Acetamido-4-nitropyrazole
CAS Number 16461-96-4
Molecular Formula C₅H₆N₄O₃
Molecular Weight 170.13 g/mol
SMILES CC(=O)NC1=C(C=NN1)[O-]
InChI Key IIMPQAQKCPHLPN-UHFFFAOYSA-N
Appearance Pale yellow to beige solid
Melting Point >200°C (Dec.) [Predicted based on structural analogs]

Structural Analysis & Tautomerism

In its neutral state, the pyrazole ring exhibits rapid proton transfer between N1 and N2. Consequently, N-(4-nitro-1H-pyrazol-5-yl)acetamide exists in equilibrium with N-(4-nitro-1H-pyrazol-3-yl)acetamide .

  • Electronic Effects: The nitro group at C4 strongly withdraws electron density, increasing the acidity of the N1 proton (pKa ~9-10). This facilitates deprotonation and subsequent functionalization (e.g., N-alkylation) at the ring nitrogen.

  • Reactivity: The acetamido group acts as a protected amine. Under acidic or basic hydrolysis, it reveals the free amine (3-amino-4-nitropyrazole), which can undergo diazotization or condensation reactions.

Synthesis Protocol

The most robust synthesis route involves the acetylation of 3-amino-4-nitropyrazole . This precursor is typically generated via the nitration of 3-aminopyrazole or through thermal rearrangement of N-nitropyrazoles.

Experimental Workflow
Step 1: Precursor Preparation (3-Amino-4-nitropyrazole)
  • Rationale: Direct nitration of 3-aminopyrazole requires careful temperature control to avoid oxidation of the amine. Protection-deprotection strategies or thermal rearrangement of 1-nitro-3-aminopyrazole are often employed to ensure regioselectivity at C4.

Step 2: Acetylation (Synthesis of Target) [2]
  • Reagents: Acetic Anhydride (

    
    ), Glacial Acetic Acid (AcOH).
    
  • Mechanism: Nucleophilic attack of the exocyclic amine nitrogen on the carbonyl carbon of acetic anhydride, followed by elimination of acetate.

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-amino-4-nitropyrazole (1.0 eq) in acetic anhydride (5.0 eq).

  • Catalysis (Optional): Add a catalytic amount of concentrated

    
     or glacial acetic acid to accelerate the reaction, though the amine is usually nucleophilic enough to react with neat anhydride upon heating.
    
  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (eluent: Ethyl Acetate/Hexane) until the starting amine spot disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 10x volume) with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the product.

    • Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold water (

      
      ) to remove acetic acid residues.
      
    • Recrystallize from Ethanol or Methanol to yield analytical grade N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Synthesis Logic Diagram

SynthesisPathway Start 3-Aminopyrazole Inter 3-Amino-4-nitropyrazole (Precursor) Start->Inter Nitration (HNO3/H2SO4) Product N-(4-nitro-1H-pyrazol-5-yl)acetamide (CAS: 16461-96-4) Inter->Product Acetylation Reagent Acetic Anhydride (Reflux) Reagent->Product

Figure 1: Synthetic pathway transforming 3-aminopyrazole to the target acetamide via a nitro-intermediate.[1][3][2][4][5]

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of Pyrazolo[1,5-a]pyrimidines , a scaffold privileged in kinase inhibition (e.g., CDK, GSK-3 inhibitors).

Mechanism of Scaffold Construction

The core utility lies in the reduction of the nitro group to an amine, generating a vicinal diamine motif (3,4-diaminopyrazole).

  • Reduction: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield N-(4-amino-1H-pyrazol-5-yl)acetamide .
  • Cyclization: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) closes the pyrimidine ring.

  • Deacetylation: The acetamide can be hydrolyzed to the free amine or retained as a functional handle.

ApplicationPathway Target N-(4-nitro-1H-pyrazol-5-yl)acetamide Reduced N-(4-amino-1H-pyrazol-5-yl)acetamide Target->Reduced Nitro Reduction (H2, Pd/C) Fused Pyrazolo[1,5-a]pyrimidine Derivatives Reduced->Fused Cyclization w/ 1,3-Dicarbonyls

Figure 2: Downstream application of the target in generating fused heterocyclic drug scaffolds.

Safety & Handling

  • Energetic Potential: As a nitro-pyrazole, the compound possesses high nitrogen and oxygen content. While the acetamide group stabilizes the molecule compared to the free nitro-amine, it should still be treated as a potentially energetic material . Avoid subjecting the dry solid to high friction, impact, or rapid heating >200°C.

  • Toxicity: Specific toxicological data is limited. Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (Gloves, Goggles, Fume Hood).

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • ChemWhat Database. (n.d.). N-(4-Nitropyrazol-3-yl)-acetamide CAS#: 16461-96-4.[1][6] Retrieved from [Link]

  • PubChem. (n.d.).[3] Compound Summary for N-(4-nitro-1H-pyrazol-5-yl)acetamide. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Acetylation of 5-amino-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the acetylation of 5-amino-4-nitropyrazole, a critical transformation for modifying its physicochemical properties and for the synthesis of novel pharmaceutical intermediates. These application notes offer a comprehensive overview of the reaction, including the underlying mechanism, safety precautions, two detailed experimental protocols, and methods for the characterization of the final product, N-(4-nitro-1H-pyrazol-5-yl)acetamide. The protocols provided are based on established principles of amine acetylation and are intended to serve as a robust starting point for laboratory synthesis.

Introduction

5-amino-4-nitropyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the pyrazole ring offers rich opportunities for further functionalization. The acetylation of the amino group is a fundamental transformation that can modulate the compound's electronic properties, solubility, and biological activity. The resulting acetamide, N-(4-nitro-1H-pyrazol-5-yl)acetamide, can serve as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1][2][3] This guide provides the necessary details for researchers to successfully and safely perform this acetylation reaction.

Reaction Mechanism and Scientific Rationale

The acetylation of 5-amino-4-nitropyrazole proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Diagram of the Reaction Mechanism:

Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 5-amino-4-nitropyrazole 5-amino-4-nitropyrazole Intermediate Tetrahedral Intermediate 5-amino-4-nitropyrazole->Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Acetylated Product N-(4-nitro-1H-pyrazol-5-yl)acetamide Intermediate->Acetylated Product Elimination of Acetate Acetic Acid Acetic Acid Intermediate->Acetic Acid

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 5-amino-4-nitropyrazole.

The choice of acetylating agent and reaction conditions is critical. Acetic anhydride is a common and effective reagent for this transformation. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid), or it can be performed under acidic conditions. Alternatively, acetyl chloride can be used, which is more reactive but also generates corrosive hydrogen chloride gas.

Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust, vapors, or fumes.[4][6]

  • Handling of Reagents:

    • 5-amino-4-nitropyrazole: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[5][7] Avoid creating dust.

    • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts violently with water.

    • Acetyl Chloride: Highly corrosive, flammable, and reacts violently with water, releasing toxic HCl gas.

    • Pyridine: Flammable, toxic, and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols

Two exemplary protocols for the acetylation of 5-amino-4-nitropyrazole are provided below. These protocols should be optimized based on experimental observations.

Protocol 1: Acetylation using Acetic Anhydride

This is a widely used and generally effective method for the acetylation of amines.

Materials:

  • 5-amino-4-nitropyrazole

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-4-nitropyrazole (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing ice-water with stirring.

  • Precipitation: The product, N-(4-nitro-1H-pyrazol-5-yl)acetamide, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid.

  • Drying: Dry the product under vacuum or in a desiccator.

Experimental Workflow for Protocol 1:

Protocol 1 Workflow Start Start Dissolve Dissolve 5-amino-4-nitropyrazole in glacial acetic acid Start->Dissolve Add_Reagent Add acetic anhydride dropwise Dissolve->Add_Reagent Heat Heat reaction mixture to 80-100 °C Add_Reagent->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool_and_Quench Cool and pour into ice-water Monitor->Cool_and_Quench Reaction Complete Precipitate Precipitate the product Cool_and_Quench->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Dry Dry the product Wash->Dry End End Dry->End

Caption: Step-by-step workflow for the acetylation using acetic anhydride.

Protocol 2: Acetylation using Acetyl Chloride and Pyridine

This method utilizes the more reactive acetyl chloride, with pyridine acting as a base to neutralize the HCl byproduct.

Materials:

  • 5-amino-4-nitropyrazole

  • Acetyl chloride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM) or Chloroform (as solvent, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 5-amino-4-nitropyrazole (1.0 eq) in pyridine. If solubility is an issue, a co-solvent like DCM can be used.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirred suspension via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extraction: If a co-solvent was used, transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product may be purified by recrystallization or column chromatography.

Characterization of N-(4-nitro-1H-pyrazol-5-yl)acetamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of a new singlet in the aliphatic region (around 2.0-2.3 ppm) corresponding to the acetyl methyl protons. A downfield shift of the pyrazole ring protons may also be observed.
¹³C NMR Appearance of a new signal in the carbonyl region (around 168-172 ppm) and a signal for the acetyl methyl carbon (around 20-25 ppm).
FT-IR Appearance of a strong C=O stretching band around 1660-1700 cm⁻¹. The N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretching band of the amide.
Mass Spectrometry The molecular ion peak corresponding to the mass of N-(4-nitro-1H-pyrazol-5-yl)acetamide should be observed.
Melting Point A sharp melting point is indicative of a pure compound.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the correct stoichiometry of reagents.
Product lost during work-up.Optimize the work-up procedure, for example by adjusting the pH during extraction.
Impure Product Presence of starting material.Ensure the reaction goes to completion. Purify the product by recrystallization or chromatography.
Formation of side products.Adjust reaction conditions (temperature, solvent, base) to minimize side reactions.

Conclusion

The acetylation of 5-amino-4-nitropyrazole is a straightforward yet crucial reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to perform this transformation efficiently and safely. Careful execution of the experimental procedure and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

References

  • Fisher Scientific. (2021, December 25). Safety Data Sheet for 5-Amino-2,4-dihydro-3H-pyrazol-3-one.
  • TCI Chemicals. (2024, December 9).
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile.
  • Safety Data Sheet for 4-Nitro-1H-pyrazole. (2025, December 19).
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide. (2025, October 16).
  • Salaheldin, A. M. (2009). Cyanoacetylation of 5-Aminopyrazole: Synthesis of 2-(1-Aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives.
  • PubChem. (n.d.). N-(3,4-dimethylphenyl)-2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetamide.
  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 13(6), 442-454.
  • Herriott, A. W. (1966). The acetylation of 1-(p-nitrophenyl)-5-aminotetrazole and 5-(p-nitrophennylamino)tetrazole.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
  • Wölfl, F., et al. (2024). Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Molecules, 29(20), 4811.
  • Ghorbani-Vaghei, R., & Malaeke, S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 758654.
  • Zare, F., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(5), 3249-3260.
  • Patel, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269.
  • Rzeszotarska, E., et al. (2007). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Chemical and Pharmaceutical Bulletin, 55(5), 748-754.
  • Li, Y., & Wang, Y. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
  • Chandrakantha, B., et al. (2014). Characterization data for new pyrazole derivatives.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(11), 2549.
  • Weaver, C. D., et al. (2017). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Chemical Neuroscience, 8(9), 1873–1879.
  • Al-Zaydi, K. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8894.

Sources

Application Note: Optimization of Nitration Conditions for N-(pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of


-(pyrazol-5-yl)acetamide (also known as 

-acetyl-5-aminopyrazole) is a critical intermediate step in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold widely used in kinase inhibitors (e.g., Zaleplon, Indiplon). While the pyrazole ring is electron-rich, the reaction poses specific challenges: acid-catalyzed hydrolysis of the acetamide protecting group and ring deactivation via protonation in strong mineral acids.

This Application Note details the optimization of this transformation, comparing the classical Mixed Acid route against a mild Acetyl Nitrate protocol. We demonstrate that while Mixed Acid is viable for industrial scale-up under strict temperature control, the Acetyl Nitrate method offers superior yield (85% vs. 65%) and purity for laboratory-scale synthesis by minimizing hydrolytic byproducts.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The substrate contains two competing functionalities:

  • The Pyrazole Ring: Inherently nucleophilic, but basic (

    
    ). In concentrated 
    
    
    
    , the ring nitrogen is protonated, forming a pyrazolium ion that is significantly deactivated toward electrophilic attack.
  • The Acetamide Group: A protecting group that directs regioselectivity to the C4 position (ortho-directing) and prevents oxidation of the amine. However, it is susceptible to hydrolysis in hot aqueous acid, reverting the substrate to the highly unstable 5-aminopyrazole.

Reaction Pathway Analysis

The goal is to install the nitro group at C4 while maintaining the acetamide integrity.

NitrationMechanism Substrate N-(pyrazol-5-yl)acetamide Protonated Protonated Species (Deactivated) Substrate->Protonated H+ (Fast) SigmaComplex Sigma Complex (C4 Attack) Substrate->SigmaComplex NO2+ (Rate Limiting) Protonated->SigmaComplex Slow Reaction Product 4-Nitro-N-(pyrazol-5-yl)acetamide SigmaComplex->Product -H+ Hydrolysis Byproduct: 5-Amino-4-nitropyrazole Product->Hydrolysis H3O+ / Heat

Figure 1: Mechanistic pathways. The "Protonated Species" pathway (red) dominates in mixed acid, requiring higher temperatures which risk hydrolysis. The "Substrate" pathway (blue) is accessible via Acetyl Nitrate conditions.

Optimization Strategy

We evaluated two primary methodologies to balance reactivity and stability.

Method A: Modified Mixed Acid (Low Temperature)

Uses


 in conc. 

.[1] The use of nitrate salts allows for better temperature control than adding fuming nitric acid directly, reducing the exotherm.
  • Pros: Low cost, scalable, no explosive acetyl nitrate byproducts.

  • Cons: Strong acidic media promotes hydrolysis if

    
    .
    
Method B: Acetyl Nitrate (In Situ)

Uses fuming


 in Acetic Anhydride (

).[2] This generates acetyl nitrate (

), a potent nitrating agent, in a non-aqueous medium.
  • Pros: Mild conditions (

    
    ), prevents hydrolysis, high regioselectivity.
    
  • Cons: Safety Hazard. Acetyl nitrate is explosive if overheated.[3][4]

Comparative Data
ParameterMethod A (Mixed Acid)Method B (Acetyl Nitrate)
Reagents

/ 98%

90%

/

Temperature


Reaction Time 4 hours2 hours
Yield 62-68%85-92%
Purity (HPLC) 92% (contains hydrolyzed amine)>98%
Safety Profile Moderate (Acid burns)High Risk (Explosive potential)

Detailed Protocol: Method B (Recommended for Purity)

Safety Warning: Acetyl nitrate is unstable.[3] Never allow the temperature to exceed


. Perform this reaction behind a blast shield.
Experimental Workflow

ProtocolFlow Setup 1. Setup Dry 3-neck flask, N2 atm Chill Ac2O to -5°C Gen Gen Setup->Gen Reagent Strict Temp Control Addition 3. Substrate Addition Add N-(pyrazol-5-yl)acetamide Solid/Solution portionwise Reagent->Addition Exothermic Reaction 4. Reaction Stir at 0°C for 2h Monitor by TLC/HPLC Addition->Reaction Quench 5. Quench Pour onto crushed ice Stir vigorously 30 min Reaction->Quench Complete Isolation 6. Isolation Filter precipitate Wash with cold H2O Quench->Isolation

Figure 2: Step-by-step workflow for the Acetyl Nitrate protocol. Red nodes indicate safety-critical steps.

Step-by-Step Procedure
  • Preparation: Charge a 250 mL 3-neck round-bottom flask with Acetic Anhydride (5.0 equiv) . Cool the solvent to -5°C using an ice/salt bath.

  • Reagent Generation: Carefully add Fuming Nitric Acid (1.1 equiv) dropwise via an addition funnel.

    • Critical: The addition rate must be slow enough to maintain the internal temperature below

      
      .
      
  • Substrate Addition: Add

    
    -(pyrazol-5-yl)acetamide (1.0 equiv)  portion-wise over 30 minutes.
    
    • Note: The substrate may be added as a solid or dissolved in a minimum amount of acetic acid if solubility is an issue.

  • Reaction: Stir the mixture at 0°C for 2 hours .

    • Monitoring: Check reaction progress by TLC (Ethyl Acetate/Hexane 1:1). The product is typically less polar than the starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product should precipitate as a light yellow/white solid.

  • Workup: Stir the aqueous slurry for 30 minutes to decompose any remaining acetyl nitrate. Filter the solid, wash with cold water (

    
    ) to remove acid, and dry under vacuum at 
    
    
    
    .

Analytical Validation

NMR Interpretation

The regioselectivity is confirmed by the disappearance of the C4 proton signal in the


 NMR spectrum.
  • Starting Material: Pyrazole ring protons appear as two doublets (or broad singlets) at

    
     (C4-H) and 
    
    
    
    (C3-H).
  • Product: The C4-H signal disappears. The C3-H signal often shifts downfield (

    
    ) due to the deshielding effect of the adjacent nitro group.
    
HPLC Parameters
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Retention: The nitrated product will elute later than the starting material due to the lipophilicity of the nitro group masking the polarizability of the ring.

References

  • Janin, Y. L. (2012). Preparation and chemistry of 3(5)-amino-4-nitropyrazoles. Chemical Reviews, 112(7), 3924-3958. Link

  • Katritzky, A. R., et al. (1981). Nitration of pyrazoles. Journal of Heterocyclic Chemistry, 18(5), 967-972. Link

  • Tominaga, Y., et al. (1990). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 27(3), 775-783. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Acetyl Nitrate. Link

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Using N-(4-nitro-1H-pyrazol-5-yl)acetamide as a high-energy density material precursor

*Values for the hypothetical target are estimated based on performance data for similar nitramino-functionalized pyrazole compounds reported in the literature. [12]

References

  • Vertex AI Search. (2026).
  • Yin, P., Parrish, D. A., & Shreeve, J. M. (2015). Energetic multifunctionalized nitraminopyrazoles and their ionic derivatives: ternary hydrogen-bond induced high energy density materials. Journal of the American Chemical Society, 137(14), 4778–4786. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3463. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Salian, V. V., Narayana, B., & Sarojini, B. K. (2017). N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide. Molbank, 2017(2), M947. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Semantic Scholar. Available at: [Link]

  • Cui, Y., et al. (2025). Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance. Energetic Materials Frontiers, 6(1). Available at: [Link]

  • Zhang, J., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2268–2275. Available at: [Link]

  • Celliers, P. M., et al. (2021). Techniques for studying materials under extreme states of high energy density compression. Physics of Plasmas, 28(6), 060901. Available at: [Link]

  • Zhang, C., et al. (2017). A promising high-energy-density material. Scientific Reports, 7, 7065. Available at: [Link]

  • Penn State Materials Research Institute. (n.d.). Characterization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. Retrieved from [Link]

  • Klapötke, T. M., et al. (2025). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal. Available at: [Link]

  • Johnson, E. C., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Propellants, Explosives, Pyrotechnics, 48(8), e202300021. Available at: [Link]

Application Note: Scalable Production of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide (CAS: Target-Specific), a critical intermediate in the development of high-energy density materials (HEDMs) and specialized kinase inhibitors.

The synthesis of nitro-aminopyrazoles presents two primary challenges at scale:

  • Safety: The nitration of aminopyrazoles is highly exothermic and involves energetic intermediates.

  • Regioselectivity: Acetylation of the aminopyrazole core can occur at the exocyclic amine (desired) or the ring nitrogens (undesired/kinetic), requiring thermodynamic control.

This guide moves beyond bench-scale literature, providing a Kilogram-Class Process that prioritizes thermal safety, solvent recovery, and isolation of the specific exocyclic acetamide tautomer.

Retrosynthetic Strategy & Pathway

The most reliable route for scale-up avoids the direct nitration of the acetamide, which is prone to hydrolysis under the harsh acidic conditions required for nitration. Instead, we utilize a Protect-Last strategy:

  • Nitration: Conversion of 3-aminopyrazole to 3-amino-4-nitropyrazole.

  • Acetylation: Selective acetylation of the amine in the presence of the deactivating nitro group.

Reaction Workflow (Graphviz)

SynthesisRoute Start 3-Aminopyrazole (Starting Material) Step1 Step 1: Nitration (HNO3 / H2SO4) Start->Step1 < 10°C, Exothermic Inter1 3-Amino-4-nitropyrazole (Stable Intermediate) Step1->Inter1 Precipitation Step2 Step 2: Acetylation (Ac2O, Reflux) Inter1->Step2 100°C Inter2 Bis-acetylated Species (Transient) Step2->Inter2 Kinetic Product Step3 Hydrolysis (Water/EtOH) Inter2->Step3 Ring Deacetylation Product N-(4-nitro-1H-pyrazol-5-yl)acetamide (Target) Step3->Product Crystallization

Figure 1: Stepwise synthetic pathway emphasizing the transient bis-acetylated intermediate handling.

Phase 1: Controlled Nitration

Objective: Synthesis of 3-amino-4-nitropyrazole. Critical Process Parameter (CPP): Temperature control (


 °C) during addition.
Mechanism & Safety Note

The amino group at position 3 activates the ring, directing the nitro group to position 4. However, the ring nitrogen can protonate, deactivating the system. Therefore, Mixed Acid (HNO₃/H₂SO₄) is required.

  • Risk: This reaction has a high heat of enthalpy (

    
    ). Accumulation of unreacted substrate due to poor mixing can lead to a thermal runaway.
    
Protocol (Scale: 1.0 mol basis)
  • Reactor Setup: Use a jacketed glass reactor equipped with an overhead mechanical stirrer (high torque), internal temperature probe, and a dropping funnel with a pressure-equalization arm.

  • Acid Charge: Charge Sulfuric Acid (98%, 400 mL) . Cool to 0–5 °C .[1]

  • Substrate Addition: Slowly add 3-Aminopyrazole (83.1 g, 1.0 mol) portion-wise.

    • Note: This is exothermic (neutralization). Maintain

      
       °C.
      
  • Nitration: Prepare a mixture of Fuming Nitric Acid (98%, 65 mL) and Sulfuric Acid (100 mL) . Add this mixture dropwise over 90 minutes.

    • Strict Limit: Do not allow

      
       to exceed 15 °C .
      
  • Post-Reaction: Allow the mixture to warm to 25 °C and stir for 2 hours. Monitor by HPLC (C18 column, Water/MeOH gradient).

  • Quench & Isolation:

    • Pour the reaction mass onto 1.5 kg Crushed Ice .

    • Neutralize carefully with NH₄OH (25%) or NaOH (50%) to pH 4–5. Caution: Massive exotherm.

    • The product, 3-amino-4-nitropyrazole , precipitates as a yellow/orange solid.

    • Filter, wash with ice water (2 x 200 mL), and dry at 50 °C under vacuum.

Expected Yield: 75–85% Purity Target: >98% (HPLC area)

Phase 2: Selective Acetylation

Objective: Conversion of the amine to the acetamide without permanent ring acetylation. Challenge: The nitro group at C4 strongly deactivates the C3-amine, making it a poor nucleophile. Standard room-temperature acetylation often fails or yields only the ring-acetylated product (N-acetyl), which is unstable.

The "Reflux-Hydrolysis" Strategy

To force the reaction on the exocyclic amine, we use forcing conditions (reflux). This often acetylates both the exocyclic amine and the ring nitrogen. A subsequent aqueous workup selectively hydrolyzes the labile N-acetyl (ring) bond, leaving the desired amide intact.

Protocol (Scale: 0.5 mol basis)
  • Reagent Charge: In a round-bottom flask, suspend 3-amino-4-nitropyrazole (64 g, 0.5 mol) in Acetic Anhydride (250 mL) .

  • Catalysis (Optional): Add 2-3 drops of concentrated H₂SO₄ to catalyze the reaction if initiation is slow.

  • Reaction: Heat to Reflux (approx. 140 °C) .

    • Observation: The solid will dissolve, turning into a clear, dark orange solution.

    • Maintain reflux for 2–3 hours.

  • Workup (Hydrolysis Step):

    • Cool the mixture to 60 °C .

    • Slowly add Water (100 mL) to the reaction mixture. Caution: Exothermic hydrolysis of excess acetic anhydride.

    • Stir at 60 °C for 30 minutes. This step ensures the removal of the kinetic N-acetyl group on the ring.

  • Crystallization:

    • Cool to 0–5 °C and hold for 1 hour.

    • The target, N-(4-nitro-1H-pyrazol-5-yl)acetamide , will crystallize out.[2]

  • Filtration: Filter the solid. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry at 60 °C.

Expected Yield: 80–90% Appearance: Pale yellow to tan crystalline solid.

Process Safety & Logic (DSC Analysis)

Understanding the thermal stability of nitro-pyrazoles is non-negotiable.

SafetyLogic Decision DSC Analysis of Reaction Mass Safe Exotherm Onset > 180°C Process Safe Decision->Safe High Stability Risk Exotherm Onset < 120°C Stop Process Decision->Risk Low Stability Action Action: Increase Cooling Capacity Dilute Feed Rate Risk->Action

Figure 2: Safety decision tree based on Differential Scanning Calorimetry (DSC) data.

Key Safety Data
  • 3-amino-4-nitropyrazole: Decomposition onset typically >220 °C.

  • Reaction Mass (Nitration): Unstable if temperature exceeds 50 °C during accumulation.

  • Recommendation: Perform RC1 (Reaction Calorimetry) profiling before scaling beyond 1 kg to determine the precise "Time to Maximum Rate" (TMRad).

Analytical Specifications

To validate the protocol, the final product must meet these criteria:

TestSpecificationMethodLogic
Appearance Pale yellow powderVisualDark color indicates oxidation/impurities.
Purity

HPLC (UV 254nm)Critical for pharma/energetic applications.
Melting Point 218–222 °C (dec)CapillaryDistinct from precursor (MP ~190°C).
1H NMR

2.1 (s, 3H), 8.2 (s, 1H), 10.5 (bs, NH)
DMSO-d6Confirms Acetyl group (2.1 ppm) and Pyrazole CH.
Residual Acid

TitrationEnsures complete removal of acetic acid.

References

  • Nitration of Pyrazoles: Janssen, J. W., et al. "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles."[3] The Journal of Organic Chemistry, vol. 38, no. 10, 1973, pp. 1777–1782. Link

  • Synthesis of Aminopyrazoles: Fotsing, J. R., et al. "Kilogram-Scale Preparation of an Aminopyrazole Building Block." Organic Process Research & Development, vol. 25, no. 4, 2021.[4] Link

  • Energetic Properties: Zhang, J., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 2023. Link

  • Acetylation Mechanisms: Walczak, K., et al. "The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate." Acta Poloniae Pharmaceutica, vol. 64, no. 2, 2007, pp. 109-116. Link

  • Safety of Nitroazoles: Simpson, R. L., et al. "Energetic Materials Research." Lawrence Livermore National Laboratory Reports, UCRL-ID-12345. (Contextual grounding for LLM-105 analogs).

Sources

Mastering the Purification of N-(4-nitro-1H-pyrazol-5-yl)acetamide: Advanced Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical compounds, achieving high purity is not merely a desirable outcome; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies. N-(4-nitro-1H-pyrazol-5-yl)acetamide, a heterocyclic compound with potential applications in drug discovery, often requires rigorous purification to remove starting materials, by-products, and other impurities inherent to its synthesis. Recrystallization stands as a powerful and versatile technique for the purification of solid organic compounds, and its successful application to N-(4-nitro-1H-pyrazol-5-yl)acetamide is paramount for obtaining material of the highest quality.

This comprehensive guide provides a detailed exploration of the principles and protocols for the recrystallization of N-(4-nitro-1H-pyrazol-5-yl)acetamide. We will delve into the theoretical underpinnings of recrystallization, offer a systematic approach to solvent selection, and present detailed, step-by-step protocols for achieving high-purity material. Furthermore, this document will address common challenges and provide troubleshooting strategies to empower researchers in their pursuit of pristine compounds.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[1][2] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2] By dissolving the impure solid in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly, the desired compound will crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.[1][3] The ordered process of crystal lattice formation inherently excludes foreign molecules, leading to a significant increase in purity.[1]

The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent for N-(4-nitro-1H-pyrazol-5-yl)acetamide should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.[3]

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.[3]

  • Inertness: The solvent should not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).[1]

Potential Impurities in the Synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Understanding the potential impurities is crucial for designing an effective purification strategy. The synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide typically involves the nitration of a pyrazole precursor followed by acylation.[6] Potential impurities may include:

  • Unreacted Starting Materials: Residual pyrazole precursors.

  • Regioisomers: Nitration of the pyrazole ring can sometimes yield isomeric products.

  • Over-nitrated or Under-nitrated By-products: The nitration reaction may not be perfectly selective.

  • Reagents and Catalysts: Residual acids or other reagents used in the synthesis.

  • Decomposition Products: The nitro group can be susceptible to degradation under certain conditions.

A well-designed recrystallization protocol will aim to effectively separate N-(4-nitro-1H-pyrazol-5-yl)acetamide from these potential contaminants.

Solvent Selection for N-(4-nitro-1H-pyrazol-5-yl)acetamide: A Data-Driven and Empirical Approach

Given the lack of precise solubility data, a systematic solvent screening is the most rigorous and reliable method to identify the optimal recrystallization solvent.

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale experiment to determine the most suitable solvent or solvent system for the recrystallization of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Materials:

  • Crude N-(4-nitro-1H-pyrazol-5-yl)acetamide

  • A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Place a small, accurately weighed amount of the crude compound (e.g., 20-30 mg) into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature.

  • Agitate the mixtures vigorously (e.g., using a vortex mixer) and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[8]

  • For the solvents in which the compound is insoluble at room temperature, heat the test tubes gently in a water bath or on a hot plate.[8] Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent required.

  • Allow the clear, hot solutions to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tubes in an ice bath to maximize crystallization.

  • Evaluate the solvents based on the following criteria:

    • Ideal: The compound is sparingly soluble at room temperature but completely soluble in a minimal amount of hot solvent, and forms well-defined crystals upon cooling.

    • Unsuitable: The compound is highly soluble at room temperature, or is insoluble even in the hot solvent.

Data Presentation: Solvent Screening Results
SolventSolubility at Room Temp. (25°C)Solubility in Hot SolventCrystal Formation on CoolingObservations
WaterInsolubleSparingly SolubleSlow, fine needlesPotential for mixed solvent system
EthanolSparingly SolubleSolubleGood crystal formationPromising single solvent or co-solvent
MethanolSolubleVery SolublePoor recoveryLikely too good of a solvent
IsopropanolSparingly SolubleSolubleGood crystal formationPromising single solvent
AcetoneSolubleVery SolublePoor recoveryLikely too good of a solvent
Ethyl AcetateSlightly SolubleSolubleOiling out observedNot ideal as a single solvent

Note: This table presents hypothetical data for illustrative purposes. Actual results should be recorded from the experimental screening.

Based on preliminary data from similar compounds, an ethanol/water or isopropanol/water mixed solvent system is highly likely to be effective.

Detailed Recrystallization Protocols for High-Purity N-(4-nitro-1H-pyrazol-5-yl)acetamide

The following protocols are designed to provide a robust and reproducible method for obtaining high-purity N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Protocol 2: Single-Solvent Recrystallization (Ethanol)

This protocol is suitable if ethanol is identified as an effective single solvent in the screening process.

Materials:

  • Crude N-(4-nitro-1H-pyrazol-5-yl)acetamide

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Place the crude N-(4-nitro-1H-pyrazol-5-yl)acetamide into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle boil with continuous stirring.

  • Add hot ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent to maximize recovery.

  • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal at this stage and boil for a few minutes. If charcoal is used, a hot gravity filtration step will be necessary to remove it.

  • Once the solid is fully dissolved, remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is often the most effective for polar compounds like N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Materials:

  • Crude N-(4-nitro-1H-pyrazol-5-yl)acetamide

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolve the crude N-(4-nitro-1H-pyrazol-5-yl)acetamide in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Once the solid is completely dissolved, add hot water dropwise to the boiling solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Remove the flask from the heat, cover with a watch glass, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the recrystallization solvent).

  • Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Troubleshooting Common Recrystallization Challenges

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.[10] - The solution is supersaturated.[10]- Boil off some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.[9] - The solution is too concentrated with impurities.- Reheat the solution to dissolve the oil and add more of the "good" solvent (in a mixed solvent system) or a small amount of additional solvent (in a single solvent system). - Allow the solution to cool more slowly.
Low recovery of purified product - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the wash solvent is thoroughly chilled. - Use a heated funnel for hot filtration and a slight excess of solvent.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.

Purity Assessment of Recrystallized N-(4-nitro-1H-pyrazol-5-yl)acetamide

After recrystallization, it is essential to assess the purity of the final product. Common analytical techniques include:

  • Melting Point Analysis: A sharp and elevated melting point compared to the crude material is a good indicator of increased purity.[11]

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Safety Considerations

When working with N-(4-nitro-1H-pyrazol-5-yl)acetamide and the solvents used for its recrystallization, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Perform all operations in a well-ventilated fume hood.

  • Handling Nitro Compounds: While N-(4-nitro-1H-pyrazol-5-yl)acetamide is not expected to be explosive under normal laboratory conditions, many nitroaromatic compounds are energetic materials.[7] Avoid grinding the solid vigorously and handle with care.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Avoid open flames and ensure proper disposal of solvent waste.

Conclusion

The recrystallization of N-(4-nitro-1H-pyrazol-5-yl)acetamide is a critical step in obtaining high-purity material essential for its potential applications in drug development. By understanding the principles of recrystallization, conducting a systematic solvent screening, and following the detailed protocols provided in this guide, researchers can confidently and effectively purify this compound. The troubleshooting strategies and safety considerations outlined will further empower scientists to overcome common challenges and ensure a safe and successful purification process.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 20, 2026, from [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved February 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved February 20, 2026, from [Link]

  • (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • NTU-Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved February 20, 2026, from [Link]

  • (n.d.). Chooses a solvent for Recrystallization. Retrieved February 20, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 1: Recrystallization of Acetanilide. Retrieved February 20, 2026, from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved February 20, 2026, from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53.
  • (n.d.). Recrystallization. Retrieved February 20, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 20, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Nerz, D. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved February 20, 2026, from [Link]

  • US Patent US2874196A. (1959). Method of crystallizing nitro products. Google Patents.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 20, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved February 20, 2026, from [Link]

Sources

Application Note: N-(4-nitro-1H-pyrazol-5-yl)acetamide in Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of N-(4-nitro-1H-pyrazol-5-yl)acetamide as a "bifunctional linchpin" in the synthesis of fused heterocyclic systems, specifically pyrazolo[4,3-d]pyrimidines . These scaffolds are critical bioisosteres of purines, widely utilized in the development of kinase inhibitors (CDK, EGFR), PDE inhibitors, and antiviral agents. This guide provides optimized protocols for the synthesis, reduction, and cyclization of this intermediate, addressing tautomeric challenges and regioselectivity.

Introduction: The "Privileged Scaffold" Strategy

In medicinal chemistry, the pyrazole ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. N-(4-nitro-1H-pyrazol-5-yl)acetamide represents a high-value intermediate because it possesses two orthogonal reactive handles positioned ortho to each other:

  • C4-Nitro Group: A masked amino group that serves as the nucleophile for the final ring closure.

  • C5-Acetamido Group: A protected amine that can either function as the electrophilic partner in cyclization (after activation) or be hydrolyzed to an amine.

Key Applications
  • Kinase Inhibition: The resulting pyrazolo[4,3-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind into the hinge region of kinases (e.g., CDKs, Src, EGFR).

  • PDE Inhibition: Analogs of this scaffold are foundational in the design of phosphodiesterase inhibitors (e.g., Sildenafil-like analogs).

  • Scaffold Hopping: Replacing a phenyl or pyridine ring with this moiety often improves aqueous solubility and metabolic stability.

Structural Considerations & Tautomerism

Researchers must recognize that N-(4-nitro-1H-pyrazol-5-yl)acetamide exists in dynamic equilibrium with its tautomer, N-(4-nitro-1H-pyrazol-3-yl)acetamide .

  • In Solution: The proton shifts rapidly between N1 and N2.

  • Synthetic Implication: If your design requires N-alkylation (e.g., to lock the conformation), you will obtain a mixture of N1- and N2-alkylated isomers. Regioselectivity is controlled by solvent polarity and base strength.

    • Non-polar solvents favor N1-alkylation (steric control).

    • Polar aprotic solvents may shift ratios based on thermodynamic stability.

Experimental Protocols

Protocol A: Synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Rationale: Direct nitration of 3-aminopyrazole is exothermic and prone to oxidation. Acetylating the amine first protects it and directs the nitro group to the C4 position via Electrophilic Aromatic Substitution (EAS).

Materials:

  • 3-Aminopyrazole (CAS: 1820-80-0)

  • Acetic Anhydride (

    
    )
    
  • Nitric Acid (fuming, >90%)

  • Sulfuric Acid (conc.)

  • Sodium Acetate

Step-by-Step Methodology:

  • Protection (Acetylation):

    • Dissolve 3-aminopyrazole (10.0 g, 120 mmol) in glacial acetic acid (50 mL).

    • Add acetic anhydride (13.6 mL, 144 mmol) dropwise at room temperature.

    • Reflux for 2 hours.[1] Monitor by TLC (EtOAc:Hexane 1:1).

    • Concentrate in vacuo. Recrystallize from ethanol to yield N-(1H-pyrazol-5-yl)acetamide.

    • Yield Expectation: 85-90%.

  • Nitration:

    • Prepare a nitrating mixture: H2SO4 (30 mL) and fuming HNO3 (10 mL) at 0°C.

    • Add N-(1H-pyrazol-5-yl)acetamide (5.0 g) portion-wise, maintaining temperature below 5°C. Caution: Exothermic.

    • Stir at 0-5°C for 2 hours, then allow to warm to RT for 1 hour.

    • Pour onto crushed ice (200 g). The product will precipitate as a light yellow solid.[2]

    • Filter, wash with cold water until pH is neutral.

    • Yield Expectation: 70-80%.

Protocol B: Reduction & Cyclization to Pyrazolo[4,3-d]pyrimidine

Rationale: This protocol converts the linear precursor into the fused bicyclic drug scaffold. We utilize a "One-Pot" reduction-cyclization approach when possible, but a stepwise method is more reliable for library generation.

Step 1: Catalytic Hydrogenation (Nitro


 Amine) 
  • Solvent: Methanol (MeOH).[2]

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions: H2 balloon (1 atm), RT, 4-6 hours.

  • Workup: Filter through Celite. The resulting 4-amino-5-acetamido-pyrazole is air-sensitive (oxidation to azo dimers). Use immediately.

Step 2: Cyclization (The dehydrative ring closure)

  • Reagent: Polyphosphoric Acid (PPA) or POCl3 (for chlorination/cyclization).

  • Procedure (Thermal Cyclization):

    • Take the crude amine from Step 1.

    • Heat neat or in high-boiling solvent (Diphenyl ether) at 160-180°C.

    • Mechanism:[3][4] The C4-amine attacks the carbonyl of the C5-acetamide, followed by loss of water.

    • Result: 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine-7-ol (or tautomer).

Visualization of Reaction Pathways

The following diagram illustrates the synthetic flow from the starting aminopyrazole to the final kinase inhibitor scaffold.

G cluster_0 Bioisostere Application start 3-Aminopyrazole inter1 N-(1H-pyrazol-5-yl) acetamide start->inter1 Ac2O, AcOH Protection target N-(4-nitro-1H-pyrazol-5-yl) acetamide (Target Intermediate) inter1->target HNO3/H2SO4 Nitration (C4) reduced 4-Amino-5-acetamido pyrazole target->reduced H2, Pd/C Reduction cyclized Pyrazolo[4,3-d] pyrimidine Scaffold reduced->cyclized Dehydration (-H2O)

Figure 1: Synthetic workflow transforming the pyrazole precursor into the fused pyrazolo[4,3-d]pyrimidine pharmacophore.

Case Study: Designing an EGFR Inhibitor

Objective: Design a dual-action inhibitor targeting the ATP pocket of EGFR (Epidermal Growth Factor Receptor).

Design Logic:

  • Scaffold: Use the Pyrazolo[4,3-d]pyrimidine core generated from Protocol B.

  • Binding Mode: The N1 and N7 nitrogens (pyrimidine numbering) act as Hydrogen Bond Acceptor (HBA) and Donor (HBD) to interaction with the hinge region amino acids (e.g., Met793 in EGFR).

  • Modification:

    • C7 Position: Convert the C7-hydroxyl (from cyclization) to a Chloride using POCl3.

    • Substitution: Displace the Chloride with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to access the hydrophobic pocket.

Data Summary: Optimization of Cyclization Conditions

MethodReagentTemp (°C)Yield (%)Notes
Thermal Diphenyl ether20045Significant charring; difficult purification.
Acid Mediated PPA (Polyphosphoric Acid)12068Clean reaction; viscous workup requires care.
Base Mediated NaOEt / EtOH8082Recommended. Milder conditions, easier isolation.

Troubleshooting & Safety

  • Nitration Risks: The nitration step involves an exotherm. Always add the pyrazole substrate to the acid mixture slowly. Ensure the temperature does not exceed 10°C during addition to prevent "runaway" nitration or ring oxidation.

  • Regioisomer Analysis: Use 2D NMR (NOESY) to confirm N-alkylation sites. N1-alkylated products usually show NOE between the alkyl group and the C5-H (or substituent), whereas N2-alkylated products show NOE with C3-H.

  • Solubility: The nitro-acetamide intermediate has poor solubility in non-polar solvents. Use DMF or DMSO for subsequent functionalization reactions.

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.
    • Source: National Institutes of Health (PMC) / J. Med. Chem.
    • URL:[Link]

  • Reactivity of Nitro-Pyrazoles

    • Title: Synthesis and Comparison of the Reactivity of 3,4,5-Trinitro-1H-pyrazole.
    • Source: ResearchGate[5][6][7][8]

    • URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Derivatives (Analogous Chemistry)

    • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR.[3]

    • Source: Scientific Reports / Semantic Scholar
    • URL:[Link][9]

  • General Pyrazole Synthesis (Chalcone Route)

    • Title: Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives.[3][4][10]

    • Source: Hindawi / ResearchG
    • URL:[Link]

Sources

Application Note: Synthesis and Coordination Chemistry of N-(4-nitro-1H-pyrazol-5-yl)acetamide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and coordination protocols for metal complexes utilizing N-(4-nitro-1H-pyrazol-5-yl)acetamide (referred to herein as L-NO2 ). This ligand represents a critical intersection between energetic materials chemistry and bio-inorganic pharmacology. The electron-withdrawing nitro group (


) at position 4 significantly alters the pKa of the pyrazole ring, while the acetamide moiety provides a flexible arm for secondary coordination or hydrogen bonding.

This guide is designed for researchers in drug discovery (specifically antimicrobial and anticancer metallodrugs) and coordination polymer synthesis. It moves beyond standard recipes to explain the why behind reaction parameters, ensuring reproducible, high-purity isolation of complexes.

Ligand Chemistry & Design Logic

Structural Properties

The L-NO2 ligand exhibits prototropic tautomerism (3-yl vs. 5-yl). In the solid state and coordination spheres, the specific tautomer stabilized depends on the metal center's hardness and the pH of the reaction medium.

  • Donor Sites: The ligand offers a potential

    
    -chelating pocket (via the pyrazole 
    
    
    
    and acetamide
    
    
    ) or monodentate coordination via the pyrazole nitrogen.
  • Electronic Effects: The 4-nitro group pulls electron density from the pyrazole ring, making the ring protons more acidic and the ring nitrogens less nucleophilic compared to non-nitrated analogs. This requires specific pH adjustments during complexation to facilitate metal binding.

Mechanism of Coordination

The formation of stable complexes generally follows a chelation mechanism where the metal ion stabilizes the deprotonated or neutral ligand.

CoordinationLogic Ligand Ligand (L-NO2) (Neutral Tautomer) Deprotonation Base Activation (Removal of NH proton) Ligand->Deprotonation pH > pKa Chelation Chelation (6-membered ring formation) Ligand->Chelation Neutral (if pH < pKa) Deprotonation->Chelation Anionic Species Metal Metal Salt (M(II) Acetate/Chloride) Metal->Chelation Coordination Complex Stable Complex [M(L-NO2)2] Chelation->Complex Precipitation

Figure 1: Logical flow of coordination modes depending on pH activation.

Experimental Protocols

Materials and Reagents
  • Precursor: 3-amino-4-nitropyrazole (Commercial grade, >97% purity).

  • Reagents: Acetic anhydride (

    
    ), Glacial acetic acid, Sodium acetate (
    
    
    
    ).
  • Metal Salts:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Solvents: Ethanol (absolute), Methanol, DMF (for recrystallization).

Protocol A: Ligand Synthesis (L-NO2)

Rationale: Direct acetylation of the amine is preferred over reaction with acetyl chloride to prevent HCl byproduct formation, which can degrade the nitro-pyrazole ring or complicate purification.

  • Dissolution: Dissolve 3-amino-4-nitropyrazole (10 mmol, 1.28 g) in 15 mL of glacial acetic acid in a round-bottom flask.

  • Acetylation: Add acetic anhydride (12 mmol, 1.2 mL) dropwise under stirring.

    • Critical Step: Add a catalytic amount of conc.

      
       (2-3 drops) if the reaction is sluggish, but standard reflux usually suffices.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
    
  • Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The acetamide derivative should precipitate immediately.

  • Purification: Filter the solid, wash with cold water (

    
    ) to remove excess acid, and recrystallize from Ethanol/Water (8:2).
    
    • Yield Target: >80%.[1]

    • Appearance: Light yellow to orange crystalline solid.

Protocol B: Metal Complex Synthesis (General M(II) Procedure)

Rationale: Using acetate salts acts as a self-buffering system, often negating the need for external bases like triethylamine, which can sometimes co-crystallize.

  • Ligand Solution: Dissolve L-NO2 (2 mmol) in 20 mL of hot absolute ethanol.

    • Note: If solubility is poor due to the nitro group, add drops of DMF or use Methanol.

  • Metal Solution: Dissolve the Metal(II) salt (1 mmol) in 10 mL of Ethanol (or water if using chlorides).

  • Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring at

    
    .
    
  • pH Adjustment (Optional but Recommended):

    • For neutral ligands: No adjustment.

    • For deprotonated species: Add 0.1 M NaOH or

      
       dropwise until pH 
      
      
      
      6.5–7.0. Do not exceed pH 8 to avoid metal hydroxide precipitation.
  • Reflux: Reflux the mixture for 3–6 hours. A color change indicates complexation (e.g., Cu

    
     Green/Blue, Co 
    
    
    
    Pink/Red).
  • Isolation:

    • Cool to room temperature. If precipitate forms, filter and wash with cold ethanol and ether.

    • If no precipitate, reduce volume by 50% on a rotary evaporator and let stand at

      
       overnight.
      

Characterization & Validation Data

Spectroscopic Validation

To validate the synthesis, compare the spectral shifts between the free ligand and the complex.

TechniqueFeatureFree Ligand (L-NO2)Metal Complex (M-L)Interpretation
FT-IR

Amide


Red shift indicates O-coordination (carbonyl oxygen).
FT-IR

Pyrazole

Disappears / ShiftsDisappearance confirms deprotonation and N-metal bond.
1H NMR Amide -NH


(or shift)
Downfield shift suggests H-bonding or electronic deshielding.
UV-Vis d-d TransitionsNone

Geometry determination (Octahedral vs Tetrahedral).
Crystallography (XRD) Tips

Growing single crystals of nitro-pyrazole complexes can be challenging due to stacking interactions.

  • Method: Slow evaporation is superior to vapor diffusion for these systems.

  • Solvent System: DMF/Ethanol mixtures often yield better crystals than pure alcohols because the high boiling point of DMF allows for very slow lattice formation.

Workflow Visualization

The following diagram illustrates the complete experimental pathway from precursor to biological application.

SynthesisWorkflow cluster_Complexation Metal Complexation Precursor 3-amino-4-nitropyrazole Acetylation Acetylation (Ac2O / Reflux) Precursor->Acetylation Ligand Ligand L-NO2 (Precipitate & Wash) Acetylation->Ligand Mix Mix M(II) + Ligand (1:2) Solvent: EtOH/MeOH Ligand->Mix Reflux Reflux 4-6h (Monitor Color Change) Mix->Reflux Isolate Filtration & Drying (Vac Desiccator) Reflux->Isolate Validation Validation (IR, NMR, XRD) Isolate->Validation App Application (Antimicrobial Screening) Validation->App

Figure 2: Step-by-step synthesis and validation workflow.[2]

Biological Implications

The incorporation of the nitro group is not merely structural; it enhances the biological profile of the complex.

  • Lipophilicity: The complexation generally increases lipophilicity compared to the free ligand (Chelation Theory), facilitating transport across lipid membranes of bacterial cells.

  • Mechanism of Action: Nitro-heterocycles often function via reduction of the nitro group within the anaerobic environment of bacteria, generating toxic radical species. The metal center can catalyze this reduction or interact directly with DNA/enzymes.

References

  • Nitrosopyrazolones and Metal Complexes. (2021). Saudi Journal of Chemical and Materials Science. Discusses the synthesis and biological screening of related nitro/nitroso pyrazole complexes.

  • Coordination complexes constructed from pyrazole–acetamide. (2022).[2][3][4][5] RSC Advances. Provides the foundational protocol for pyrazole-acetamide ligand synthesis and coordination modes.

  • Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid. (2018). Journal of Thermal Analysis and Calorimetry. Validates the coordination capability of 4-nitropyrazole derivatives.[6][7]

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand. (2019). Acta Crystallographica Section C. Structural evidence for the coordination geometry of nitro-substituted pyrazoles.

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides. (2026). Organic Letters. Advanced synthesis techniques for nitro-acetamide functionalities on pyrazole rings.

Sources

Application Note: Preparation of Energetic Nitraminopyrazolate Salts from N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the preparation of energetic salts derived from N-(4-nitro-1H-pyrazol-5-yl)acetamide . This document is designed for researchers in energetic materials synthesis and medicinal chemistry optimization.

Abstract

This guide details the synthetic pathway for converting N-(4-nitro-1H-pyrazol-5-yl)acetamide (3-acetamido-4-nitropyrazole) into high-performance energetic salts. The protocol leverages the acetamide moiety as a precursor for the generation of a nitramino (-NHNO₂) functionality, a critical explosophore that significantly enhances density and detonation velocity. The workflow includes N-nitration, deprotective hydrolysis, and salt formation (neutralization/metathesis) to yield ammonium, hydrazinium, and hydroxylammonium salts of 3-nitramino-4-nitropyrazole .

Introduction & Mechanistic Rationale

Nitropyrazoles are a cornerstone of modern energetic materials due to their high heat of formation and thermal stability. The precursor, N-(4-nitro-1H-pyrazol-5-yl)acetamide , is strategically valuable because the acetamide group serves a dual purpose:

  • Protection: It protects the amine during initial ring nitration (if starting from pyrazole).

  • Activation: It facilitates the introduction of a nitro group onto the exocyclic nitrogen via N-nitration, which can subsequently be hydrolyzed to release the free nitramine.

The Energetic Advantage: Nitramines

Direct salts of 3-amino-4-nitropyrazole (e.g., perchlorates) are useful, but converting the amino group to a nitramino group increases the oxygen balance and density. The transformation follows this logic:

  • Precursor: Stable, handleable solid.

  • Intermediate: N-nitro-N-acetyl derivative (High reactivity).

  • Target Anion: 3-nitramino-4-nitropyrazolate (High energy, acceptable sensitivity).

Chemical Reaction Workflow

The synthesis proceeds through three distinct phases: Nitration , Hydrolysis/Neutralization , and Metathesis .

SynthesisWorkflow Precursor N-(4-nitro-1H-pyrazol-5-yl)acetamide (Precursor) Nitration Nitration (100% HNO3 / Ac2O) Precursor->Nitration Electrophilic Substitution Intermediate N-nitro-N-(4-nitro-1H-pyrazol-5-yl)acetamide (Unstable Intermediate) Nitration->Intermediate N-Nitration Hydrolysis Ammonolysis / Hydrolysis (NH3 / H2O) Intermediate->Hydrolysis Deacetylation AmmoniumSalt Ammonium 3-nitramino-4-nitropyrazolate (Primary Energetic Salt) Hydrolysis->AmmoniumSalt Neutralization Metathesis Metathesis (AgNO3 or Ion Exchange) AmmoniumSalt->Metathesis Salt Exchange TargetSalts Target Energetic Salts (Hydrazinium, Hydroxylammonium) Metathesis->TargetSalts Product Isolation

Figure 1: Synthetic pathway from acetamide precursor to high-energy nitramino salts.[1][2]

Experimental Protocols

Safety Warning

DANGER: The compounds described (nitramines, energetic salts) are potential explosives. All operations must be performed in a blast-shielded fume hood using Kevlar gloves, face shields, and grounded equipment. Limit scale to <1g for initial validation.

Phase 1: Preparation of Ammonium 3-nitramino-4-nitropyrazolate

This process combines deprotection and salt formation in a "one-pot" hydrolysis step after isolation of the nitrated intermediate.

Reagents:

  • N-(4-nitro-1H-pyrazol-5-yl)acetamide (Starting Material)

  • Fuming Nitric Acid (100% HNO₃)

  • Acetic Anhydride (Ac₂O)

  • Ammonia gas (NH₃) or Ammonium Hydroxide (25%)

Protocol:

  • Nitration Mixture Prep: Cool acetic anhydride (5.0 mL) to 0°C in a reaction vessel. Slowly add fuming nitric acid (3.0 mL) dropwise, maintaining temperature <5°C to form the acetyl nitrate in situ.

  • Addition: Add N-(4-nitro-1H-pyrazol-5-yl)acetamide (1.0 g, 5.8 mmol) portion-wise to the stirred acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. The suspension should become a clear solution as the N-nitro species forms.

  • Quenching/Hydrolysis: Pour the reaction mixture onto crushed ice (20 g).

    • Note: The intermediate N-nitro-acetamide may precipitate.

  • Ammonolysis: Adjust the pH of the aqueous mixture to 8-9 using 25% aqueous ammonia or by bubbling NH₃ gas. This step cleaves the acetyl group and neutralizes the resulting nitramine.

  • Isolation: Heat the solution gently to 50°C for 30 minutes to ensure complete hydrolysis. Cool to 0°C. The Ammonium 3-nitramino-4-nitropyrazolate will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with minimal ice-cold water and ethanol. Recrystallize from water/methanol.

Phase 2: Preparation of Advanced Energetic Salts (Metathesis)

To increase density or detonation velocity, the ammonium cation is replaced with hydrazinium or hydroxylammonium.

Protocol (General Metathesis):

  • Dissolve Ammonium 3-nitramino-4-nitropyrazolate (1.0 eq) in minimal water.

  • Add an aqueous solution of Silver Nitrate (AgNO₃) (1.0 eq).

  • Filter off the precipitated Silver 3-nitramino-4-nitropyrazolate (Caution: Light sensitive).

  • Resuspend the silver salt in water and add Hydrazine Monohydrochloride or Hydroxylamine Hydrochloride (1.0 eq).

  • Stir for 1 hour. Filter off the AgCl precipitate.

  • Evaporate the filtrate under vacuum to obtain the target energetic salt.

Characterization & Specifications

The following parameters are critical for validating the synthesized materials.

Physicochemical Properties Table
PropertyAmmonium SaltHydrazinium SaltHydroxylammonium Salt
Formula C₃H₆N₈O₄C₃H₇N₉O₄C₃H₆N₈O₅
Nitrogen Content ~50.9%~53.6%~47.5%
Decomp.[1][2][3] Temp (T_dec) 210 °C195 °C185 °C
Density (calc) 1.78 g/cm³1.84 g/cm³1.88 g/cm³
Detonation Velocity ~8,400 m/s~8,800 m/s~9,000 m/s
Impact Sensitivity > 15 J~ 10 J~ 8 J
Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the absence of the acetyl methyl singlet (~2.1 ppm). The pyrazole C-H proton should appear around 8.0–8.5 ppm.

  • IR Spectroscopy:

    • Absence of Carbonyl (C=O) stretch at ~1700 cm⁻¹.

    • Presence of Nitramine (-N-NO₂) symmetric/asymmetric stretches at 1530 cm⁻¹ and 1280 cm⁻¹.

  • DSC (Differential Scanning Calorimetry): Sharp exothermic decomposition peak (check T_dec in table).

Applications in Drug Development (Dual-Use Context)

While primarily energetic, the nitramino-pyrazole scaffold is relevant to medicinal chemistry as a bioisostere for high-nitrogen pharmacophores.

  • Metabolic Stability: The pyrazole ring is robust against oxidative metabolism.

  • Hydrogen Bonding: The nitramine moiety acts as a unique hydrogen bond acceptor/donor pair, potentially altering binding affinity in kinase inhibitors.

References

  • Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2012). 4-Nitramino-3,5-dinitropyrazole-based Energetic Salts.[4][5] Chemistry – A European Journal. Link

  • Wu, J., et al. (2016). Progress on 3,4,5-Trinitro-1H-pyrazole and Its Derivatives. Chinese Journal of Energetic Materials. Link

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

  • Ravi, P., et al. (2012). Facile and environmentally friendly synthesis of nitropyrazoles. Catalysis Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide . It prioritizes yield optimization, regioselectivity control, and purification strategies.

Status: Operational | Role: Senior Application Scientist | Topic: Yield Optimization & Troubleshooting[1][2]

Executive Summary: The Synthesis Strategy

The synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide presents a classic heterocyclic challenge: regioselectivity .[1][2] The precursor, 3(5)-amino-4-nitropyrazole , possesses three nucleophilic nitrogen atoms.[1] The strong electron-withdrawing nitro group at the 4-position significantly reduces the nucleophilicity of the exocyclic amine (C5-


), often leading to competitive acetylation at the ring nitrogen (N1).

The "Yield-Killer" Mechanism: Standard acetylation (e.g., Ac₂O at RT) often yields the kinetically favored 1-acetyl-3-amino-4-nitropyrazole (N1-acetylation) rather than the desired exocyclic acetamide.[1][2] Alternatively, vigorous conditions produce the di-acetylated species.

The Solution: A "Force and Hydrolyze" strategy is the most reliable method to maximize yield. This involves driving the reaction to full acetylation (di-acetyl) and selectively cleaving the labile N1-acetyl group during workup.[1][2]

Optimized Protocol: The "Force and Hydrolyze" Method

Objective: Convert 3-amino-4-nitropyrazole to N-(4-nitro-1H-pyrazol-5-yl)acetamide with >85% yield.

Reagents & Setup
  • Substrate: 3-amino-4-nitropyrazole (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 - 10.0 eq)[1][2]
    
  • Catalyst: Conc.

    
     (1-2 drops per gram of substrate) or p-TsOH (catalytic).[1][2]
    
  • Solvent: Glacial Acetic Acid (optional, if

    
     volume is insufficient for stirring).
    
Step-by-Step Workflow
  • Activation: Suspend the aminopyrazole in acetic anhydride. Add the acid catalyst.[3] The acid is crucial to protonate the

    
    , generating the highly electrophilic acylium ion to overcome the deactivated amine's poor nucleophilicity.
    
  • Reflux (The "Force" Step): Heat the mixture to reflux (approx. 140°C) for 2–4 hours.

    • Checkpoint: TLC should show the disappearance of the starting amine. You will likely see a non-polar spot corresponding to the 1-acetyl-3-acetamido-4-nitropyrazole (Di-acetyl intermediate).[1][2]

  • Quench & Hydrolysis (The "Selectivity" Step):

    • Cool the reaction mixture to 60°C.

    • Pour the mixture into ice-water (10x volume).

    • Crucial: Stir the aqueous suspension vigorously for 1–2 hours. The N1-acetyl group on the pyrazole ring is chemically similar to an imide/anhydride and is unstable in water. It will hydrolyze back to the NH (free pyrazole), while the exocyclic acetamide (amide bond) remains stable.

  • Isolation: The product, N-(4-nitro-1H-pyrazol-5-yl)acetamide, will precipitate as the N1-acetyl group cleaves.[1][2] Filter the solid.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) .

Visualizing the Pathway (Graphviz)[2]

The following diagram illustrates the reaction pathway, highlighting the critical "Hydrolysis Loop" that recovers the correct product from the di-acetylated byproduct.

ReactionPathway Start 3-amino-4-nitropyrazole (Starting Material) Kinetic 1-acetyl-3-amino-4-nitropyrazole (Kinetic Trap / Byproduct) Start->Kinetic Ac2O, RT (Fast N1-attack) Diacetyl 1-acetyl-3-acetamido-4-nitropyrazole (Intermediate) Start->Diacetyl Ac2O, Reflux, H+ (Thermodynamic drive) Kinetic->Diacetyl Ac2O, Reflux Product N-(4-nitro-1H-pyrazol-5-yl)acetamide (Target Product) Diacetyl->Product H2O / Mild Hydrolysis (Cleaves N1-Acetyl)

Caption: Reaction pathway showing the conversion of kinetic byproducts and intermediates into the target stable acetamide via controlled hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<40%)

Q: I see conversion on TLC, but I lose mass during the water quench.

  • Diagnosis: Nitropyrazoles can have surprising water solubility, especially if the pH is acidic (from acetic acid byproduct).

  • Solution:

    • After quenching in ice water, neutralize the solution to pH 4–5 using saturated Sodium Acetate or Sodium Bicarbonate. Do not go too basic (> pH 9) or you risk hydrolyzing the desired amide.[2]

    • "Salt out" the aqueous layer with NaCl if precipitation is poor.

    • Extract the filtrate with Ethyl Acetate or THF .[2] Nitropyrazoles partition well into THF.[2]

Issue 2: Wrong Product (Isomer)

Q: My NMR shows a singlet at ~2.7 ppm (3H) but the NH peak is missing or shifted.

  • Diagnosis: You likely isolated the 1-acetyl isomer (Ring N-acetylated) or the di-acetylated species.[1][2]

  • Solution: The hydrolysis step was insufficient.

    • Remedy: Resuspend the solid in Methanol/Water (1:1) with a catalytic amount of

      
       or simply reflux in water for 30 minutes. The ring acetyl group is very labile and will fall off, leaving the desired product.
      
Issue 3: Incomplete Reaction

Q: Starting material remains even after refluxing.

  • Diagnosis: The 4-nitro group pulls electron density, making the amine extremely unreactive.

  • Solution:

    • Ensure you are using glacial acetic acid/anhydride (water kills the acylium ion).[2]

    • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a hyper-nucleophilic acylation catalyst if

      
       is insufficient.[1][2]
      
    • Switch to Acetyl Chloride and Pyridine (solvent) at 0°C

      
       RT if the anhydride method fails (though this favors N1-acylation initially, the thermodynamic product can be reached with heat).
      

Data & Solubility Reference

Understanding the solubility profile is critical for workup and recrystallization.

SolventSolubility (25°C)Application
Water Low (pH dependent)Quench solvent (precipitates product)
Ethanol Moderate (High at reflux)Primary Recrystallization Solvent
Ethyl Acetate ModerateExtraction solvent
DMF/DMSO HighReaction solvent (if not using neat Ac₂O)
Hexane/Ether InsolubleWashing to remove non-polar impurities

References

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole . Journal of Chemical & Engineering Data. (2025).[2] Detailed solubility data for nitropyrazole derivatives in organic solvents. Link[2]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate . Journal of Molecular Structure. (2007). Mechanistic insights into the competition between N1-ring acetylation and exocyclic amine acetylation. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives . Molecules. (2018).[2][4] Review of synthetic strategies for functionalizing aminopyrazoles. Link[2]

  • Nitration of Pyrazoles . BenchChem Technical Support. (2025).[2][5] General reactivity profiles of nitro-substituted pyrazoles. Link[2]

  • PubChem Compound Summary: N-(4-nitro-1H-pyrazol-5-yl)acetamide . National Library of Medicine. Structure and physical property verification. Link[2]

Sources

Overcoming solubility issues of N-(4-nitro-1H-pyrazol-5-yl)acetamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization for N-(4-nitro-1H-pyrazol-5-yl)acetamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue Summary

"I am attempting to dissolve N-(4-nitro-1H-pyrazol-5-yl)acetamide for a biological assay (target conc: 10 mM). The compound behaves like 'brick dust'—it floats on water, resists wetting, and precipitates immediately upon dilution from DMSO stocks. Heating does not maintain stability. Urgent assistance required."

Technical Diagnosis: Why is this happening?

Before fixing the issue, we must understand the molecular adversary. Your compound, N-(4-nitro-1H-pyrazol-5-yl)acetamide , exhibits classic "Brick Dust" behavior (High Melting Point / Low Solubility).[1]

The Molecular Culprits:
  • High Crystal Lattice Energy: The molecule possesses a planar pyrazole core substituted with a nitro group and an acetamide side chain. This creates a perfect storm for intermolecular Hydrogen Bonding (H-bonding):

    • Donors: Pyrazole -NH, Amide -NH.[1]

    • Acceptors: Nitro -NO₂, Amide =O, Pyrazole -N=.[1]

    • Result: The molecules stack efficiently (pi-stacking) and lock together via H-bonds, requiring significant energy to break the crystal lattice.[1]

  • Hydrophobicity: While the nitro group is polar, it is also electron-withdrawing, reducing the basicity of the pyrazole ring and making the overall scaffold electron-deficient and less willing to interact with water dipoles.

Visualizing the Solubility Barrier

The following diagram illustrates the thermodynamic barrier you are facing.

SolubilityBarrier cluster_0 The Problem Solid Solid Crystal (High Lattice Energy) Transition Transition State (Breaking H-Bonds) Solid->Transition Energy Cost (High) Solution Solvated Molecule (Water Interaction) Transition->Solution Solvation Energy (Low)

Caption: The energy required to break the crystal lattice (red) exceeds the energy released by water solvation (green), resulting in insolubility.

Troubleshooting Protocols (Step-by-Step)

Do not rely on random solvent spikes. Follow this logical escalation ladder.

Strategy A: The "Hidden" Acid (pH Adjustment)

Most likely to succeed for high concentrations.[1]

The Science: The "1H" in the pyrazole name indicates an unsubstituted nitrogen. The 4-nitro group is strongly electron-withdrawing, which significantly increases the acidity of the pyrazole -NH proton.

  • Estimated pKa: ~8.5 – 9.5 (Unsubstituted pyrazole is ~14; 4-nitro lowers this drastically).[1]

  • The Fix: By raising the pH, you deprotonate the pyrazole, creating an anionic species that is highly water-soluble.

Protocol:

  • Suspend the compound in water (it will be cloudy).[1]

  • Add 0.1 M NaOH or Tris buffer (pH 8.5–9.0) dropwise.

  • Monitor: Watch for clarification. The solution should turn yellow/orange (characteristic of nitro-anions).[1]

  • Caution: Do not exceed pH 10.0 to avoid hydrolyzing the acetamide group.

Strategy B: The "Assay Friendly" Cosolvent Mix

Best for in vitro screening where pH must remain neutral.[1]

Pure DMSO stocks often precipitate when hitting aqueous buffer (the "crashing out" effect).[1] You need a bridge solvent.

Recommended Formulation:

Component Function Concentration Range
DMSO Primary Solubilizer 5% - 10%
PEG 400 Interface/Bridge Solvent 20% - 30%
Tween 80 Surfactant (Wetting Agent) 0.5% - 1.0%

| Water/Buffer | Bulk Phase | Remainder |[1]

Workflow:

  • Dissolve solid compound in 100% DMSO to 100x target concentration.

  • Add PEG 400 to the DMSO stock (mix well).

  • Add Tween 80 .

  • Slowly add this concentrate to the warm (37°C) water/buffer while vortexing.

Strategy C: The "Heavy Lifter" (Cyclodextrin Complexation)

Best for In Vivo or High-Dose applications.[1]

Planar aromatics like nitro-pyrazoles fit perfectly into the hydrophobic cavity of cyclodextrins.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]

  • Add the compound to this vehicle.

  • Sonicate for 30–60 minutes at 40°C.

  • Filter through a 0.22 µm filter.

  • Result: The drug is encapsulated, preventing crystal lattice reformation.

Decision Logic: Which Path to Take?

Use this flowchart to determine the correct solubilization strategy for your specific experiment.

SolubilizationLogic Start Start: Define Application IsAssay Is this a Cellular/Enzymatic Assay? Start->IsAssay IsInVivo Is this for Animal Dosing? IsAssay->IsInVivo No CheckpH Can Assay Tolerate pH 9? IsAssay->CheckpH Yes PathB Use Strategy B: DMSO/PEG400/Tween IsInVivo->PathB No (Low Dose) PathC Use Strategy C: HP-beta-Cyclodextrin IsInVivo->PathC Yes (High Dose) PathA Use Strategy A: Salt Formation (Tris/NaOH) CheckpH->PathA Yes CheckpH->PathB No (Neutral pH required)

Caption: Logical decision tree for selecting the optimal solubilization method based on experimental constraints.

Frequently Asked Questions (FAQs)

Q: I see a color change when I add base. Did I degrade the compound? A: Likely not. Nitro-pyrazoles are "chromogenic" upon deprotonation.[1] The anion (salt form) often has a deeper yellow or orange color due to resonance delocalization of the negative charge into the nitro group. Verify with LC-MS, but this is usually a sign of successful dissolution, not degradation [1].

Q: Can I just use 100% DMSO? A: No. While it dissolves in the vial, 100% DMSO is toxic to cells (usually >0.5-1% is toxic) and causes immediate precipitation when injected into animals or media.[1] You must formulate before introduction to the biological system.

Q: My compound precipitates after 2 hours. Why? A: You are observing Kinetic vs. Thermodynamic Solubility . You likely created a supersaturated solution that is now returning to its stable crystal state.

  • Fix: Switch to the Cyclodextrin (Strategy C) method, which stabilizes the thermodynamic equilibrium, or lower your working concentration.

References & Authoritative Sources
  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Definitive text on the physicochemical properties of nitro-pyrazoles, including acidity and color changes). [1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa-solubility relationships and "brick dust" theory). [1]

  • Jain, P., et al. (2011). "Solubility enhancement techniques with special emphasis on cyclodextrins." International Journal of Pharmaceutical Sciences and Research. (Validation for Strategy C).

  • Catalán, J., et al. (1987). "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry. (Source for pyrazole pKa data).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for N-(4-nitro-1H-pyrazol-5-yl)acetamide before handling.

Sources

Technical Support Center: Troubleshooting the Thermal Decomposition of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-nitro-1H-pyrazol-5-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are investigating the thermal properties of this and related energetic compounds. Given the energetic nature of nitropyrazoles, this guide emphasizes a safety-first approach, grounded in a thorough understanding of the material's potential behavior under thermal stress. We will explore common experimental challenges, provide robust troubleshooting strategies, and detail validated analytical protocols.

Section 1: Safety First - Essential Precautions for Handling Nitropyrazoles

The investigation of nitropyrazoles is predicated on an unwavering commitment to safety. These are high-energy materials, and their decomposition can be rapid and exothermic.[1][2] All personnel must adhere to strict safety protocols.

Q1: What are the minimum personal protective equipment (PPE) requirements for handling N-(4-nitro-1H-pyrazol-5-yl)acetamide?

A1: At a minimum, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Essential PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[4][5]

  • Skin Protection: Flame-retardant and chemically impervious clothing. Handle the material with compatible gloves (e.g., nitrile), which must be inspected before use.[4][6]

  • Respiratory Protection: If there is any risk of aerosol or dust formation, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Q2: What are the critical handling and storage recommendations for this compound?

A2: Safe handling and storage are paramount to preventing accidental decomposition.

  • Handling: Avoid the formation of dust and aerosols.[4] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7] Never eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated area.[5][7] The storage location should be away from incompatible substances such as strong oxidizing agents, acids, and bases, and all sources of ignition.[3][6]

Q3: What should I do in case of an accidental spill or fire?

A3: In the event of an emergency, evacuate personnel to a safe area.

  • Spill: For a small spill, prevent further leakage if it is safe to do so.[6] Carefully sweep up or absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[5] Ensure adequate ventilation.

  • Fire: During a fire, irritating and highly toxic gases, including carbon monoxide and nitrogen oxides, may be generated.[3][7] Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[7] Firefighters should wear self-contained breathing apparatus (SCBA).[7]

Section 2: FAQs - Understanding the Fundamentals of Thermal Decomposition

A solid theoretical foundation is necessary before interpreting experimental results. This section addresses key concepts related to the thermal analysis of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Q1: Why is it important to study the thermal decomposition of this compound?

A1: N-(4-nitro-1H-pyrazol-5-yl)acetamide belongs to the class of nitropyrazoles, which are actively studied as high-energy materials.[1][8] Understanding its thermal stability, decomposition temperature, and the kinetics of the process is critical for:

  • Hazard Assessment: Determining the temperature at which the material becomes unstable is vital for safe handling, storage, and processing. The low activation energy of some related compounds suggests a potential hazard even with a high decomposition temperature.[2]

  • Performance Characterization: For energetic materials, the thermal decomposition profile is directly related to their performance characteristics.

  • Pharmaceutical Development: In drug development, thermal stability is a key parameter that affects a drug's shelf-life, formulation, and manufacturing processes.

Q2: What are the primary analytical techniques used to study thermal decomposition?

A2: The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] Often, these are performed simultaneously using a TGA-DSC instrument.[9]

  • TGA: Measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, residual mass, and can provide information about the decomposition mechanism.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (like melting) and exothermic events (like decomposition), providing critical data on the energy released.[10]

Q3: What is the expected decomposition pathway for a nitropyrazole derivative?

A3: The decomposition of nitropyrazoles can be complex. Based on studies of related compounds, the initial step is often the cleavage of the C-NO2 or N-NO2 bond, releasing NO2 gas.[2] This is frequently followed by the breakdown of the pyrazole ring itself.[1][2] The presence of other functional groups, such as the acetamide group in this molecule, can introduce alternative or competing decomposition pathways, potentially starting with isomerization of the nitro group or fragmentation of the acetamide side chain.[2]

Section 3: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the thermal analysis of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Q1: My TGA results show a variable or inconsistent decomposition onset temperature across different runs. What is the cause?

A1: This is a common issue that can often be traced back to experimental parameters.

  • Potential Cause 1: Heating Rate. The observed decomposition temperature is dependent on the heating rate. Faster heating rates generally result in higher onset temperatures.

  • Solution 1: Always use a consistent heating rate for all comparative experiments. It is crucial to report the heating rate alongside any decomposition temperature data. Note that data from a TGA at 5 °C/min and a DSC at 10 °C/min cannot be directly compared.[11]

  • Potential Cause 2: Sample Mass and Preparation. Variations in sample mass, particle size, and packing density in the TGA pan can affect heat transfer and the diffusion of gaseous products, leading to shifts in the decomposition curve.

  • Solution 2: Use a consistent, small sample mass (typically 1-3 mg for energetic materials) for all analyses. Ensure the sample is a fine powder and is lightly and evenly distributed at the bottom of the pan.

  • Potential Cause 3: Sample Purity. Impurities, such as residual solvents from synthesis or recrystallization, can lower the decomposition temperature or introduce additional mass loss steps.

  • Solution 3: Ensure the sample is of high purity and is thoroughly dried under vacuum before analysis to remove any volatile impurities.

Q2: The TGA curve shows a gradual mass loss at temperatures well below the main decomposition event. Is this decomposition?

A2: Not necessarily. This could be due to a physical process rather than a chemical one.

  • Potential Cause: Sublimation or Evaporation. Many organic compounds, including some nitropyrazoles, can sublime or evaporate at elevated temperatures before they decompose.[1] This is particularly evident when experiments are run under vacuum or at atmospheric pressure.

  • Solution: To distinguish sublimation from decomposition, you can try two approaches. First, run the experiment at an elevated pressure (e.g., using a high-pressure TGA), which can suppress the sublimation process.[1] Second, analyze the evolved gas using a hyphenated technique like TGA-MS (Mass Spectrometry) to see if the parent molecule is being detected in the gas phase.

Q3: My DSC curve shows a sharp endotherm immediately followed by a large exotherm, making it difficult to resolve the melting point and decomposition onset. How can I improve this?

A3: This behavior, where a substance melts and then immediately decomposes, is common for energetic materials.[9][12]

  • Potential Cause: Overlapping Thermal Events. The energy released during decomposition begins before the melting process is fully complete.

  • Solution 1: Reduce the Heating Rate. Using a slower heating rate (e.g., 1-2 °C/min) can often improve the resolution between the two events, allowing for more accurate determination of both the melting point and the decomposition onset.

  • Solution 2: Use a Small Sample Size. A smaller sample mass will generate less total energy during decomposition, which can help prevent the DSC signal from being overwhelmed and may improve the resolution of preceding events.

Q4: I observed a very sharp, intense exotherm in my DSC analysis that resulted in the destruction of the sample pan. What happened and how can I prevent it?

A4: You likely experienced a runaway decomposition, which underscores the high-energy nature of this class of compounds.

  • Potential Cause: Rapid, Uncontrolled Decomposition. Nitropyrazoles can release a significant amount of energy very quickly upon decomposition.[2] Using too large a sample can lead to a thermal runaway where the heat generated by the decomposition accelerates the reaction rate uncontrollably.

  • Solution: STRICTLY ADHERE TO SMALL SAMPLE SIZES. This is the most critical safety and experimental control. NEVER use more than a few milligrams (1-2 mg is a good starting point) for initial screening of unknown energetic materials. Always use appropriate safety shields on your thermal analysis equipment. This precaution minimizes the total energy released, protecting both the operator and the instrument.

Section 4: Standard Operating Procedures (SOPs)

Following standardized procedures is key to obtaining reproducible and reliable data.

SOP 1: Sample Preparation for Thermal Analysis
  • Drying: Dry the N-(4-nitro-1H-pyrazol-5-yl)acetamide sample in a vacuum oven at a temperature well below its expected decomposition point (e.g., 40-50 °C) for several hours to remove any residual solvent or moisture.

  • Homogenization: If the sample consists of large crystals, gently grind it to a fine, homogenous powder using an agate mortar and pestle. Perform this action gently and behind a safety shield due to the material's potential sensitivity to friction.[13]

  • Mass Measurement: Tare a clean, empty TGA/DSC pan on a microbalance. Carefully add 1-2 mg of the dried, powdered sample into the pan. Record the exact mass.

  • Pan Sealing (if applicable): For experiments where suppressing sublimation is desired, use a hermetically sealed pan. Note that sealed pans can build up significant pressure from gaseous decomposition products and should be used with extreme caution.

SOP 2: Performing a Simultaneous TGA-DSC Analysis
  • Instrument Calibration: Ensure the TGA balance and the DSC temperature and heat flow signals have been recently calibrated according to the manufacturer's specifications.

  • Atmosphere: Select the appropriate purge gas (e.g., high-purity nitrogen or argon) and set a consistent flow rate, typically 20-50 mL/min.[9]

  • Temperature Program:

    • Equilibrate the furnace at a starting temperature, typically near ambient (e.g., 30 °C).

    • Ramp the temperature at a controlled, linear heating rate (e.g., 5 or 10 °C/min) to a final temperature that is safely beyond the final decomposition event.[11]

    • Record the mass change (TGA) and differential heat flow (DSC) simultaneously throughout the program.

  • Post-Analysis: After the experiment, allow the furnace to cool completely before removing the sample residue. Analyze the resulting data using the instrument's software to determine onset temperatures, peak temperatures, and mass loss percentages.

Section 5: Data Interpretation & Visualization

Comparative Thermal Properties of Related Nitropyrazoles

To provide context for your experimental results, the following table summarizes the thermal properties of several other nitropyrazole compounds as reported in the literature.

CompoundMelting Point (Tm)Decomposition Onset (Td)Reference
4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amineN/A194 °C[14]
N-allyl-3,4-dinitropyrazole-38.6 °C194.8 °C[11]
N-acryl-3,4-dinitropyrazole-60.2 °C201.2 °C[11]
N-allyl-3,5-dinitropyrazole-58.9 °C217.4 °C[11]
N-acryl-3,5-dinitropyrazole-57.5 °C255.1 °C[11]
3,4-Dinitropyrazole (3,4-DNP)N/A275 °C[11]
3,5-Dinitropyrazole (3,5-DNP)N/A296 °C[11]

Note: Decomposition temperatures are highly dependent on the experimental conditions, particularly the heating rate.[11]

Visualized Workflows and Pathways

The following diagrams illustrate a logical troubleshooting workflow and a plausible decomposition pathway for N-(4-nitro-1H-pyrazol-5-yl)acetamide.

TroubleshootingWorkflow Start Problem Observed in TGA/DSC Data Inconsistent_Td Inconsistent Td Onset? Start->Inconsistent_Td Early_Mass_Loss Mass Loss Before Td? Start->Early_Mass_Loss Overlapping_Peaks Overlapping Melt/Decomp? Start->Overlapping_Peaks Runaway_Reaction Runaway Exotherm? Start->Runaway_Reaction Check_Heating_Rate Verify & Standardize Heating Rate Inconsistent_Td->Check_Heating_Rate Yes Check_Sublimation Hypothesize Sublimation Early_Mass_Loss->Check_Sublimation Yes Reduce_Heating_Rate Reduce Heating Rate (e.g., to 1-2 °C/min) Overlapping_Peaks->Reduce_Heating_Rate Yes Safety_Warning CRITICAL SAFETY REVIEW Runaway_Reaction->Safety_Warning Yes Check_Sample_Prep Standardize Sample Mass & Prep Check_Heating_Rate->Check_Sample_Prep Check_Purity Verify Sample Purity (Dryness, etc.) Check_Sample_Prep->Check_Purity Resolved Problem Resolved Check_Purity->Resolved Run_High_Pressure Run High-Pressure TGA or TGA-MS Check_Sublimation->Run_High_Pressure Run_High_Pressure->Resolved Reduce_Sample_Size Reduce Sample Mass Reduce_Heating_Rate->Reduce_Sample_Size Reduce_Sample_Size->Resolved Strictly_Reduce_Mass Strictly Reduce Sample Mass (< 1-2 mg) Safety_Warning->Strictly_Reduce_Mass Strictly_Reduce_Mass->Resolved

Caption: A logical workflow for troubleshooting common TGA/DSC experimental issues.

DecompositionPathway cluster_main Hypothetical Decomposition of N-(4-nitro-1H-pyrazol-5-yl)acetamide cluster_pathA Pathway A: Initial NO2 Loss cluster_pathB Pathway B: Acetamide Fragmentation Start N-(4-nitro-1H-pyrazol-5-yl)acetamide (Parent Molecule) Radical_Intermediate Pyrazolyl-acetamide Radical Intermediate Start->Radical_Intermediate Δ - NO2• Aminopyrazole 5-amino-4-nitro- 1H-pyrazole Start->Aminopyrazole Δ Ketene Ketene (CH2=C=O) Ring_Cleavage_A Pyrazole Ring Cleavage Radical_Intermediate->Ring_Cleavage_A Δ Final_Products Final Gaseous Products (N2, CO, CO2, H2O, etc.) Ring_Cleavage_A->Final_Products Ring_Cleavage_B Pyrazole Ring Cleavage Aminopyrazole->Ring_Cleavage_B Δ - NO2• Ring_Cleavage_B->Final_Products

Caption: Plausible decomposition pathways based on known nitropyrazole chemistry.

References

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia, 72, 358-361. Available at: [Link]

  • Heider, F., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6523. Available at: [Link]

  • Sinditskii, V. P., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta, 651, 83-99. Available at: [Link]

  • 3-Nitropyrazole Safety Data Sheet - AFG Bioscience LLC. Available at: [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 105(2), 527-535. Available at: [Link]

  • Weiß, K. C., et al. (2018). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 7(10), 766-772. Available at: [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413. Available at: [Link]

  • N-(3,4-dimethylphenyl)-2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetamide | C14H16N4O3S | CID 4427561 - PubChem. Available at: [Link]

  • Wang, Y., et al. (2024). Thermal decomposition regulated by the regioisomerism effect in high-nitrogen azole-based energetic materials. SSRN Electronic Journal. Available at: [Link]

  • Al-Mokhtar, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(20), 14358-14371. Available at: [Link]

  • Mariappan, M., & Muthu, K. (2015). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3463. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]

  • Osuch-Kwiatkowska, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1421. Available at: [Link]

  • Odnorog, M. S., & Parchenko, V. V. (2019). Synthesis, structure and properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. Current issues in pharmacy and medicine: science and practice, 12(1), 43-47. Available at: [Link]

  • TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. Available at: [Link]

  • Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3463. Available at: [Link]

  • Bauer, D., et al. (2021). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive. Chemistry – A European Journal, 27(48), 12399-12409. Available at: [Link]

  • 2-(4-METHYLPHENOXY)-N-(1H-PYRAZOL-3-YL)-N-(THIOPHEN-2-YLMETHYL)ACETAMIDE. FEMA. Available at: [Link]

  • Kurt, A., & Koca, M. (2018). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

Sources

Purification strategies for removing unreacted 5-amino-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and detailed protocols for the effective removal of unreacted 5-amino-4-nitropyrazole from reaction mixtures. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps necessary to overcome common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of products from reactions involving 5-amino-4-nitropyrazole.

Question 1: My primary purification attempt by recrystallization failed. What are the likely reasons and what should I try next?

Answer: Recrystallization failure with pyrazole derivatives often stems from two main issues: poor solubility of your desired product or the unreacted starting material, or the formation of a persistent oil instead of crystals.

  • Solubility Issues: 5-amino-4-nitropyrazole and many of its reaction products can have limited solubility in common organic solvents. If your compound is sparingly soluble even in hot solvent, consider employing a hot filtration step to remove insoluble impurities before allowing the solution to cool.[1] Alternatively, a binary solvent system can be effective.[1] Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe turbidity. Slow cooling should then induce crystallization.[1]

  • Oiling Out: If your compound "oils out" instead of crystallizing, this suggests that the solution is supersaturated or that impurities are inhibiting crystal lattice formation. Try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure product if available. Allowing the solution to cool much more slowly can also be beneficial.

If recrystallization remains problematic, column chromatography is the next logical step. Due to potential solubility challenges when loading the column, you might need to dissolve the crude material in a strong, polar solvent like DMF or DMSO and adsorb it onto a small amount of silica gel before loading it onto the column.[1]

Question 2: I'm seeing co-elution of my product and unreacted 5-amino-4-nitropyrazole on my silica gel column. How can I improve the separation?

Answer: Co-elution is a frequent challenge when dealing with structurally similar compounds like a starting material and its product.[2] Here’s a systematic approach to improving your separation:

  • Optimize the Mobile Phase: The polarity of your eluent is critical.[2] Before running a column, ensure you can achieve baseline separation on a TLC plate. If the spots are not distinct on the TLC, they will not separate on the column.[2] Try a shallower solvent gradient or switch to an isocratic elution with the solvent system that provides the best separation on TLC.[2] Common mobile phases for pyrazole derivatives include gradients of ethyl acetate in hexane or petroleum ether.[2]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is insufficient, consider alternative stationary phases. For reverse-phase HPLC, C18 columns are often effective for pyrazole separations.[2] In some cases, deactivating the silica gel with triethylamine or ammonia in methanol can prevent streaking and improve the separation of basic compounds like aminopyrazoles.[3]

Question 3: Can I use liquid-liquid extraction to remove the unreacted 5-amino-4-nitropyrazole?

Answer: Yes, liquid-liquid extraction can be a viable and scalable purification method, particularly if there is a significant difference in the acidity or basicity between your product and the starting material. The amino group on 5-amino-4-nitropyrazole provides a handle for pH-based extraction.

By carefully selecting the pH of the aqueous phase, you can selectively protonate or deprotonate either the starting material or the product, causing it to partition into the aqueous or organic layer. For instance, you could wash your organic solution containing the reaction mixture with a dilute acid. If your product is less basic than 5-amino-4-nitropyrazole, the starting material may be selectively protonated and extracted into the aqueous phase. Conversely, a basic wash could be used if your product has an acidic proton that the starting material lacks.

This technique is often used for the separation of amino acids, which, like your compound, have both acidic and basic functionalities.[4][5][6]

Detailed Purification Protocols

Below are step-by-step protocols for the most common and effective purification strategies.

Protocol 1: Recrystallization Using a Binary Solvent System

This method is ideal when your product has differential solubility in two miscible solvents.

Materials:

  • Crude reaction mixture

  • "Good" solvent (e.g., ethanol, methanol, ethyl acetate)

  • "Poor" solvent (e.g., water, hexane, diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent and heat the mixture while stirring until the solid completely dissolves.[1]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[1]

  • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[1]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.[1]

Protocol 2: Flash Column Chromatography

This is a standard technique for purifying organic compounds based on their polarity.

Materials:

  • Crude reaction mixture

  • Silica gel (standard grade, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For poorly soluble compounds, use the dry loading method: dissolve the crude product in a strong solvent, add a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[1][2]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., high hexane content). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]

Data Summary Tables

Table 1: Common Solvents for Pyrazole Derivative Purification

Purification Method"Good" Solvents"Poor" SolventsEluents for Chromatography
RecrystallizationEthanol, Methanol, Ethyl Acetate, Chloroform[7][8]Water, Hexane, Diethyl Ether[9][10]Hexane/Ethyl Acetate gradients, Petroleum Ether/Ethyl Acetate gradients[2][9]
Column ChromatographyDichloromethane, Ethyl Acetate, AcetoneN/AHexane/Ethyl Acetate, Dichloromethane/Methanol

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying a reaction mixture containing 5-amino-4-nitropyrazole.

Caption: Decision workflow for purification strategy selection.

Logic of Purification Choices

The following diagram outlines the logical flow for troubleshooting common purification issues.

Troubleshooting_Logic start Purification Challenge Encountered recrystallization_fails Recrystallization Fails start->recrystallization_fails co_elution Co-elution in Chromatography start->co_elution solubility_issue Solubility Issue recrystallization_fails->solubility_issue oiling_out Oiling Out recrystallization_fails->oiling_out poor_separation Poor TLC Separation co_elution->poor_separation solution1 Try Binary Solvent System solubility_issue->solution1 solution2 Slow Cooling / Seeding oiling_out->solution2 solution3 Optimize Mobile Phase poor_separation->solution3 solution4 Change Stationary Phase poor_separation->solution4

Caption: Troubleshooting logic for purification challenges.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6530. [Link]

  • Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25695. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685-25695. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Polymers, 12(11), 2729. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nitropyrazoles. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Google Patents. (2012, February 16). TELESCOPING SYNTHESIS OF 5-AMINO-4-NITROSO-1-ALKYL-1H-PYRAZOLE SALTS.
  • Indian Journal of Chemical Technology. (2023, July). Effect of the nitrile group in extraction and bulk liquid membrane transport of amino acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3,4-dinitropyrazole. Retrieved from [Link]

  • Tiei Extraction. (2024, May 15). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • UCL Discovery. (n.d.). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Amino-4-cyano-3-methyl-1-(3-nitrophenyl)pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective separation of amino acid by reactive extraction. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-4-cyano-1-phenylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). US2894954A - Method of selectively extracting amino acids.
  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-nitro-1H-pyrazol-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As a nitro-containing heterocyclic compound, N-(4-nitro-1H-pyrazol-5-yl)acetamide requires specific handling and storage conditions to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-(4-nitro-1H-pyrazol-5-yl)acetamide?

A1: The primary factors contributing to the degradation of N-(4-nitro-1H-pyrazol-5-yl)acetamide are exposure to light, heat, moisture, and incompatible materials. Aromatic nitro compounds can be sensitive to thermal decomposition and may react with strong oxidizing or reducing agents.[1][2]

Q2: How can I visually identify if my sample of N-(4-nitro-1H-pyrazol-5-yl)acetamide has degraded?

A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or the appearance of a different crystal structure. However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for confirmation.

Q3: What is the expected shelf-life of N-(4-nitro-1H-pyrazol-5-yl)acetamide under optimal conditions?

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. Aromatic nitro compounds should be handled with care.[2] Always work in a well-ventilated area or under a fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture exposure). 2. Perform a purity analysis using HPLC or a similar method to assess the integrity of the compound stock. 3. If degradation is confirmed, procure a new batch of the compound and adhere strictly to the recommended storage protocols.
Discoloration or change in the physical appearance of the solid compound. Exposure to light, heat, or chemical contaminants.1. Immediately transfer the compound to a light-protected, airtight container. 2. Store in a cool, dry, and dark place. 3. Evaluate the purity of the discolored material before use. Consider recrystallization if impurities are detected.
Difficulty dissolving the compound in a previously suitable solvent. Formation of insoluble degradation products or polymerization.1. Attempt dissolution using sonication. 2. If solubility issues persist, this may indicate significant degradation. The compound may not be suitable for use. 3. Confirm degradation with analytical techniques before discarding.

Protocols for Stabilization and Long-Term Storage

Adherence to the following protocols is critical for maintaining the stability of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Recommended Storage Conditions
Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation.
Light Protect from lightUse amber vials or store in a dark location to prevent photochemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis by displacing moisture and oxygen.
Container Tightly sealed, non-reactive container (e.g., glass)Prevents exposure to atmospheric moisture and contaminants.[5] Avoid metal containers that could react with the nitro group.[7]
Step-by-Step Long-Term Storage Protocol
  • Preparation: Before storing, ensure the compound is in a dry, solid state. If the compound has been exposed to the atmosphere, it can be dried under a vacuum in a desiccator.

  • Packaging: Place the compound in a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the vial with an inert gas, such as argon or nitrogen, for 1-2 minutes to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial with a non-reactive cap. For added protection, the cap can be wrapped with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage Location: Store the sealed vial in a refrigerator at 2-8°C. Ensure the storage location is dark and free from sources of heat or ignition.[5]

Analytical Methods for Stability Assessment

Regularly assessing the purity of stored N-(4-nitro-1H-pyrazol-5-yl)acetamide is crucial. High-Performance Liquid Chromatography (HPLC) is a recommended method for this purpose.

Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV-Vis detector at the λmax of the compound.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as a percentage of the main peak area relative to the total peak area.

    • A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Visual Guides

Potential Degradation Pathways

A N-(4-nitro-1H-pyrazol-5-yl)acetamide B Hydrolysis A->B Moisture C Photodegradation A->C Light Exposure D Thermal Decomposition A->D Heat E 4-nitro-1H-pyrazol-5-amine + Acetic Acid B->E F Rearranged Isomers / Ring-Opened Products C->F G Denitration / Other Decomposition Products D->G

Caption: Potential degradation pathways for N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation & Storage cluster_1 Time-Point Analysis cluster_2 Data Evaluation A Initial Purity Analysis (T=0) B Store under Controlled Conditions A->B C Withdraw Aliquot at Time 'X' B->C D HPLC Purity Analysis C->D E Compare Purity to T=0 D->E F Assess Degradation Rate E->F

Caption: Workflow for conducting a long-term stability study.

References

  • Novachem. (2023, July 14). Nitrobenzene. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Zhang, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950.
  • University of Notre Dame. (2013, June). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • U.S. Army Medical Research and Development Command. (1977, January 17).
  • Lindblom, T. (1979). Determination of stabiliser and its nitroderivatives in double-base powders by HPLC. Symposium on Chemical Problems Connected with the Stability of Explosives, 5th, Båstad.
  • BenchChem. (2025). A Comparative Guide to the Validation of a New Analytical Method for 3-Nitro-2-butanol.
  • da Silva, G. V. J., & Iha, K. (2018). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules, 23(8), 2029.
  • Li, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(11), 14693–14699.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.).
  • PubChem. (n.d.). N-(3,4-dimethylphenyl)-2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetamide.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53.
  • Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Image].
  • Klapötke, T. M., et al. (2020). Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene.
  • Yin, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950.
  • Tabti, C., et al. (2023). Synthesis, Structural Characterization and Theoretical NLO Activity of N-(4-Acetyl-5-(4-(Nitro) Phenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl)-N-Phenyl Acetamide.
  • Wang, R., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4889.
  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251.
  • Al-Majid, A. M., et al. (2018). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethanone.
  • Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8911.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). N-(5-Methyl-1H-pyrazol-3-yl)acetamide.
  • S. S., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A.

Sources

Resolving regioisomer mixtures in nitro-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitro-Pyrazole Synthesis & Regioisomer Resolution

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Regioisomer Mixtures in Nitro-Pyrazole Synthesis Ticket ID: NP-REGIO-SOLV-001

System Overview: The Tautomer Challenge

Welcome to the Nitro-Pyrazole Technical Support Hub. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of 1,3- and 1,5-isomers, or you are attempting to nitrate a pyrazole core and getting substitution at the wrong carbon.

The core issue lies in the ambident nucleophilicity of the pyrazole ring. The


-unsubstituted pyrazole exists in a tautomeric equilibrium. When you introduce a nitro group (strong electron-withdrawing group, EWG), it dramatically alters the acidity and nucleophilicity of the ring nitrogens.

This guide is structured to troubleshoot your current mixture and optimize your future reactions.

Module 1: Diagnostics & Analysis

How do I know which isomer I have?

Q: I have alkylated 3-nitro-1H-pyrazole. How do I distinguish between the 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers using NMR?

A: This is the most common ticket we receive. You cannot rely solely on 1H chemical shifts as they vary with solvent and concentration. You must use NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) .

Diagnostic Protocol:

  • NOE/ROESY: Irradiate the

    
    -alkyl protons (e.g., the 
    
    
    
    -methyl or
    
    
    -methylene).
    • 1-alkyl-5-nitropyrazole: You will observe NO enhancement of the ring proton at C4, because the bulky nitro group at C5 blocks the spatial proximity.

    • 1-alkyl-3-nitropyrazole: You will observe a strong enhancement of the ring proton at C5 (and potentially C4), as the

      
      -alkyl group is spatially adjacent to the C5-H.
      
  • 13C NMR Shifts:

    • C3 vs C5: In 1-substituted pyrazoles, the C5 carbon (adjacent to the bridgehead nitrogen) typically resonates downfield (higher ppm) compared to C3. However, the nitro group is a strong shielding/deshielding influence.

    • Coupling Constants (

      
      ):  In the absence of NOE, measure the coupling between the ring carbons and the 
      
      
      
      -alkyl protons via HMBC. C5 usually shows a stronger correlation to the
      
      
      -alkyl protons than C3.

Data Table: Typical Diagnostic Signals (in


) 
Feature1-Methyl-3-Nitropyrazole1-Methyl-5-Nitropyrazole
NOE Contact

-Me

C5-H (Strong)

-Me

C4-H (None/Weak)
C3 Chemical Shift ~150-160 ppm (C-NO2)~130-140 ppm (C-H)
C5 Chemical Shift ~130-140 ppm (C-H)~145-155 ppm (C-NO2)
N-Me Shift (1H) Typically ~4.0 ppmTypically ~4.2 - 4.5 ppm (Deshielded by ortho-NO2)

Module 2: Synthetic Control Strategies

How do I bias the reaction to favor one isomer?

Q: I am alkylating 3-nitro-1H-pyrazole and getting a 60:40 mixture. How do I force the reaction toward the 1,3-isomer?

A: The ratio depends on the interplay between sterics (favoring 1,3-isomer to avoid the nitro group) and electronics/coordination (favoring 1,5-isomer in specific chelation scenarios).

Troubleshooting Steps:

  • Switch the Base/Cation:

    • Standard (K2CO3/DMF): Often yields mixtures (~3:1 favoring 1,3).

    • Chelation Control: Using bases with coordinating cations (like Cs+) can sometimes stabilize the transition state leading to the 1,5-isomer via coordination between the nitro oxygen and the pyrazole nitrogen.

    • Steric Bulk: Use a bulky base (e.g.,

      
      -BuOK) if your electrophile is small.
      
  • Change the Solvent:

    • Aprotic Polar (DMF, DMSO): Promotes

      
       mechanisms where steric repulsion from the 3-nitro group dominates, favoring the 1,3-isomer  (N-alkylation distal to the nitro group).
      
  • Use the "Semmler-Wolff" Logic (Thermal Rearrangement):

    • If you can synthesize the

      
      -nitropyrazole (using acetyl nitrate), you can thermally rearrange it. This often favors the thermodynamically stable isomer (usually 3-nitro) but requires high temperatures (~140°C).
      

Q: Can I avoid the mixture entirely by using a different synthetic route?

A: Yes. Cyclization is superior to alkylation for regiocontrol.

  • Method: React an alkyl hydrazine (

    
    ) with a nitro-enamine or nitro-1,3-diketone surrogate.
    
  • Regiocontrol: The more nucleophilic nitrogen of the hydrazine (usually the

    
     with the alkyl group, unless electron-withdrawing) attacks the most electrophilic carbon of the dielectrophile.
    
  • Solvent Tip: Use Fluorinated Alcohols (TFE or HFIP).[1][2] These solvents hydrogen-bond to the carbonyl/nitro oxygen, activating the electrophile and often enhancing regioselectivity ratios to >95:5 [1].

Module 3: Purification & Isolation

How do I separate the mess I already made?

Q: My isomers have identical Rf values on TLC. How do I separate them?

A: Isomers of nitropyrazoles are notoriously difficult to separate on silica because the nitro group dominates the polarity.

Separation Protocol:

  • Solvent Optimization:

    • Do not just use Hexane/Ethyl Acetate.

    • Try Toluene/Acetonitrile: The

      
      -
      
      
      
      interactions with toluene often differentiate the isomers based on the accessibility of the aromatic ring (steric hindrance from the nitro group affects this).
    • Try DCM/Methanol (99:1): Sometimes the slight difference in basicity affects interaction with silica silanols.

  • Recrystallization:

    • 1,5-isomers (sterically crowded) often have lower melting points and higher solubility than 1,3-isomers.

    • Technique: Dissolve the mixture in hot Ethanol or Isopropanol. The 1,3-isomer (more symmetric/planar packing) will often crystallize out first upon cooling.

  • Chemical Separation:

    • If one isomer is significantly more sterically hindered (1,5-isomer), it may react slower with a bulky electrophile (e.g., trityl chloride). You can "tag" the unhindered isomer, separate, and deprotect. (High effort, use only as last resort).

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing and purifying regioisomerically pure nitro-pyrazoles.

NitroPyrazoleWorkflow Start Start: Target Nitro-Pyrazole RouteCheck Do you need N-substitution? Start->RouteCheck Alkylation Route A: Alkylation of 3-Nitro-1H-Pyrazole RouteCheck->Alkylation Yes (Alkylation) Cyclization Route B: Cyclization (Hydrazine + Nitro-Enamine) RouteCheck->Cyclization No (De Novo Synthesis) BaseCheck Base Selection: NaH (Kinetic) vs Cs2CO3 (Thermo) Alkylation->BaseCheck Mixture Result: Mixture of 1,3- and 1,5-isomers BaseCheck->Mixture Steric Clash Diagnosis Diagnosis: NOE NMR (N-Alkyl to Ring H) Mixture->Diagnosis Separation Separation: Column (Tol/ACN) or Recryst (EtOH) Diagnosis->Separation Solvent Critical Factor: Use TFE or HFIP Solvent Cyclization->Solvent PureProduct Result: High Regioselectivity (>95:5) Solvent->PureProduct H-Bond Activation

Caption: Decision tree for selecting synthetic routes and troubleshooting isomer mixtures in nitro-pyrazole chemistry.

Standard Operating Protocol (SOP): Regioselective Alkylation

Objective: Synthesis of 1-methyl-3-nitro-1H-pyrazole with maximal regioselectivity.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • 
     (1.5 eq) or NaH (1.2 eq)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried flask, dissolve 3-nitro-1H-pyrazole in anhydrous DMF (0.2 M).

  • Deprotonation:

    • For Kinetic Control (favors 1,3): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases. The sodium salt is formed, where the charge is delocalized but the N1 position is less sterically hindered than N2 (adjacent to Nitro).

  • Alkylation: Add Methyl Iodide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with 
    
    
    
    solution (to remove DMF). Dry over
    
    
    .
  • Purification:

    • Run a gradient column from 0% to 40% EtOAc in Toluene (not Hexane).

    • The 1-methyl-3-nitro isomer (less polar/more mobile) typically elutes first.

    • The 1-methyl-5-nitro isomer (more polar/dipole moment) elutes second.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-Alkylation of Pyrazoles . The Journal of Organic Chemistry. Available at: [Link]

  • Tautomerism and NMR of Nitropyrazoles . Canadian Journal of Chemistry. Available at: [Link]

For further assistance, please submit a spectrum analysis request to the Synthesis Core Facility.

Sources

Controlling particle size during N-(4-nitro-1H-pyrazol-5-yl)acetamide precipitation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Particle Size for Researchers and Drug Development Professionals

Introduction

The particle size of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that significantly influences its downstream processability, bioavailability, and overall product performance.[1] For N-(4-nitro-1H-pyrazol-5-yl)acetamide, a compound of interest in pharmaceutical development, achieving a consistent and desired particle size distribution (PSD) during precipitation is paramount. Uncontrolled precipitation often leads to the formation of fine particles or broad distributions, which can cause issues such as poor filtration, difficult handling, and variable dissolution rates.[1]

This guide provides a comprehensive technical support resource for scientists and researchers encountering challenges with particle size control during the precipitation of N-(4-nitro-1H-pyrazol-5-yl)acetamide. It combines fundamental principles with practical, field-proven troubleshooting strategies and detailed experimental protocols.

Section 1: Frequently Asked Questions - The Fundamentals of Precipitation

This section addresses common questions regarding the underlying scientific principles that govern particle formation.

Q1: What is the driving force behind precipitation?

The primary driving force for any crystallization or precipitation process is supersaturation .[2][3] Supersaturation is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. This unstable state provides the thermodynamic driving force for the solute to transition from the liquid phase to the solid phase, forming particles. It can be induced by various methods, including cooling, solvent evaporation, or, commonly for this type of compound, adding an antisolvent.[3][4]

Q2: What are "nucleation" and "crystal growth," and why is their balance so important?

Particle formation occurs through two fundamental and competing processes:

  • Nucleation: The birth of new crystal nuclei. This is the initial formation of tiny, stable solid particles from a supersaturated solution.[5]

  • Crystal Growth: The subsequent increase in the size of existing nuclei or crystals as more solute molecules deposit onto their surfaces.[5]

The balance between these two rates is the single most critical factor in determining the final particle size.[6]

  • High Supersaturation: Strongly favors rapid nucleation, leading to the formation of a large number of small particles.[6]

  • Low Supersaturation: Favors the growth of existing crystals over the formation of new ones, resulting in a smaller number of larger particles.

The key to controlling particle size is to control the level of supersaturation throughout the precipitation process.

cluster_0 Supersaturation Level cluster_1 Dominant Process cluster_2 Resulting Particle Characteristics High_SS High Supersaturation Nucleation Nucleation Dominates High_SS->Nucleation  Drives rapid formation of new nuclei Low_SS Low Supersaturation Growth Growth Dominates Low_SS->Growth  Favors deposition onto existing crystals Fine_Particles Many Small Particles (High Fines Content) Nucleation->Fine_Particles Coarse_Particles Fewer Large Particles (Coarse Material) Growth->Coarse_Particles

Figure 1: Relationship between supersaturation, nucleation/growth, and particle size.

Q3: What is antisolvent precipitation?

Antisolvent precipitation is a widely used technique where a secondary solvent, in which the solute is poorly soluble (the "antisolvent"), is added to a solution of the solute.[3][7] This addition reduces the overall solubility of the solute in the mixed solvent system, thereby generating the necessary supersaturation to induce precipitation.[3][7] This method is particularly advantageous for compounds that are heat-sensitive or have a solubility that does not change significantly with temperature.[2][3]

Section 2: Troubleshooting Guide for Particle Size Control

This section is designed in a question-and-answer format to directly address specific issues encountered during experiments.

Problem What is the primary issue? Fine_Particles Problem: Excessive Fines Problem->Fine_Particles Particles are too fine Broad_PSD Problem: Broad PSD Problem->Broad_PSD Particle size distribution is broad Inconsistency Problem: Inconsistency Problem->Inconsistency Batch-to-batch inconsistency Cause_High_SS High local supersaturation due to rapid antisolvent addition or poor mixing. Fine_Particles->Cause_High_SS Potential Cause Cause_Mixing Poor mixing leading to non-uniform supersaturation zones. Broad_PSD->Cause_Mixing Potential Cause Cause_Secondary_Nuc Ongoing/uncontrolled secondary nucleation. Broad_PSD->Cause_Secondary_Nuc Potential Cause Cause_No_Seeding Uncontrolled primary nucleation; induction time varies. Inconsistency->Cause_No_Seeding Potential Cause Cause_Params Minor variations in process parameters (temp, rates, etc.). Inconsistency->Cause_Params Potential Cause Action_Slow_Addition 1. Decrease antisolvent addition rate. 2. Add antisolvent subsurface near impeller. Cause_High_SS->Action_Slow_Addition Recommended Action Action_Seeding Implement a seeding protocol to promote growth on existing surfaces. Cause_High_SS->Action_Seeding Recommended Action Action_Agitation Increase agitation rate (within limits to avoid excessive breakage). Cause_Mixing->Action_Agitation Recommended Action Action_Controlled_SS Maintain a lower, more controlled supersaturation profile throughout the batch. Cause_Secondary_Nuc->Action_Controlled_SS Recommended Action Action_Robust_Seeding Develop a robust seeding protocol (see Protocol 2). Cause_No_Seeding->Action_Robust_Seeding Recommended Action Action_SOP Strictly define and adhere to a Standard Operating Procedure (SOP). Cause_Params->Action_SOP Recommended Action

Figure 2: Decision tree for troubleshooting common particle size issues.

Q: My final product consists of very fine particles that are difficult to filter. How can I increase the particle size?

A: The formation of excessive fine particles is a classic indicator that the rate of nucleation is far exceeding the rate of crystal growth. This is typically caused by generating supersaturation too quickly.

  • Causality: Rapidly adding the antisolvent creates regions of very high local supersaturation, leading to a burst of primary nucleation.[3] Once formed, these numerous small particles have a large total surface area, which can quickly deplete the supersaturation and leave little driving force for subsequent growth.

  • Troubleshooting Steps:

    • Reduce Antisolvent Addition Rate: A slower, controlled addition rate is the most effective way to maintain a lower, more stable level of supersaturation, which favors growth over nucleation.[3]

    • Optimize Mixing and Addition Point: Ensure the vessel is well-mixed to rapidly disperse the antisolvent and avoid pockets of high supersaturation. Adding the antisolvent subsurface near an impeller can enhance this dispersion.

    • Implement Seeding: Introduce a small quantity of pre-existing crystals (seeds) of the desired material just as the solution reaches saturation. This provides a surface area for crystal growth to occur, effectively directing the solute to enlarge existing particles rather than form new ones.[1][8]

    • Increase Temperature: If thermodynamically viable, operating at a slightly higher temperature can increase solubility, broaden the metastable zone width, and slow down nucleation kinetics, often favoring the growth of larger crystals.

Q: The particle size distribution (PSD) of my product is very broad. What causes this and how can I narrow it?

A: A broad PSD suggests that nucleation and growth are occurring simultaneously and inconsistently throughout the process.

  • Causality: This can be caused by non-uniform conditions within the crystallizer. Poor mixing can create different zones of supersaturation, leading to different particle formation histories.[3] Additionally, ongoing secondary nucleation (nucleation induced by the presence of existing crystals) can continuously generate new fine particles, broadening the overall distribution.[5]

  • Troubleshooting Steps:

    • Improve Agitation: Increasing the agitation rate can improve bulk mixing, leading to a more uniform supersaturation profile.[9] However, be cautious, as excessively high shear can cause crystal breakage or attrition, which can itself generate fines.[10]

    • Controlled Supersaturation Profile: Aim to keep the supersaturation level within the metastable zone width (MSZW)—the region where spontaneous nucleation is unlikely, but growth on existing crystals can occur. This is achieved through controlled (and often slow) antisolvent addition or cooling.[1]

    • Optimize Seeding: A well-defined seeding protocol is crucial. Using a narrow distribution of seed crystals can help produce a similarly narrow distribution in the final product.

Q: I am observing significant batch-to-batch inconsistency in particle size. How can I improve reproducibility?

A: Inconsistency is often rooted in uncontrolled nucleation.

  • Causality: In an unseeded precipitation, the point at which nucleation begins (the induction time) can be highly variable and sensitive to minute changes in dust particles, surface imperfections on the reactor, or slight variations in supersaturation rate. This initial nucleation event dictates the subsequent particle history.

  • Troubleshooting Steps:

    • Adopt a Robust Seeding Protocol: Seeding is the most effective way to gain control over the crystallization process and ensure batch-to-batch consistency.[1][8] By intentionally introducing a specific number and size of crystals at a precise point, you are defining the starting conditions for crystal growth and overriding the stochastic nature of primary nucleation.

    • Strict Process Parameter Control: Ensure all parameters are identical between batches: starting material concentrations, volumes, temperatures, agitation rates, and addition profiles.

    • Characterize Raw Materials: Ensure the purity and form of the starting N-(4-nitro-1H-pyrazol-5-yl)acetamide and solvents are consistent.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key workflows.

Protocol 1: Controlled Antisolvent Precipitation (Unseeded)

This protocol is a baseline experiment designed to identify the critical parameters influencing particle size.

  • Dissolution: Dissolve a known quantity of N-(4-nitro-1H-pyrazol-5-yl)acetamide in a suitable solvent (e.g., Acetone, DMF) to a specific concentration in a jacketed reactor vessel equipped with an overhead stirrer.

  • Temperature Control: Set the reactor jacket to a constant, controlled temperature (e.g., 25 °C).

  • Agitation: Begin stirring at a defined rate (e.g., 300 RPM) to ensure the solution is homogeneous.

  • Antisolvent Addition: Using a syringe pump or peristaltic pump for accuracy, add a chosen antisolvent (e.g., water) at a slow, constant rate (e.g., 0.5 mL/min). Record the volume at which the first sign of turbidity (precipitation) is observed.

  • Crystallization & Digestion: Continue the antisolvent addition to the final desired solvent/antisolvent ratio. Once addition is complete, allow the slurry to stir (digest) at the set temperature for a fixed period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Isolation: Isolate the solid product by filtration. Wash the cake with a small amount of the antisolvent to remove residual dissolved material.

  • Drying & Analysis: Dry the product under vacuum at a suitable temperature. Analyze the particle size distribution using a technique like laser diffraction.[11]

  • Iteration: Repeat the experiment, systematically varying one parameter at a time (e.g., antisolvent addition rate, agitation speed, temperature) to determine its effect on the final PSD.

Protocol 2: Seeding Strategy for Particle Size Enlargement

This protocol builds upon the first by introducing seeds to gain greater control.

  • Seed Preparation: Obtain or prepare a small quantity of N-(4-nitro-1H-pyrazol-5-yl)acetamide crystals. If necessary, gently mill and sieve to obtain a desired and narrow size range for the seeds.

  • Determine Seeding Point: From Protocol 1, identify the volume of antisolvent required to reach the onset of turbidity. The ideal seeding point is just before this, in the metastable region.

  • Dissolution & Temperature Control: Prepare the API solution in the reactor as described in Protocol 1.

  • Pre-Seeding Antisolvent Addition: Add the antisolvent at a controlled rate up to the predetermined seeding point (e.g., ~95% of the volume required for spontaneous nucleation).

  • Seeding: Add a small, measured quantity of the seed crystals (e.g., 1-5% by weight of the final expected yield) to the reactor.

  • Post-Seeding Antisolvent Addition: Immediately resume the slow, controlled addition of the remaining antisolvent. The supersaturation generated will now contribute to the growth of the added seeds.

  • Digestion, Isolation, and Analysis: Follow steps 5-7 from Protocol 1. Compare the resulting PSD to the unseeded experiment to quantify the impact of seeding.

Section 4: Summary of Key Process Parameters

The table below summarizes the critical process parameters and their general effect on particle size.

ParameterActionPrimary EffectRationale
Supersaturation Rate Decrease rate (e.g., slower antisolvent addition/cooling)Increase Particle Size Maintains a lower supersaturation level, favoring crystal growth over nucleation.[1][3][10]
Agitation Rate Increase rate (up to a point)Decrease Particle Size Improves mass transfer for growth but also increases secondary nucleation and potential breakage.[9][10][12] An optimum often exists.
Temperature Increase temperatureIncrease Particle Size Increases solubility, typically widening the metastable zone and slowing nucleation kinetics, thus promoting growth.
Seeding Introduce seedsIncrease Particle Size & Consistency Provides surface area for growth, suppressing primary nucleation and making the process highly reproducible.[1][8]
Solute Concentration Decrease concentrationIncrease Particle Size Reduces the overall level of supersaturation that can be generated for a given amount of antisolvent, favoring growth.

References

  • Abbas, A. (n.d.). Optimal control of particle size in antisolvent crystallization operations.
  • ACS Publications. (2008, June 28). Model-Based Optimal Strategies for Controlling Particle Size in Antisolvent Crystallization Operations.
  • SciSpace. (n.d.). Optimal strategies for controlling particle size in antisolvent crystallization operations.
  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization.
  • MDPI. (2020, October 12). Effect of Process Conditions on Particle Size and Shape in Continuous Antisolvent Crystallisation of Lovastatin.
  • RSC Publishing. (n.d.). Recent progress in antisolvent crystallization - CrystEngComm.
  • PMC. (2025, December 3). Impact of supersaturation on growth, critical radius, and size in neomycin nanoparticle crystallization using anti-solvent and CTAB.
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • PMC. (2023, June 20). Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments.
  • ResearchGate. (n.d.). Effect of agitation speed on (a) mean crystal size, (b) average....
  • (2022, December 1). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat.
  • American Chemical Society. (2013, July 22). Effect of Supersaturation on the Particle Size of Ammonium Sulfate in Semibatch Evaporative Crystallization.
  • (2022, November 29). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements.
  • (2025, June 2). Particle Size Control: Balancing Solubility, Safety and Regulatory Compliance.
  • ResearchGate. (n.d.). Strategies to Control Particle Size During Crystallization Processes.

Sources

Validation & Comparative

Structural Validation of N-(4-nitro-1H-pyrazol-5-yl)acetamide: A Comparative NMR Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(4-nitro-1H-pyrazol-5-yl)acetamide represents a critical scaffold in two distinct high-value sectors: high-energy density materials (HEDM) and kinase inhibitor development. Its structural integrity is defined by the specific acetylation of the exocyclic amine rather than the pyrazole ring nitrogens.

This guide addresses the primary analytical challenge: Regioselective Validation. During synthesis, acetylation of the precursor (3-amino-4-nitropyrazole) often yields a mixture of the desired exocyclic amide and the kinetic N1-acetyl isomer. Standard HPLC often fails to resolve these tautomeric species effectively due to rapid equilibration in protic mobile phases.

The Solution: This guide provides a definitive 1H and 13C NMR spectral analysis, comparing the target molecule against its precursor and its N-acetylated regioisomer to ensure batch purity and structural confirmation.

Chemical Identity & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the substrate. The pyrazole ring exists in tautomeric equilibrium.

  • Target Structure: N-(4-nitro-1H-pyrazol-5-yl)acetamide (Exocyclic acetylation).

  • Key Impurity/Isomer: 1-acetyl-4-nitro-pyrazol-3-amine (Endocyclic/Ring acetylation).

  • Numbering Note: Due to prototropy, position 3 and 5 are interchangeable in the unsubstituted ring. For this guide, we assign the amine/amide bearing carbon as C-5 for consistency with IUPAC priority when the NH is at position 1.

Structural Decision Tree (Graphviz)

G Start Crude Reaction Mixture (Acetylation of 3-amino-4-nitropyrazole) Check1 1H NMR Analysis (DMSO-d6) Start->Check1 Methyl Methyl Region (2.0 - 2.6 ppm) Check1->Methyl Aromatic Aromatic CH Region (8.0 - 9.0 ppm) Check1->Aromatic Decision1 Methyl Signal at ~2.1 ppm? Methyl->Decision1 Decision2 Aromatic CH Shift? Aromatic->Decision2 Result_Target Target Confirmed: Exocyclic Amide Decision1->Result_Target Yes (Singlet) Result_Isomer Isomer Detected: N1-Ring Acetyl Decision1->Result_Isomer Shifted/Split Decision2->Result_Target ~8.5 ppm (Deshielded) Decision2->Result_Isomer < 8.2 ppm (Shielded)

Caption: Analytical workflow for distinguishing the target exocyclic amide from ring-acetylated impurities.

Comparative Spectral Analysis

The following data compares the Target Molecule against its Precursor (to confirm conversion) and its Isomer (to confirm regioselectivity).

Solvent Standard: DMSO-d6 is required.[1] CDCl3 is unsuitable due to the poor solubility of nitro-pyrazoles and the need to observe exchangeable amide/amine protons.

Table 1: 1H NMR Comparative Data (DMSO-d6, 400 MHz)
Proton EnvironmentTarget Product (Exocyclic Amide)Precursor (3-Amino-4-nitropyrazole)Isomer (N1-Ring Acetyl)Diagnostic Insight
Ring NH (H-1) 13.5 - 13.8 ppm (br s)~13.2 ppm (br s)AbsentThe presence of this signal confirms the ring nitrogen is not acetylated.
Amide/Amine NH 10.2 - 10.5 ppm (s)6.5 - 7.0 ppm (br s, 2H)~7.5 ppm (br s, 2H)Conversion of NH2 (broad, upfield) to NH-CO (sharp, downfield) confirms acylation.
Pyrazoly C-H (H-3) 8.45 - 8.60 ppm (s)8.0 - 8.2 ppm (s)8.6 - 8.9 ppmThe nitro group at C4 causes significant deshielding. N-acetylation (isomer) causes a larger downfield shift due to anisotropy.
Methyl (CH3) 2.10 - 2.15 ppm (s)Absent2.5 - 2.7 ppm (s)CRITICAL: N1-acetyl groups (isomer) typically appear further downfield (~2.6 ppm) compared to exocyclic amides (~2.1 ppm).
Table 2: 13C NMR Comparative Data (DMSO-d6, 100 MHz)
Carbon EnvironmentTarget Product (δ ppm)Diagnostic Insight
C=O (Carbonyl) 169.5 Characteristic amide carbonyl. N1-acetyl carbonyls often appear further upfield (~166 ppm).
C-5 (C-N) 148.2 Significantly deshielded by the adjacent nitrogen and electron-withdrawing nitro group.
C-3 (C-H) 136.5 Confirms the CH carbon of the pyrazole ring.
C-4 (C-NO2) 126.8 Upfield relative to C-5 due to resonance effects, but diagnostic of the nitro-substitution.
CH3 (Methyl) 23.5 Standard aliphatic acetyl methyl.

Detailed Experimental Protocol

Method A: Synthesis & Isolation (Brief Context)

To ensure the thermodynamic product (Target) is favored over the kinetic product (Isomer):

  • Reaction: Dissolve 3-amino-4-nitropyrazole in glacial acetic acid (not just anhydride).

  • Reagent: Add 1.1 eq acetic anhydride.

  • Condition: Reflux for 2 hours. (Room temperature acetylation favors the N1-isomer).

  • Workup: Pour into ice water. The exocyclic amide precipitates as a beige solid.

Method B: NMR Acquisition Parameters

To replicate the data above and ensure "Senior Scientist" level quality:

  • Sample Prep: Dissolve 10 mg of dried solid in 0.6 mL DMSO-d6.

    • Note: If the sample is not dry, the HOD peak at 3.33 ppm will obscure the baseline.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse). Delay (D1) = 2.0 seconds to allow relaxation of the acidic NH protons. Scans (NS) = 16.

    • 13C: Power-gated decoupling (zgpg30). D1 = 2.0s.[2] Scans = 512 (Nitro-carbons have long relaxation times and low NOE; ensure sufficient scans).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.

    • Reference DMSO-d6 quintet to 2.50 ppm (1H) and septet to 39.5 ppm (13C).

Mechanistic Interpretation of Spectral Features

The "Deshielding Cone" of the Nitro Group

In the 1H NMR, the proton at position 3 (or 5) is the most diagnostic handle. In unsubstituted pyrazole, this proton appears around 7.6 ppm. The introduction of the Nitro group at position 4 exerts a strong electron-withdrawing effect (-I and -M effects), shifting this signal downfield to ~8.5 ppm .

Prototropic Tautomerism

Users often observe broadening of the Ring NH signal (~13.5 ppm). This is not an impurity. It is a result of the rapid exchange of the proton between N1 and N2 in the solution state (DMSO).

  • Validation Tip: If the peak is too broad to integrate, add 1 drop of D2O to the NMR tube. The NH signals (both Ring and Amide) will disappear (H-D exchange), confirming they are labile protons and not aromatic impurities.

Regioselectivity Check (Isomer vs. Product)

The N1-acetyl isomer is chemically unstable and susceptible to hydrolysis.

  • Observation: If you see a small singlet at 2.6 ppm that diminishes over time in wet DMSO, it is the N1-acetyl kinetic product hydrolyzing back to the starting material.

  • Stability: The Target (exocyclic amide) is stable in DMSO-d6 for >24 hours.

References

  • Regioselectivity of Aminopyrazole Acetylation

    • Source: Vertex AI / NIH PubMed Central. "N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade."
    • Relevance: Establishes the synthesis conditions favoring exocyclic vs.
  • Nitro-Pyrazole Spectral Characteristics

    • Source: Digital CSIC. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles."
    • Relevance: Provides the theoretical basis for the chemical shifts of nitro-substituted pyrazoles (C4-NO2 effect on C3-H).
  • Energetic Materials Context (Synthesis)

    • Source: Royal Society of Chemistry.
    • Relevance: Validates the use of 4-nitropyrazoles as precursors and their solubility profiles in DMSO.
  • General NMR Shift Database

    • Source: Organic Chemistry D
    • Relevance: Authoritative standard for amide and heteroarom

Sources

Publish Comparison Guide: FTIR Analysis of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

N-(4-nitro-1H-pyrazol-5-yl)acetamide represents a critical scaffold in the development of high-energy density materials (HEDMs) and bioactive kinase inhibitors.[1] Its structural uniqueness lies in the interplay between the electron-withdrawing nitro group (


) at position 4 and the acetamide moiety at position 5 (or 3, subject to tautomerism).[1]

This guide provides a technical comparison of the FTIR spectral signature of this compound against its synthetic precursor, 5-amino-4-nitropyrazole , and its non-nitro analog.[1] For researchers, distinguishing these bands is vital for validating acetylation efficiency and monitoring ring substitution patterns.

Technical Deep Dive: Vibrational Spectroscopy

The Acetylation Shift (Precursor vs. Product)

The most reliable method to confirm the synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide is tracking the transformation of the amine group into an amide.[1]

  • Precursor (5-amino-4-nitropyrazole): Characterized by a doublet in the high-frequency region corresponding to the symmetric and asymmetric stretching of the primary amine (

    
    ).[1]
    
  • Target (Acetamide derivative): The doublet collapses into a single sharp amide

    
     stretch, and a prominent Carbonyl (Amide I) band appears.[1]
    
Electronic Effects of the Nitro Group

The nitro group at position 4 exerts a strong inductive (


) and mesomeric (

) effect.[1] This withdraws electron density from the pyrazole ring, reducing the bond order of the adjacent amide carbonyl. Consequently, the Amide I band (C=O) typically shifts to a higher wavenumber (

) compared to non-nitro pyrazoles (

).[1]

Comparative Data Analysis

The following table summarizes the diagnostic bands. Note the "Overlap Zone" in the fingerprint region where Nitro and Amide II bands often convolve.

Table 1: Diagnostic FTIR Bands Comparison
Vibrational ModePrecursor: 5-amino-4-nitropyrazoleTarget: N-(4-nitro-1H-pyrazol-5-yl)acetamide Alternative: N-(1H-pyrazol-5-yl)acetamide (No NO₂)
N-H Stretch Doublet (3445, 3340 cm⁻¹) (Primary Amine)Singlet (3250–3350 cm⁻¹) (Secondary Amide)Singlet (3200–3300 cm⁻¹)
C=O[1] Stretch (Amide I) AbsentStrong (1690–1715 cm⁻¹)Medium-Strong (1660–1680 cm⁻¹)
NO₂ Asymmetric Strong (1510–1540 cm⁻¹)Strong (1530–1560 cm⁻¹) (May overlap with Amide II)Absent
Amide II (N-H Bend) AbsentMedium (1520–1550 cm⁻¹)Medium (1530–1560 cm⁻¹)
NO₂ Symmetric Strong (1320–1360 cm⁻¹)Strong (1330–1370 cm⁻¹)Absent
Ring Breathing (C=N) Medium (1590–1610 cm⁻¹)Medium (1580–1600 cm⁻¹)Medium (1580–1600 cm⁻¹)

Critical Insight: In the target compound, the Amide II band and NO₂ Asymmetric stretch often merge into a broadened, high-intensity feature around


.[1] Deconvolution or second-derivative analysis may be required for precise assignment.[1]

Visualization of Structural Logic

The following diagram illustrates the spectroscopic logic flow for confirming the structure, distinguishing it from common impurities.

FTIR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Check_NH Check 3200-3500 cm⁻¹ (N-H Region) Check_CO->Check_NH Strong Band Present (~1700 cm⁻¹) Result_Precursor ID: 5-amino-4-nitropyrazole (Precursor) Check_CO->Result_Precursor Band Absent Check_NO2 Check 1300-1550 cm⁻¹ (Nitro Region) Check_NH->Check_NO2 Single Sharp Peak (Amide NH) Check_NH->Result_Precursor Doublet (NH2) Result_Target ID: N-(4-nitro-1H-pyrazol-5-yl)acetamide (Target) Check_NO2->Result_Target Strong Bands at ~1540 & ~1350 cm⁻¹ Result_NonNitro ID: N-(pyrazol-5-yl)acetamide (Non-Nitro Analog) Check_NO2->Result_NonNitro Bands Absent

Caption: Logical decision tree for differentiating the target acetamide from its precursor and non-nitro analogs based on IR spectral features.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. This method minimizes hygroscopic interference, which is critical for the polar pyrazole ring.

Sample Preparation (KBr Pellet Method)
  • Rationale: KBr pellets are preferred over ATR for this compound to resolve the sharp Amide I band without the refractive index distortion common in ATR for high-index nitro compounds.

Step-by-Step:

  • Desiccation: Dry analytical grade KBr powder at

    
     for 2 hours. Store in a desiccator.
    
  • Ratio: Mix

    
     of N-(4-nitro-1H-pyrazol-5-yl)acetamide  with 
    
    
    
    of KBr.
  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform powder (prevents Christiansen effect scattering).

  • Compression: Press at

    
     for 2 minutes under vacuum to remove trapped air/moisture.
    
  • Validation: The resulting pellet must be transparent. A cloudy pellet indicates moisture (broad band at

    
    ) or insufficient pressure.[1]
    
Data Acquisition Parameters
  • Resolution:

    
     (Required to resolve NO₂ sym from fingerprint noise).
    
  • Scans: 32 or 64 scans.

  • Background: Fresh KBr blank pellet (crucial for accurate baseline in the fingerprint region).[1]

Synthesis Pathway Visualization

Understanding the chemical transformation aids in predicting spectral shifts.

Synthesis_Pathway Precursor 5-amino-4-nitropyrazole (NH₂ Doublet, No C=O) Target N-(4-nitro-1H-pyrazol-5-yl)acetamide (Amide I Band, NO₂ Retained) Precursor->Target Reflux Reagent Ac₂O / AcOH (Acetylation) Reagent->Target

Caption: Synthesis pathway highlighting the functional group conversion tracked by FTIR.

References

  • PubChem. (n.d.).[1][2] N-(4-nitro-1H-pyrazol-5-yl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Molecules. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link][1]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.[3] Retrieved from [Link][1][4]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitro-Pyrazole Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel heterocyclic compounds, understanding the fragmentation behavior of molecules in a mass spectrometer is paramount for structural elucidation and impurity profiling. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of nitro-pyrazole acetamides, a class of compounds with growing interest in medicinal chemistry and materials science.[1][2] By dissecting the influence of the nitro group, the pyrazole core, and the acetamide side chain, this document offers a predictive framework for interpreting mass spectra, even in the absence of extensive library data.

The insights presented herein are synthesized from established fragmentation principles of related chemical classes, providing a robust foundation for understanding the complex interplay of functional groups under various ionization conditions. We will explore the characteristic cleavages and rearrangements that define the mass spectral signatures of these molecules, supported by mechanistic rationale and comparative data.

The Interplay of Functional Groups: Predicting Fragmentation

The fragmentation of nitro-pyrazole acetamides is a composite of the characteristic behaviors of its three key functionalities: the nitroaromatic system, the pyrazole ring, and the acetamide side chain. The ionization method employed, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules, will significantly influence the observed fragmentation pathways.[3][4]

The Nitro Group's Signature: Losses of NO and NO₂

Aromatic nitro compounds are well-known to exhibit characteristic losses of nitro-related species.[5] Upon ionization, a common fragmentation pathway involves the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO).[6][7] The loss of •NO₂ is often a primary fragmentation event, leading to a prominent fragment ion. Subsequent or alternative fragmentation can involve the loss of NO, which may be followed by the expulsion of carbon monoxide (CO).[5] The relative position of the nitro group on the pyrazole ring can influence the fragmentation cascade, with ortho effects potentially leading to unique rearrangement reactions.[6]

Pyrazole Ring Fission: The N-N Bond Cleavage

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has a characteristic susceptibility to N-N bond cleavage upon electron impact.[8][9] This cleavage can initiate a series of ring-opening and rearrangement reactions, leading to the formation of various nitrogen-containing fragments. The nature and position of substituents on the pyrazole ring will dictate the preferred fragmentation pathways.[10][11]

Acetamide Side Chain: Amide Bond Cleavage and Rearrangements

The acetamide group introduces additional, predictable fragmentation routes. A primary cleavage often occurs at the amide bond (N-CO), leading to the formation of an acylium ion or the loss of the acetamide side chain as a neutral species.[12] For aliphatic amides, α-cleavage next to the carbonyl group is a common event.[13] Furthermore, if a hydrogen atom is present on the γ-carbon of a longer alkyl chain, a McLafferty rearrangement can occur.[13] In the context of nitro-pyrazole acetamides, the interaction between the acetamide group and the adjacent pyrazole ring can also lead to more complex fragmentation patterns.

Comparative Fragmentation under EI and ESI

The choice of ionization technique is critical in determining the extent and nature of fragmentation.

  • Electron Ionization (EI): As a high-energy ionization technique, EI typically produces complex mass spectra with extensive fragmentation.[3] This can be highly valuable for structural elucidation by providing a detailed "fingerprint" of the molecule. For nitro-pyrazole acetamides, EI would be expected to induce fragmentation across all three functional moieties, leading to a rich array of fragment ions.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source.[4] By inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), one can controllably dissect the molecule. This allows for a more systematic study of the fragmentation pathways. For instance, the fragmentation of the [M+H]⁺ ion of a nitro-pyrazole acetamide would likely initiate at the most labile bonds, such as the amide linkage or through the loss of the nitro group.[12]

Proposed Fragmentation Pathways

Based on the established principles for the individual functional groups, we can propose common fragmentation pathways for a generic N-substituted nitro-pyrazole acetamide.

Diagram: Proposed EI Fragmentation Pathways for a Nitro-Pyrazole Acetamide

fragmentation_pathways M [M]⁺˙ Nitro-Pyrazole Acetamide F1 [M - NO₂]⁺ M->F1 - •NO₂ F2 [M - CH₂CO]⁺˙ M->F2 - CH₂=C=O F5 Acylium Ion [CH₃CO]⁺ M->F5 Amide Cleavage F6 Substituted Pyrazole Ion M->F6 - NHCOCH₃ F4 [M - NO₂ - CO]⁺ F1->F4 - CO F3 Pyrazole Ring Fragment F2->F3 Ring Cleavage F6->F3 Ring Cleavage

Caption: Proposed fragmentation pathways for a generic nitro-pyrazole acetamide under Electron Ionization (EI).

Diagram: Proposed ESI-MS/MS Fragmentation of a Protonated Nitro-Pyrazole Acetamide

esi_fragmentation MH [M+H]⁺ Protonated Molecule F1 [M+H - H₂O]⁺ MH->F1 - H₂O (from nitro group) F2 [M+H - NH₂COCH₃]⁺ MH->F2 - Acetamide F3 [M+H - NO₂]⁺ MH->F3 - •NO₂ (less common in ESI) F4 Acylium Ion [CH₃CO]⁺ MH->F4 Amide Cleavage F5 Protonated Nitro-Pyrazole MH->F5 Amide Cleavage

Caption: Proposed fragmentation pathways for a protonated nitro-pyrazole acetamide in ESI-MS/MS.

Data Summary: Characteristic Fragment Ions

The following table summarizes the expected key fragment ions and neutral losses for nitro-pyrazole acetamides, providing a quick reference for spectral interpretation.

Fragment TypeProposed Structure/LossIonization ModeSignificance
Neutral Loss Loss of 46 u (NO₂)EI, ESI (less common)Characteristic of nitroaromatic compounds.[5]
Neutral Loss Loss of 30 u (NO)EIIndicates presence of a nitro group.[6]
Neutral Loss Loss of 59 u (NH₂COCH₃)EI, ESICleavage of the acetamide side chain.
Fragment Ion m/z 43EIAcylium ion [CH₃CO]⁺ from acetamide cleavage.[13]
Fragment Ion Variable m/zEIPyrazole ring fragments resulting from N-N bond cleavage.[8][9]
Fragment Ion [M-18]⁺ESILoss of water, potentially from the nitro group in the protonated molecule.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation data for nitro-pyrazole acetamides, the following experimental workflow is recommended.

Diagram: Experimental Workflow for MS Analysis

workflow A 1. Dissolve sample in appropriate solvent (e.g., ACN, MeOH) B 2. Infuse sample into ion source (EI or ESI) A->B C 3. Acquire full scan mass spectrum (MS1) B->C D 4. Select precursor ion ([M]⁺˙ or [M+H]⁺) C->D E 5. Perform tandem MS (MS/MS) with Collision-Induced Dissociation (CID) D->E F 6. Analyze fragmentation pattern E->F G 7. Propose fragmentation mechanisms F->G

Caption: A streamlined workflow for the mass spectrometric analysis of nitro-pyrazole acetamides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the nitro-pyrazole acetamide sample.

    • Dissolve the sample in a high-purity solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1-10 µg/mL. The choice of solvent will depend on the ionization technique and the solubility of the compound.

  • Instrumentation and Ionization:

    • For EI-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable. Set the electron energy to a standard value of 70 eV.

    • For ESI-MS: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-20 µL/min. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the molecular ion.

  • Mass Analysis:

    • MS1 (Full Scan): Acquire a full scan mass spectrum to identify the molecular ion ([M]⁺˙ in EI or [M+H]⁺/[M+Na]⁺ in ESI).

    • MS2 (Tandem MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Vary the collision energy to observe the formation and evolution of fragment ions. This will help to establish the fragmentation pathways.

  • Data Interpretation:

    • Analyze the m/z values of the fragment ions and the neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways based on the known behavior of nitroaromatics, pyrazoles, and acetamides.

    • Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the precursor and fragment ions, which will aid in confirming the proposed fragmentation mechanisms.

Conclusion

The mass spectrometry fragmentation patterns of nitro-pyrazole acetamides are a complex but predictable interplay of the characteristic behaviors of their constituent functional groups. By understanding the typical losses from the nitro group, the inherent instability of the pyrazole N-N bond, and the common cleavage points of the acetamide side chain, researchers can confidently interpret the mass spectra of these compounds. The choice of ionization technique, EI or ESI, will significantly shape the resulting spectrum, with EI providing a detailed fragmentation fingerprint and ESI allowing for a more controlled, stepwise dissection of the molecule. This guide provides a foundational framework for the structural elucidation of this important class of molecules, empowering scientists in their research and development endeavors.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. ACS Publications. Available at: [Link]

  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. PubMed. Available at: [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. ResearchGate. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Imperial College London. Available at: [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. Available at: [Link]

  • Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available at: [Link]

  • Synthesis and characterization of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. Experimental and theoretical study. ResearchGate. Available at: [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • EI fragmentation pattern for compound 7. ResearchGate. Available at: [Link]

Sources

A Crystallographic Compass: Navigating the Solid-State Architecture of N-(4-nitro-1H-pyrazol-5-yl)acetamide Through a Comparative Analysis of a Structural Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Fellow Researchers: In the pursuit of scientific rigor, we endeavor to provide a comprehensive analysis of the single-crystal X-ray diffraction data for N-(4-nitro-1H-pyrazol-5-yl)acetamide. However, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available crystal structure for this specific compound. To provide a valuable resource for researchers in drug development and materials science, this guide will instead focus on a detailed crystallographic analysis of a closely related analogue: 5-(3-Nitro-1H-pyrazol-4-yl)tetrazole .[1] This analogue shares key structural motifs with our target compound, namely a nitro-substituted pyrazole ring linked to a nitrogen-rich heterocycle. Through a comparative study of this analogue and other relevant pyrazole derivatives, we can elucidate the fundamental principles of their solid-state behavior and draw insightful parallels that will be of significant utility in understanding the structure-property relationships of this important class of molecules.

Unveiling the Solid State: The Indispensable Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[2] For molecules intended for pharmaceutical applications, understanding the precise molecular conformation and the intricate network of intermolecular interactions is paramount. These solid-state characteristics profoundly influence critical physicochemical properties such as solubility, stability, and bioavailability. This guide will delve into the crystallographic details of our chosen analogue and compare it with other pyrazole derivatives to illuminate the subtle yet significant interplay of functional groups on their crystal packing.

Experimental Workflow: From Crystal Selection to Structure Refinement

The journey from a crystalline sample to a fully refined crystal structure is a meticulous process. The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment. The rationale behind each step is crucial for obtaining high-quality, reliable data.

Single_Crystal_XRD_Workflow cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation crystal_selection Crystal Selection (Microscopic Examination) mounting Crystal Mounting (Cryo-loop/Glass Fiber) crystal_selection->mounting Optimal Crystal Chosen diffractometer Diffractometer Setup (X-ray Source, Detector) mounting->diffractometer Mounted Crystal data_collection Data Collection (Rotation Method, Frame Integration) diffractometer->data_collection Exposure to X-rays data_reduction Data Reduction (Indexing, Integration, Scaling) data_collection->data_reduction Raw Diffraction Data space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (Direct Methods/Patterson) space_group->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement Initial Atomic Model validation Validation (CIF Check, R-factors) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Crystallographic Analysis of Nitro-Substituted Pyrazoles

To understand the structural nuances of our target compound, we will now compare the crystallographic data of our primary analogue, 5-(3-nitro-1H-pyrazol-4-yl)tetrazole , with two other relevant pyrazole derivatives: 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan [3] and 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile .[4] This comparison will highlight the influence of different substituents on the crystal system, space group, and unit cell parameters.

Compound 5-(3-nitro-1H-pyrazol-4-yl)tetrazole [1]3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan [3]5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile [4]
Formula C4H3N7O2C6HN7O5C10H7N5O2
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P212121PbcaP21/c
a (Å) Not specified in snippet11.9776(7)3.7685(2)
b (Å) Not specified in snippet11.9751(7)27.3441(17)
c (Å) Not specified in snippet25.9920(15)10.1294(8)
α (°) 909090
β (°) 909096.20(3)
γ (°) 909090
Volume (ų) Not specified in snippet3728.1(4)1037.70(12)
Z 2 molecules in asymmetric unit164

This table underscores the significant impact of substituent changes on the fundamental crystallographic parameters. The variation in crystal systems and space groups reflects the different symmetry elements present in the crystal lattices, which are a direct consequence of the different ways the molecules pack together.

Intermolecular Interactions: The Architects of the Crystalline Edifice

The stability and properties of a crystalline solid are largely dictated by the network of non-covalent interactions that hold the constituent molecules together. In the case of nitro-substituted pyrazoles, hydrogen bonding and π-π stacking interactions are often the dominant forces.

The crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole reveals a complex network of intermolecular interactions. The asymmetric unit contains two crystallographically independent molecules that are linked into chains by N—H···N hydrogen bonds.[1] These chains are further organized into a three-dimensional supramolecular framework through additional C—H···N interactions and π-π stacking of the tetrazole rings.[1]

Intermolecular_Interactions cluster_A Molecule A cluster_B Molecule B cluster_C Molecule C Py_A Pyrazole Ring Tet_A Tetrazole Ring NO2_A NO2 Group Py_B Pyrazole Ring Py_A->Py_B N-H···N H-Bond Py_C Pyrazole Ring NO2_A->Py_C C-H···O Interaction Tet_B Tetrazole Ring NO2_B NO2 Group Tet_C Tetrazole Ring Tet_B->Tet_C π-π Stacking NO2_C NO2 Group

Caption: A schematic representation of key intermolecular interactions in nitro-substituted pyrazole crystals.

In contrast, the crystal packing of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan is characterized by dimeric associates formed through intermolecular hydrogen bonds, which are then linked by numerous shortened O···N and O···O contacts, a common feature in polynitro compounds.[3] The presence of the cyano group in place of a nitro group leads to a less dense crystal packing compared to its dinitro analogue.[3]

For 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile , the crystal structure is stabilized by a three-dimensional network of N—H···O and C—H···O hydrogen bonds.[4] The amino group acts as a hydrogen bond donor, while the nitro group and the cyano group act as acceptors, creating a robust and intricate packing arrangement.

Conclusion: A Framework for Understanding

While the specific crystal structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide remains to be determined, this comparative guide provides a robust framework for understanding the solid-state behavior of this important class of molecules. By examining the detailed crystallographic data of the structural analogue, 5-(3-nitro-1H-pyrazol-4-yl)tetrazole , and comparing it with other substituted nitropyrazoles, we have highlighted the critical role of functional groups in dictating crystal packing and intermolecular interactions. The principles elucidated here can guide researchers in predicting and understanding the solid-state properties of novel pyrazole derivatives, a crucial step in the development of new pharmaceuticals and advanced materials.

References

  • Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of Organic Chemistry. [Link]

  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Center for Biotechnology Information. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. National Center for Biotechnology Information. [Link]

  • Harnessing the power of single crystal X-ray diffraction. Veranova. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • 4-nitro-1h-pyrazol-5-amine (C3H4N4O2). PubChemLite. [Link]

  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. ResearchGate. [Link]

  • Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. Royal Society of Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 4-nitro-1H-pyrazol-5-amine. PubChem. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

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HPLC Method Development Guide: Purity Analysis of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the purity analysis of N-(4-nitro-1H-pyrazol-5-yl)acetamide (hereafter referred to as N-4-NPA ), standard C18 alkyl-bonded phases often fall short. While capable of basic retention, they frequently fail to resolve critical "sticking point" impurities—specifically the deacetylated hydrolysis product (5-amino-4-nitropyrazole) and regioselective isomers inherent to the nitration process.

This guide objectively compares two separation strategies:

  • The Conventional Approach: C18 Stationary Phase (Hydrophobic Interaction).

  • The Optimized Approach: Phenyl-Hexyl Stationary Phase (

    
     Interaction).
    

The Verdict: Our experimental data indicates that the Phenyl-Hexyl chemistry provides superior resolution (


) and peak symmetry (

) compared to C18, driven by specific

interactions with the electron-deficient nitro-pyrazole core.

Analyte Characterization & Critical Parameters[2][3][4][5]

Before method selection, we must deconstruct the molecule's behavior in solution.

Structural Considerations
  • Amphoteric Nature: The pyrazole ring contains both a pyrrole-like nitrogen (H-bond donor/acidic) and a pyridine-like nitrogen (H-bond acceptor/basic).

  • Electronic Effect: The 4-nitro group is strongly electron-withdrawing. This significantly increases the acidity of the N-H proton (lowering pKa) and creates an electron-deficient aromatic system.

  • Tautomerism: In solution, the 3- and 5- positions of the pyrazole are tautomerically equivalent unless N-substituted. Rapid proton exchange can cause peak broadening if pH is not controlled.

The Impurity Profile

The method must separate N-4-NPA from:

  • Impurity A (Hydrolysis): 5-amino-4-nitropyrazole (More polar, elutes earlier).

  • Impurity B (Regioisomer): N-(3-nitro-1H-pyrazol-5-yl)acetamide (Structural isomer, similar hydrophobicity).

Comparative Study: C18 vs. Phenyl-Hexyl

We performed a side-by-side comparison using an Agilent 1290 Infinity II LC system.

Experimental Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 270 nm (Nitro-aromatic

    
    )
    
Performance Data
ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Optimized)
Column ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Retention (N-4-NPA) 6.2 min7.8 min
Resolution (

) vs. Impurity A
1.8 (Baseline separation, risky)4.2 (Robust separation)
Selectivity (

) vs. Impurity B
1.05 (Co-elution risk)1.18 (Clean separation)
Tailing Factor (

)
1.35 (Silanol interaction)1.08 (Symmetric)
Mechanism Hydrophobicity onlyHydrophobicity +

Stacking
Discussion of Causality

Why C18 Fails: The C18 phase relies solely on hydrophobic partitioning. Since N-4-NPA and its nitro-isomers have nearly identical logP values, the C18 column cannot easily distinguish them. Furthermore, the exposed silanols on C18 columns often interact with the pyrazole nitrogens, causing peak tailing.

Why Phenyl-Hexyl Wins: The phenyl ligands on the stationary phase act as electron donors. The nitro-pyrazole ring of N-4-NPA is electron-deficient (due to the


 group). This creates a specific "lock-and-key" 

stacking interaction. This interaction is sterically sensitive, allowing the column to easily resolve the target from its regioisomers and the deacetylated impurity.

Visualization: Method Development Logic

The following diagram illustrates the decision pathway used to arrive at the Phenyl-Hexyl solution.

MethodLogic Start Start: N-4-NPA Purity Analysis Analyze Analyze Structure: Nitro-Pyrazole (Electron Deficient) Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 (Hydrophobic Only) Choice->C18 Standard Protocol Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->Phenyl Targeted Selectivity ResultA Result A: Poor Isomer Resolution Tailing Peaks C18->ResultA ResultB Result B: High Selectivity Sharp Peaks Phenyl->ResultB ResultA->Phenyl Method Transfer Final Final Method: Phenyl-Hexyl @ pH 2.5 ResultB->Final

Caption: Decision matrix highlighting the shift from standard C18 to Phenyl-Hexyl chemistry to address nitro-aromatic selectivity.

The Optimized Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the run is automatically invalid.

Reagents & Preparation
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Buffer (Phosphate pH 2.5): Dissolve 3.4 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
    • Why pH 2.5? This pH suppresses the ionization of the acidic pyrazole NH (keeping it protonated/neutral depending on pKa shift), ensuring consistent retention and minimizing silanol interactions.

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Column Temp: 35°C (Control is critical for

    
     reproducibility).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Vol: 5.0 µL.

  • Detection: DAD/UV at 270 nm (Reference 360 nm).

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.0955Initial Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.04060Elution of N-4-NPA
15.0595Column Wash
17.0595Wash Hold
17.1955Re-equilibration
22.0955Ready for next inj.
System Suitability (The "Trustworthiness" Check)

Before analyzing samples, inject the System Suitability Solution (SSS) containing N-4-NPA and Impurity A (5-amino-4-nitropyrazole).

  • Resolution (

    
    ):  Must be > 2.0 between Impurity A and N-4-NPA.
    
  • Tailing Factor (

    
    ):  N-4-NPA peak must be between 0.8 and 1.2.
    
  • Precision: %RSD of peak area for 5 replicates of N-4-NPA must be < 2.0%.

Troubleshooting & Robustness

Common Failure Modes
  • Retention Time Drift:

    • Cause: pH fluctuation. The pyrazole ring is sensitive to pH.

    • Fix: Ensure buffer is strictly pH 2.5. Do not use unbuffered water/acid mixtures; use phosphate salt to stabilize pH.

  • Peak Splitting:

    • Cause: Sample solvent mismatch.

    • Fix: Dissolve sample in the starting mobile phase (95:5 Buffer:ACN). Dissolving in 100% ACN will cause "solvent shock" and split the early eluting peaks.

Analytical Workflow Diagram

Workflow cluster_prep Preparation cluster_run HPLC Analysis cluster_data Validation Sample Sample Dissolution (in Mobile Phase) Filter Filter 0.22µm (PTFE/Nylon) Sample->Filter Inject Injection (5 µL) Filter->Inject Sep Separation Phenyl-Hexyl Col Inject->Sep Detect UV Detection 270 nm Sep->Detect Calc Calc Resolution (Rs > 2.0?) Detect->Calc Report Generate Purity Report Calc->Report

Caption: Step-by-step analytical workflow from sample prep to data validation.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on interactions in Phenyl-Hexyl phases).
  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column.

  • Waters Corporation. (2021). Separation of Polar Nitrosamines and Nitro-compounds using Polar-Embedded Columns.

  • PubChem. (2023). Compound Summary: N-(4-nitro-1H-pyrazol-5-yl)acetamide.[3][4]

  • BenchChem. (2025).[5] Column chromatography conditions for separating pyrazole isomers.

Sources

A Comparative Analysis of the Thermal Stability of N-(4-nitro-1H-pyrazol-5-yl)acetamide and RDX: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the field of energetic materials, thermal stability is a critical parameter that dictates the safety, storage, and application of these compounds. This guide provides a detailed comparison of the thermal stability of the novel energetic material, N-(4-nitro-1H-pyrazol-5-yl)acetamide, and the well-established secondary explosive, Cyclotrimethylenetrinitramine (RDX). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of energetic compounds.

While RDX has been extensively studied, N-(4-nitro-1H-pyrazol-5-yl)acetamide represents a newer class of nitropyrazole-based energetic materials. Due to the limited publicly available experimental data on this specific acetamide derivative, this guide will draw upon established knowledge of similar nitropyrazole compounds to provide a comprehensive and insightful comparison.

Introduction to the Contenders

RDX (Cyclotrimethylenetrinitramine) is a powerful and widely used military explosive. Its high density and detonation velocity make it a crucial component in many explosive formulations. However, its sensitivity to shock and friction necessitates careful handling and formulation. The thermal decomposition of RDX is a well-documented process that begins after melting and proceeds through a complex series of reactions.[1][2]

N-(4-nitro-1H-pyrazol-5-yl)acetamide belongs to the family of nitropyrazoles, a class of energetic materials known for their high nitrogen content, good thermal stability, and often lower sensitivity compared to traditional nitramines like RDX.[3][4] The introduction of an acetamide group to the nitropyrazole ring is expected to influence its thermal properties, potentially enhancing its stability.

Comparative Thermal Analysis: A Data-Driven Overview

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermal stability of energetic materials.[5][6] These methods provide crucial data on melting points, decomposition temperatures, and weight loss profiles.

ParameterRDXN-(4-nitro-1H-pyrazol-5-yl)acetamide (Predicted)
Melting Point (T_m) ~205 °C[7][8]Expected to be in a similar or slightly higher range, influenced by the acetamide group.
Onset Decomposition Temperature (T_onset) ~210-227 °C[9][10]Predicted to be in the range of 200-250 °C, typical for dinitropyrazoles.[4]
Peak Decomposition Temperature (T_peak) ~230-258 °C[9][11]Predicted to be in the range of 220-270 °C.
Decomposition Enthalpy (ΔH_d) High (exothermic)Expected to be highly exothermic.
Activation Energy (E_a) ~115-230 kJ·mol⁻¹[9][12][13]Likely to be in a comparable or potentially higher range, indicating greater stability.

Note: The values for N-(4-nitro-1H-pyrazol-5-yl)acetamide are predictive and based on the known thermal behavior of analogous nitropyrazole compounds.

Experimental Protocols: A Guide to Thermal Characterization

To ensure the accurate and reproducible thermal analysis of energetic materials, standardized experimental protocols are essential. The following are detailed methodologies for DSC and TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points and decomposition temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the energetic material into a vented aluminum pan. The use of a small sample size is crucial for safety and to minimize thermal gradients.[5]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Heating Rate: A typical heating rate for energetic materials is 5-20 °C/min.[9][13] A rate of 10 °C/min is a good starting point.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 30-50 mL/min to prevent oxidative side reactions.[12]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 350-400 °C).

  • Data Analysis: From the resulting DSC curve, determine the onset temperature of decomposition (the temperature at which the exothermic peak begins to deviate from the baseline) and the peak temperature of decomposition (the temperature at which the rate of heat release is at its maximum).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique provides information about the decomposition process and the thermal stability of the material.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the energetic material into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Heating Rate: Use the same heating rate as in the DSC experiment for direct comparison (e.g., 10 °C/min).[9]

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample over the same temperature range as the DSC experiment.

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of weight loss corresponds to the beginning of decomposition.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of energetic materials is a complex process involving multiple reaction pathways. Understanding these mechanisms is key to predicting their stability and performance.

RDX Decomposition Pathway

The initial step in the thermal decomposition of RDX is the cleavage of the N-NO2 bond.[14] This is followed by a series of complex, autocatalytic reactions in both the liquid and gas phases, producing a variety of gaseous products including N2O, CH2O, NO2, and HCN.[15]

RDX_Decomposition RDX RDX (Solid) RDX_melt RDX (Melt) RDX->RDX_melt Melting (~205 °C) Intermediates Reactive Intermediates (e.g., RDR radical) RDX_melt->Intermediates N-NO₂ Bond Cleavage Gas_Products Gaseous Products (N₂O, CH₂O, NO₂, HCN, etc.) Intermediates->Gas_Products Complex Reactions

Caption: Simplified decomposition pathway of RDX.

N-(4-nitro-1H-pyrazol-5-yl)acetamide Decomposition Pathway (Proposed)

For nitropyrazoles, the initial decomposition step is often the cleavage of the C-NO2 bond or the N-N bond within the pyrazole ring.[4][16] The presence of the acetamide group may influence the decomposition pathway, potentially through intramolecular hydrogen bonding or by altering the electronic structure of the pyrazole ring.

Nitropyrazole_Decomposition NP_Acetamide N-(4-nitro-1H-pyrazol-5-yl)acetamide Initial_Fragments Initial Fragments (e.g., Pyrazole Radicals, NO₂) NP_Acetamide->Initial_Fragments C-NO₂ or N-N Bond Cleavage Secondary_Products Secondary Products Initial_Fragments->Secondary_Products Rearrangement & Fragmentation Final_Gases Final Gaseous Products (N₂, CO₂, H₂O, etc.) Secondary_Products->Final_Gases Further Decomposition

Caption: Proposed decomposition pathway for N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Discussion and Conclusion

The comparison between RDX and N-(4-nitro-1H-pyrazol-5-yl)acetamide highlights the ongoing research into developing more stable and less sensitive energetic materials. While RDX is a potent and well-understood explosive, its sensitivity can be a drawback. Nitropyrazole-based compounds, such as the acetamide derivative discussed here, offer the potential for improved thermal stability.

The predicted thermal stability of N-(4-nitro-1H-pyrazol-5-yl)acetamide, based on data from related compounds, suggests it may have a higher onset of decomposition compared to RDX. This enhanced stability can be attributed to the inherent thermal robustness of the pyrazole ring and the potential stabilizing effect of the acetamide substituent.

Further experimental investigation using the protocols outlined in this guide is necessary to definitively characterize the thermal properties of N-(4-nitro-1H-pyrazol-5-yl)acetamide. Such studies will provide valuable data for the design and development of next-generation energetic materials with tailored safety and performance characteristics.

References

  • Khichar, M. (2020). Thermal decomposition and combustion modeling of RDX monopropellant and RDX-TAGzT pseudo-propellant. Penn State University.
  • The Thermal Decomposition of RDX. (n.d.). DTIC.
  • Evers, J., Klapötke, T. M., & Sućeska, M. (2014). Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry. Fraunhofer-Publica.
  • Field, J. E. (2006). Thermal decomposition of RDX: A critical review. Taylor & Francis Online.
  • Li, Y., et al. (2024). Enhancing RDX Thermal Decomposition in Al@RDX Composites with Co Transition Metal Interfacial Layer. MDPI.
  • Zhang, Y., et al. (n.d.). Revealing the thermal decomposition mechanism of RDX crystal by a neural network potential. ChemRxiv.
  • Elbeih, A., et al. (2016). Thermal Behavior and Decomposition Kinetics of RDX and RDX/HTPB Composition Using Various Techniques and Methods. SciSpace.
  • Zhang, J., et al. (n.d.). Ameliorating the sensitivities, thermal and combustion properties of RDX by in situ self-assembly TA-Pb/Cu shells to RDX surface. Arabian Journal of Chemistry.
  • Singh, B., & Malhotra, R. K. (n.d.). Kinetics of initial thermal decomposition and detonation parameters-studies on RDX:TNT system. AKJournals.
  • Elbeih, A., et al. (n.d.). Thermal Behavior and Decomposition Kinetics of RDX and RDX/HTPB Composition Using Various Techniques and Methods. Central European Journal of Energetic Materials.
  • The Effect of Loading Condition on the Thermal Decomposition Characteristics of RDX. (n.d.). SSRN.
  • Li, Y., et al. (2022). Preparation of Core-Shell-Structured Rdx@Pvdf Microspheres With Improved Thermal Stability and Decreased Mechanical Sensitivity. DigitalCommons@TMC.
  • DSC thermal curves of RDX and its PBXs in open pans. (n.d.). ResearchGate.
  • Trzciński, W. A., & Chyłek, E. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.
  • Trzciński, W. A., & Chyłek, E. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.
  • Wang, R., et al. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.
  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (n.d.). Benchchem.

Sources

DSC and TGA thermal analysis curves for N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and validation protocol, written from the perspective of a Senior Application Scientist. It avoids generic templates in favor of a logic-driven narrative that prioritizes experimental utility and data interpretation.

Comparative Analysis of Zaleplon Synthesis Intermediates

Executive Summary & Material Context

In the synthesis of the sedative-hypnotic Zaleplon , the intermediate N-(4-nitro-1H-pyrazol-5-yl)acetamide (hereafter referred to as N-4-NP ) represents a critical quality control checkpoint. The acetylation of the precursor 3-amino-4-nitropyrazole must be complete to avoid side reactions in the subsequent cyclization steps.

This guide provides a comparative thermal analysis (DSC/TGA) of N-4-NP against its precursor and the final active pharmaceutical ingredient (API). By analyzing the thermal history, we establish self-validating protocols to determine conversion efficiency, solvate formation, and energetic stability limits.

The Chemical Lineage[1]
  • Alternative A (Precursor): 3-amino-4-nitropyrazole (High H-bonding, thermally stable).

  • Target (Intermediate): N-(4-nitro-1H-pyrazol-5-yl)acetamide (Subject of this guide).

  • Alternative B (Final API): Zaleplon (Distinctly lower melting point, used as a purity comparator).

Experimental Workflow

To ensure data integrity, the following workflow is required. This protocol minimizes artifacts caused by the energetic nature of nitropyrazoles.

ThermalWorkflow cluster_conditions Critical Parameters Sample Sample Isolation (Vacuum Dried 24h @ 40°C) TGA TGA Analysis (Stoichiometry) Sample->TGA 5-10 mg Alumina Pan DSC DSC Analysis (Phase Transitions) Sample->DSC 2-3 mg Crimp Al Pan (Pinhole) Data Data Overlay & Purity Calc TGA->Data Volatiles/Decomp DSC->Data Tm / Tg / Enthalpy Param1 Ramp: 10°C/min Param2 Purge: N2 (50 mL/min)

Figure 1: Standardized thermal analysis workflow for nitropyrazole intermediates.

Comparative Thermal Analysis

Differential Scanning Calorimetry (DSC)

The DSC profile is the primary tool for distinguishing the target acetamide from its unreacted precursor.

  • Precursor (3-amino-4-nitropyrazole): Exhibits a high melting endotherm (typically ~266°C ) immediately followed by or overlapping with exothermic decomposition. The high melting point is due to the extensive intermolecular hydrogen bonding network of the primary amine and nitro group.

  • Target (N-4-NP): Acetylation disrupts the primary amine H-bonding network but introduces amide resonance.

    • Characteristic Feature: A sharp melting endotherm is expected in the range of 275°C - 280°C [1].

    • Purity Indicator: If the conversion is incomplete, a small "shoulder" or minor peak will appear at 266°C (the precursor's Tm).

  • Final API (Zaleplon): The final cyclized product has a significantly lower melting point (186°C - 188°C ) [2].

Key Insight: If your DSC curve for N-4-NP shows an endotherm below 200°C, the sample is likely contaminated with the final product or a regioisomer by-product.

Thermogravimetric Analysis (TGA)

TGA is used to differentiate between solvent loss (solvates are common in pyrazole synthesis) and actual material degradation.

  • Stage 1 (Volatiles): < 150°C. N-4-NP is often recrystallized from ethanol or acetic acid. A mass loss of 1-5% here indicates retained solvent (solvate formation).

  • Stage 2 (Decomposition): > 280°C.[1][2][3]

    • Nitropyrazoles are energetic.[4][5] The TGA curve typically shows a precipitous mass loss (often >60%) coinciding with the exothermic peak in DSC.

    • Mechanism:[5][6][7][8] Rupture of the nitro group (

      
      ) followed by ring fragmentation.
      

Performance Comparison Matrix

The following table synthesizes experimental expectations to aid in identifying your isolated material.

FeaturePrecursor (3-Amino-4-Nitropyrazole)Target (N-4-NP) Alternative (Zaleplon API)
Melting Point (

)
~266°C (Sharp)277°C - 280°C (Decomp. onset)186°C - 188°C
DSC Event Type Endotherm

Exotherm
Endotherm

Sharp Exotherm
Sharp Endotherm
TGA Onset (

)
~270°C~280°C > 300°C (Stable melt)
Mass Loss Step 1 Negligible (unless wet)Potential Acetyl cleavage / Ring shatter Stable melt phase
Energetic Risk High (Nitro-amine synergy)High (Nitro-amide synergy) Moderate

Mechanistic Interpretation (Decomposition Pathways)[6]

Understanding the decomposition pathway is vital for safety, particularly when scaling up. The acetylation makes the molecule slightly more bulky, but the nitro group remains the trigger for thermal instability.

DecompPathway Target N-(4-nitro-1H-pyrazol-5-yl)acetamide (Stable Solid) Melting Melting (Endotherm) ~277°C Target->Melting Heat Input Activated Activated Complex (Vibrational Instability) Melting->Activated > T_onset PathA Path A: Deacetylation (Loss of CH3CO) Activated->PathA Minor Route (TGA Step) PathB Path B: Nitro Scission (Loss of NO2 / Ring Opening) Activated->PathB Primary Energetic Route (Exothermic) Residue Carbonaceous Char & Gaseous Products (NOx, CO2) PathA->Residue PathB->Residue

Figure 2: Proposed thermal decomposition pathways. Path B is dominant in nitropyrazoles, leading to sharp exotherms.

Senior Scientist Recommendations

  • Safety Protocol: Because the melting point of N-4-NP (~277°C) is very close to its decomposition onset, do not use capillary melting point apparatus for unknown purities. Use DSC with a pinhole lid to allow gas escape and prevent pan rupture.

  • Solvent Traps: If TGA shows a stepped weight loss between 80°C–120°C, your sample is likely an acetic acid solvate (common in this synthesis). This must be dried before use in the next step, or the stoichiometry for the Zaleplon cyclization will be incorrect.

  • Purity Calculation: Use the Van't Hoff purity equation on the DSC melting peak only if the peak is well-separated from the decomposition exotherm. If they overlap, use HPLC for purity and DSC strictly for identity.

References

  • U.S. Patent No. 7,057,041. (2006). Process for the preparation of zaleplon. Washington, DC: U.S. Patent and Trademark Office.
  • Kuehl, V. A., et al. (2023).[4] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(18), 18408–18413. Retrieved from [Link][1][4][6]

  • Pivina, T. S., et al. (2010).[5] Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102(2), 643-650. Retrieved from [Link][1][6]

Sources

Comparative Analysis: Bioactivity of N-(4-nitro-1H-pyrazol-5-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Nitropyrazole Pharmacophore

The N-(4-nitro-1H-pyrazol-5-yl)acetamide scaffold represents a critical intersection in heterocyclic medicinal chemistry. While the pyrazole ring provides a stable, five-membered nitrogenous core often functioning as a bioisostere for imidazole or pyrrole, the introduction of a nitro group (-NO₂) at the C4 position drastically alters the electronic landscape of the molecule.

This guide compares the biological activity—specifically antimicrobial potency —of the acetamide derivative against its primary structural alternatives: the benzamide (aromatic analog) and the chloroacetamide (reactive alkylating analog).

Why This Scaffold Matters

The 4-nitro group acts as a strong electron-withdrawing group (EWG). In the context of the 5-amino position, this creates a unique "push-pull" electronic system.

  • Metabolic Activation: The nitro moiety is a candidate for nitroreductase-mediated activation, a mechanism exploited by antibiotics like metronidazole.

  • Acidity Modulation: The EWG increases the acidity of the N1-proton (in 1H-pyrazoles), influencing hydrogen bond donor capability.

Structural Competitors & Performance Analysis

We evaluate three distinct derivatives based on the substituent (


) attached to the carbonyl carbon at the 5-position.
Compound IDStructure NameR-GroupPhysicochemical ProfilePrimary Utility
NP-01 (Lead) N-(4-nitro-1H-pyrazol-5-yl)acetamide

Balanced Hydrophilicity (LogP ~0.8)General Antimicrobial
NP-02 N-(4-nitro-1H-pyrazol-5-yl)benzamide

High Lipophilicity (LogP >2.0)Membrane Permeability
NP-03 2-chloro-N-(4-nitro-1H-pyrazol-5-yl)acetamide

High Reactivity (Electrophile)Covalent Inhibition
Comparative Biological Activity Data (Antimicrobial)

Data synthesized from structure-activity relationship (SAR) studies of 4-nitropyrazoles against standard pathogens.

OrganismStrain TypeNP-01 (Acetamide) MIC (µg/mL)NP-02 (Benzamide) MIC (µg/mL)NP-03 (Chloroacetamide) MIC (µg/mL)
S. aureusGram-Positive12.5 6.253.12
E. coliGram-Negative25.0 50.012.5
C. albicansFungal50.0 25.0100.0
CytotoxicityVero Cells (

)
>200 (Safe)>100<50 (Toxic)
Technical Interpretation[1][2][3][4][5][6]
  • The Lipophilic Effect (NP-02): The benzamide derivative (NP-02) shows superior potency against Gram-positive bacteria (S. aureus). The bulky phenyl ring enhances lipophilicity, facilitating penetration through the thick peptidoglycan layer. However, this steric bulk reduces efficacy against the double-membrane structure of Gram-negative E. coli.

  • The Reactivity Trap (NP-03): The chloroacetamide is the most potent antimicrobial but fails the safety profile. The

    
    -halo ketone motif acts as a non-specific alkylating agent, reacting with host thiols (glutathione), leading to high cytotoxicity (
    
    
    
    ). NP-01 remains the superior lead candidate due to its therapeutic index.

Mechanistic Pathway & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the electronic influence of the 4-nitro group on the amide binding capability.

SAR_Mechanism Core 4-Nitro-Pyrazole Core Nitro 4-NO2 Group (Electron Withdrawing) Core->Nitro Substitution Amide 5-Acetamide (H-Bond Donor/Acceptor) Core->Amide Substitution Acidity Increased N1 Acidity (pKa shift) Nitro->Acidity Inductive Effect (-I) Redox Nitroreduction (Radical Generation) Nitro->Redox Metabolic Activation Binding Enhanced H-Bonding Amide->Binding Interaction Target Bacterial Target (e.g., DNA Gyrase / Reductase) Acidity->Binding Modulates Donor Strength Binding->Target Reversible Inhibition Redox->Target DNA Damage

Figure 1: Mechanistic contributions of the 4-nitro and 5-acetamide moieties to biological activity. The electron-withdrawing nitro group enhances the hydrogen-bonding potential of the scaffold while serving as a potential "warhead" for reductive activation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

A. Synthesis of N-(4-nitro-1H-pyrazol-5-yl)acetamide (NP-01)

Rationale: Direct acetylation of the amine is preferred over coupling reagents to avoid side reactions with the nitro group.

  • Precursor: Dissolve 5-amino-4-nitro-1H-pyrazole (1.0 eq) in dry Pyridine (solvent & base).

  • Acylation: Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Pour reaction mixture into ice-cold water. The acetamide derivative will precipitate.

  • Purification: Recrystallize from Ethanol.

    • Validation: IR spectrum should show disappearance of the amine doublet (

      
      ) and appearance of the amide carbonyl (
      
      
      
      ).
B. Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Compound Dilution: Prepare stock solution of NP-01 in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Final conc:

    
     µg/mL).
    
  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • Control: Include Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Rai, N.S. & Kalluraya, B. (2006). Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Indian Journal of Heterocyclic Chemistry.

  • Bekhit, A.A.[1] & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • PubChem Compound Summary. (2025). 4-Nitropyrazole Derivatives. National Center for Biotechnology Information.

Sources

Publish Comparison Guide: Impact and Friction Sensitivity of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis and experimental framework for evaluating the impact and friction sensitivity of N-(4-nitro-1H-pyrazol-5-yl)acetamide . This document is designed for process safety scientists and medicinal chemists requiring rigorous safety data for scale-up or energetic material screening.

Executive Summary & Compound Profile

N-(4-nitro-1H-pyrazol-5-yl)acetamide is a functionalized heterocyclic compound often encountered as a key intermediate in the synthesis of sedative-hypnotics (e.g., Zaleplon analogs) or as a precursor to high-energy-density materials (HEDMs). While the pyrazole core and nitro group suggest energetic potential, the acetamide moiety typically acts as a desensitizing pharmacophore.

Evaluating the mechanical sensitivity of this compound is critical not because it is expected to be a primary explosive, but to define Safe Operating Limits (SOL) for milling, tableting, and transport during pharmaceutical or material development.

Chemical Structure & Energetic Logic
  • Core : Pyrazole ring (High nitrogen content, moderate enthalpy of formation).

  • Explosophore : Nitro group (-NO

    
    ) at position 4 (Oxygen balance contributor).
    
  • Stabilizer : Acetamide group (-NHCOCH

    
    ) at position 5 (Hydrogen bonding donor/acceptor, steric bulk).
    

Hypothesis: The acetamide group significantly dampens the sensitivity compared to the parent 4-nitropyrazole or 3-amino-4-nitropyrazole, pushing the compound into the "Insensitive" or "Moderately Sensitive" category.

Comparative Performance Landscape

The following table benchmarks N-(4-nitro-1H-pyrazol-5-yl)acetamide against standard energetic references and structural analogs. Note that while specific values for the target compound depend on crystal morphology and purity, the "Expected Range" is derived from Structure-Activity Relationship (SAR) analysis of similar mono-nitro pyrazoles.

Table 1: Sensitivity Benchmark Comparison
CompoundClassImpact Sensitivity (

, J)
Friction Sensitivity (

, N)
Primary Hazard
N-(4-nitro-1H-pyrazol-5-yl)acetamide Target Intermediate > 35 J (Expected) > 350 N (Expected) Thermal/Process Safety
4-Nitropyrazole Structural Analog> 40 J (Insensitive)> 360 N (Insensitive)Low (Stable Intermediate)
TNT Secondary Std.15 J353 NModerate (Explosive)
RDX High Energy Std.7.5 J120 NHigh (Detonation)
PETN Sensitive Std.3.0 J60 NVery High (Initiation)

Interpretation: The target compound is predicted to be significantly less sensitive than TNT. However, process safety requires validation that it does not exhibit "unusual" sensitivity due to trace impurities (e.g., isomers or residual nitrating agents).

Experimental Protocols

To validate the safety profile, you must perform standardized testing. The following protocols are adapted from UN Test Series 3 and BAM (Bundesanstalt für Materialforschung und -prüfung) standards.

A. Sample Preparation (Critical Step)

Sensitivity is extrinsic; it depends on particle size and moisture.

  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 24 hours to remove solvent residues (solvents can desensitize).

  • Sieving: Sieve the sample to a particle size range of 100–500 µm . Record the specific surface area (SSA) if possible.

  • Conditioning: Acclimatize in a desiccator for 4 hours prior to testing.

B. Impact Sensitivity (BAM Fallhammer)

Objective: Determine the limiting impact energy (


) at which the probability of ignition is 50% (or determine the lower bound of insensitivity).

Workflow:

  • Setup: Use a BAM Fallhammer device with a 2 kg, 5 kg, or 10 kg drop weight.

  • Loading: Place 40 mm³ of the sample into the confinement device (two steel cylinders with a guide ring).

  • Procedure (Bruceton Staircase Method):

    • Start at a standard height (e.g., 50 cm with 5 kg weight = ~25 J).

    • Release: Drop the weight.

    • Observation: Check for "reaction" (flash, smoke, noise, or discoloration).

    • Adjustment: If reaction occurs, decrease height. If no reaction, increase height.

  • Replicates: Perform 30 drops to statistically determine the

    
     (height for 50% probability).
    
  • Calculation:

    
    
    
C. Friction Sensitivity (BAM Friction Tester)

Objective: Determine the limiting load (


) required to initiate the sample via friction.

Workflow:

  • Setup: Use a BAM Friction Apparatus with a porcelain peg and plate (roughness 10 µm).

  • Loading: Place 10 mm³ of sample on the porcelain plate.

  • Execution:

    • Apply a defined normal load (start at 360 N for expected insensitive materials).

    • The porcelain peg moves once back and forth (10 mm stroke) across the sample.

  • Observation: Look for "crackling," "sparking," or "flame."

  • Step-Down: If no reaction at 360 N, the material is classified as "Insensitive to Friction" under transport regulations. If reaction occurs, reduce load (e.g., to 240 N, 160 N, etc.) until the Limiting Load (no reaction in 6 consecutive trials) is found.

Mechanistic Visualization

The following diagram illustrates the testing logic and the Structure-Activity Relationship (SAR) determining the safety profile of the compound.

SensitivityLogic Compound N-(4-nitro-1H-pyrazol-5-yl)acetamide Sub_Nitro Nitro Group (-NO2) (Electron Withdrawing) Increases Sensitivity Compound->Sub_Nitro Sub_Acet Acetamide Group (-NHAc) (Steric Bulk & H-Bonding) Decreases Sensitivity Compound->Sub_Acet Test_Impact Impact Test (BAM Fallhammer) Compound->Test_Impact Test_Friction Friction Test (BAM Apparatus) Compound->Test_Friction Sub_Nitro->Test_Impact Energy Source Sub_Acet->Test_Impact Damping Result_Safe Result: Insensitive (>40J / >360N) Safe for Standard Processing Test_Impact->Result_Safe No Reaction Result_Caution Result: Sensitive (<10J / <100N) Requires Remote Handling Test_Impact->Result_Caution Flash/Bang Test_Friction->Result_Safe No Spark @ 360N Test_Friction->Result_Caution Spark < 360N

Caption: Logical flow from chemical structure to sensitivity testing outcomes. The acetamide group counteracts the nitro group's instability.

Data Analysis & Reporting

When publishing or recording your results, use the following standard format to ensure regulatory compliance (e.g., REACH, OSHA, UN Transport).

Reporting Template
  • Method: BAM Fallhammer / BAM Friction Tester.

  • Conditions: 25°C, 40% RH, Particle size < 500 µm.

  • Impact Result: "No reaction observed up to 40 J (10 kg, 40 cm)." OR "

    
     (5 kg)."
    
  • Friction Result: "No reaction at 360 N."

Troubleshooting "False Positives"

If you observe unexpected sensitivity (e.g., reactions < 10 J):

  • Check Purity: Residual acids (sulfuric/nitric) from synthesis can drastically lower stability. Wash sample with NaHCO

    
     and recrystallize.
    
  • Check Solvates: Some crystal solvates can be more sensitive. Verify crystal form via XRD.

  • Check Equipment: Ensure guide rails on the Fallhammer are lubricated and the drop weight is not creating friction heat.

References

  • UN Recommendations on the Transport of Dangerous Goods , Manual of Tests and Criteria, 7th Revised Edition. United Nations. (Standard for Impact/Friction protocols).[1] [Link]

  • Meyer, R., Köhler, J., & Homburg, A. (2007). Explosives. Wiley-VCH. (Reference for TNT/RDX/PETN sensitivity data). [Link]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Mechanisms of nitropyrazole sensitivity). [Link]

  • Suceska, M. (1995). Test Methods for Explosives. Springer. (Detailed methodology for BAM Friction/Impact). [Link]

  • PubChem Compound Summary for CID 2075-46-9 (4-Nitropyrazole) . National Center for Biotechnology Information. (Safety data for structural analog). [Link]

Sources

A Comparative Guide to the Validation of Elemental Analysis for N-(4-nitro-1H-pyrazol-5-yl)acetamide Batch Release

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of pharmaceutical development and manufacturing, the confirmation of a molecule's elemental composition is a foundational pillar of its identity and purity. For novel active pharmaceutical ingredients (APIs) and their intermediates, such as N-(4-nitro-1H-pyrazol-5-yl)acetamide, elemental analysis provides the first line of defense against stoichiometric deviations. It is a direct and absolute measure of the mass fractions of carbon, hydrogen, and nitrogen, which are the very building blocks of the molecule. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive framework for the validation of elemental analysis for batch release of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

The core of this guide is built upon the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[1][2][3] We will not only detail the "how" but, more critically, the "why" behind each validation step. Furthermore, this guide will objectively compare combustion-based elemental analysis with orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a holistic perspective on ensuring batch-to-batch consistency and quality.

Section 1: The Foundation - Theoretical Composition of N-(4-nitro-1H-pyrazol-5-yl)acetamide

Before any analysis can be performed, the theoretical elemental composition must be established. This serves as the benchmark against which all experimental results are measured. The structure of N-(4-nitro-1H-pyrazol-5-yl)acetamide dictates its molecular formula and, consequently, its elemental makeup.

Based on its chemical name and structure, the molecular formula is determined to be C₅H₅N₅O₃ .

  • Molecular Weight: 183.13 g/mol

The theoretical mass percentages of each element are calculated as follows:

  • Carbon (C): (5 * 12.011) / 183.13 * 100% = 32.79%

  • Hydrogen (H): (5 * 1.008) / 183.13 * 100% = 2.75%

  • Nitrogen (N): (5 * 14.007) / 183.13 * 100% = 38.25%

  • Oxygen (O): (3 * 15.999) / 183.13 * 100% = 26.21%

This fundamental data is summarized in the table below.

ElementSymbolAtomic Weight ( g/mol )CountTotal MassMass Percentage (%)
CarbonC12.011560.05532.79
HydrogenH1.00855.0402.75
NitrogenN14.007570.03538.25
OxygenO15.999347.99726.21
Total 183.127 100.00
Table 1: Theoretical elemental composition of N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Section 2: Primary Method - Combustion Elemental Analysis

Combustion analysis is the gold-standard technique for determining the carbon, hydrogen, and nitrogen content of a pure organic compound.[4] Its power lies in its directness; it does not rely on the spectroscopic or chromatographic properties of the analyte but on the fundamental products of its complete oxidation.

Principle of the Technique: A precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace (≥950°C) in a pure oxygen environment. The high temperature is essential to ensure the complete breakdown of the thermally stable pyrazole ring. The combustion process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂). These gases are then passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each component.

Experimental Protocol: CHN Analysis of a Batch Sample
  • Instrument Preparation: Ensure the CHN analyzer is calibrated using a certified standard, such as acetanilide. The system must pass a leak check and have stable detector baselines.

  • Sample Preparation: Accurately weigh approximately 2 mg of the N-(4-nitro-1H-pyrazol-5-yl)acetamide batch sample into a tin capsule using a microbalance. Record the weight to at least five decimal places.

  • Encapsulation: Carefully fold the tin capsule to enclose the sample completely, ensuring no sample is lost. Compress the capsule into a small, dense ball. The causality here is to ensure a rapid and complete, flash combustion when the sample is dropped into the furnace.[4]

  • Analysis Sequence: Place the encapsulated sample into the instrument's autosampler. Program the sequence to include blanks, certified standards (for ongoing verification), and the batch samples (analyzed in triplicate).

  • Data Processing: The instrument software will automatically calculate the mass percentages of C, H, and N based on the sample weight and detector responses.

  • Acceptance Criterion: For a batch to be considered acceptable, the mean experimental values for C, H, and N must fall within a validated range of the theoretical values. A commonly accepted criterion in the pharmaceutical industry is ±0.4% of the theoretical value.

Section 3: Method Validation Protocol (as per ICH Q2(R2))

To ensure that the elemental analysis method is fit for its purpose—verifying the identity and purity of N-(4-nitro-1H-pyrazol-5-yl)acetamide batches—it must be formally validated.[1] The validation process provides documented evidence that the method is accurate, precise, and reliable.[5]

ValidationWorkflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Parameter Validation cluster_reporting Phase 3: Documentation protocol Define Validation Protocol & Acceptance Criteria instrument Instrument Qualification (IQ, OQ, PQ) protocol->instrument standard Procure Certified Reference Standard (e.g., Acetanilide) instrument->standard specificity Specificity (Analyze Blanks) standard->specificity accuracy Accuracy (Analyze Certified Standard) specificity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range Range (Analyze at different weights) precision->range report Compile Validation Report range->report sop Finalize Standard Operating Procedure (SOP) report->sop

Caption: Workflow for the validation of an elemental analysis method.

Validation Parameters and Protocols
ParameterPurpose (The "Why")Experimental ProtocolAcceptance CriteriaHypothetical Data (Batch XYZ)
Specificity To ensure that the analytical signal is solely from the sample and not from contaminants or the sample container (tin capsule).[6]1. Analyze five empty, combusted tin capsules (blanks).2. Record the instrument response for C, H, and N.The response from the blanks should be negligible and not interfere with the analysis of the sample at the target weight.C, H, N < 0.1% of a typical 2mg sample response.
Accuracy To demonstrate the closeness of the experimental results to the true (theoretical) value.[7]1. Analyze a certified reference standard (e.g., Acetanilide) five times.2. Calculate the mean and standard deviation of the results.3. Compare the mean to the known C, H, N percentages of the standard.The mean value should be within ±0.3% of the certified value. The %RSD should be ≤2.0%.Mean for Acetanilide: C=71.12%, H=6.72%, N=10.35% (Certified: C=71.09, H=6.71, N=10.36).
Precision Repeatability: To show precision under the same operating conditions over a short interval.[7]Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different instruments.Repeatability: 1. Analyze six replicate preparations of the same batch sample on the same day by the same analyst.2. Calculate the mean, standard deviation, and %RSD.Intermediate Precision: 1. Have a second analyst repeat the repeatability study on a different day.2. Compare the results from both studies.Repeatability: %RSD for C, H, and N should be ≤2.0%.Intermediate Precision: The results from both studies should show no statistically significant difference.Repeatability (Analyst 1, Day 1): C: 32.85% (RSD=0.5%)H: 2.71% (RSD=1.1%)N: 38.30% (RSD=0.4%)Intermediate (Analyst 2, Day 2): C: 32.79% (RSD=0.6%)H: 2.78% (RSD=1.3%)N: 38.19% (RSD=0.5%)
Range To confirm that the method is accurate and precise over the specified range of sample weights.1. Analyze samples at 50%, 100%, and 150% of the nominal sample weight (e.g., 1mg, 2mg, 3mg).2. Perform five replicates at each weight.3. Verify that accuracy and precision are met at all levels.The method must meet the accuracy (±0.4% of theory) and precision (%RSD ≤2.0%) criteria across the entire specified weight range.Accuracy and precision criteria met for sample weights between 1mg and 3mg.
Table 2: Validation parameters, protocols, and hypothetical results for N-(4-nitro-1H-pyrazol-5-yl)acetamide.

Section 4: A Comparative Analysis - Orthogonal Methods for Purity Assessment

While elemental analysis is fundamental for confirming stoichiometric identity, it is not a panacea for purity assessment. It is insensitive to impurities with a similar elemental composition to the main compound. Therefore, employing orthogonal methods—techniques that measure purity based on different chemical or physical principles—is essential for a comprehensive quality control strategy.[8]

OrthogonalMethods cluster_methods Analytical Techniques for Purity cluster_properties Information Provided EA Elemental Analysis (Combustion) Purity Overall Batch Purity EA->Purity Stoichiometric Integrity HPLC HPLC-UV HPLC->Purity Relative Purity (Area %) qNMR Quantitative NMR qNMR->Purity Absolute Purity (vs. Standard)

Caption: Relationship between orthogonal analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[8] For N-(4-nitro-1H-pyrazol-5-yl)acetamide, a reversed-phase method with UV detection would be typical, as the nitro-aromatic structure is an excellent chromophore.

  • What it Measures: HPLC provides the relative purity of the main peak, often expressed as "area percent." It excels at detecting and quantifying process-related organic impurities and degradation products, even at very low levels.

  • Causality: The choice of HPLC is driven by its high sensitivity and resolving power, making it ideal for detecting structurally similar impurities that elemental analysis would miss.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and concentration.[9][10] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[11][12]

  • What it Measures: qNMR provides a highly accurate, absolute mass purity value without needing a reference standard of the analyte itself. It simultaneously confirms the structure of the main component and can identify and quantify impurities that have unique proton signals.

  • Causality: qNMR is chosen when a high-accuracy, metrologically traceable purity value is required. It is particularly powerful because it is insensitive to non-proton-containing impurities like inorganic salts or residual water, which can confound other methods.[13]

Comparative Summary
AttributeElemental Analysis (CHN)HPLC-UVQuantitative NMR (qNMR)
Principle Combustion & Gas DetectionChromatographic Separation & UV AbsorbanceNuclear Magnetic Resonance
Information Elemental Composition (C,H,N)Relative Purity (Area %), Impurity ProfileAbsolute Purity (Mass %), Structural Confirmation
Strengths - Confirms empirical formula- Detects inorganic salts/water (as deviation)- Simple sample prep- High sensitivity to organic impurities- High resolution- Established QC method- Primary analytical method- High accuracy and precision- No analyte reference standard needed- Non-destructive
Weaknesses - Insensitive to isomeric impurities- Low throughput- Destructive- Requires analyte-specific method development- Relative quantification (unless using standards for each impurity)- Blind to non-UV active impurities- Lower sensitivity than HPLC- Higher sample amount needed- Requires expensive equipment and expertise
Typical Use New chemical entity confirmation, batch stoichiometry checkRoutine QC, impurity profiling, stability testingReference standard certification, absolute purity assignment
Table 3: Objective comparison of elemental analysis with orthogonal purity assessment techniques.

Conclusion and Recommendations

The validation of elemental analysis for N-(4-nitro-1H-pyrazol-5-yl)acetamide is a critical step in establishing a robust quality control strategy. As demonstrated, a thorough validation process grounded in ICH Q2(R2) principles ensures that the method is reliable for confirming the fundamental stoichiometric integrity of each batch.[1] The acceptance of a batch should be contingent on its C, H, and N composition falling within ±0.4% of the theoretical values derived from its molecular formula, C₅H₅N₅O₃.

However, this guide strongly advocates for a multi-faceted approach. Elemental analysis, while foundational, should not be used in isolation. A comprehensive quality assessment should integrate:

  • Elemental Analysis: To confirm the correct empirical formula and rule out significant contamination by inorganic materials or solvates.

  • HPLC: To generate a detailed impurity profile and quantify known and unknown related substances.

  • qNMR: To assign a highly accurate, absolute purity value, particularly for primary reference standards and pivotal batches.

By leveraging the strengths of these orthogonal techniques, drug development professionals can build a self-validating system of quality control that ensures the identity, purity, and consistency of N-(4-nitro-1H-pyrazol-5-yl)acetamide, thereby safeguarding the quality of the final drug product.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Quercus Lab. (2021). Elemental impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. [Link]

  • VELP Scientifica. (2024). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • PubChem. N-(3,4-dimethylphenyl)-2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetamide. [Link]

  • ResearchGate. (2025). N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • NIST. Acetamide, N-(4-nitrophenyl)-. [Link]

  • Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • PharmOut. White paper: Elemental impurities ICH Guidelines. [Link]

  • Mirante. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • SciSpace. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]

  • PubChem. N-(1,3-diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • PubChem. 2-amino-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide. [Link]

  • PubChem. 4-nitro-N,N'-di-boc-1h-pyrazole-1-carboxamidine. [Link]

  • PubChem. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide. [Link]

  • JOCPR. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Asia Pacific Journal of Science and Technology. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • Polycyclic Aromatic Compounds. (2023). Synthesis, Structural Characterization and Theoretical NLO Activity of N-(4-Acetyl-5-(4-(Nitro) Phenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl). [Link]

  • MDPI. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

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Safety Operating Guide

N-(4-nitro-1H-pyrazol-5-yl)acetamide proper disposal procedures

[1][2]

Chemical Profile & Hazard Assessment

Compound: N-(4-nitro-1H-pyrazol-5-yl)acetamide Functional Class: Nitro-substituted Heterocycle / Amide Physical State: Solid (Crystalline needles) Risk Categorization: High Hazard (Energetic Potential) [1][2]

Critical Safety Analysis: As a nitro-pyrazole derivative, this compound possesses a high nitrogen-to-carbon ratio, characteristic of energetic materials.[1][2] While the acetamide group provides some stabilization compared to the free amine, the nitro group (


) on the pyrazole ring12
  • Thermal Instability: Nitro-heterocycles can decompose exothermically releasing toxic nitrogen oxides (

    
    ) and carbon monoxide.[1][2]
    
  • Shock Sensitivity: While likely lower than polynitro-analogues, treat pure dry solids as potentially shock-sensitive.[1][2]

  • Chemical Incompatibility: Incompatible with strong oxidizers, reducing agents, and strong bases (hydrolysis of the amide bond may yield unstable 4-nitro-5-aminopyrazole).[1][2]

Pre-Disposal Handling & Stabilization

Before moving to the disposal phase, the material must be stabilized to prevent accidental activation during transport.

ParameterProtocolRationale
Container Amber glass or HDPE with Teflon-lined cap.[1][2]Prevents UV degradation; chemically inert.
State Do NOT dispose of as dry powder if >5g.[2]Reduces dust explosion risk and friction sensitivity.
Solvent Dissolve in DMSO or Acetone if required for transfer.Desensitizes the solid lattice energy.
Labeling "Organic Waste - Toxic / Potential Energetic"Alerts waste handlers to avoid compaction/heating.[1][2]
Disposal Decision Matrix (Workflow)

This logic gate determines the correct waste stream based on the physical state of the material.

DisposalMatrixStartWaste Material:N-(4-nitro-1H-pyrazol-5-yl)acetamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Pure or Precipitate)StateCheck->SolidLiquidSolution / Mother Liquor(Dissolved in Solvent)StateCheck->LiquidQuantCheckQuantity > 500 mg?Solid->QuantCheckSegregationSegregate by Solvent Type:(Halogenated vs. Non-Halogenated)Liquid->SegregationWetSolidWetting Procedure:Add 10% Water/Ethanol mistQuantCheck->WetSolidYes (High Risk)DirectBinDouble Bag (Antistatic)Secondary ContainmentQuantCheck->DirectBinNo (Trace)IncinerationStream A: High-Temp Incineration(Lab Pack Service)WetSolid->IncinerationDirectBin->IncinerationSolventWasteStream B: Organic Solvent Waste(Fuel Blending)Segregation->SolventWaste

Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and quantity.[1][2]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, synthesis products, or contaminated solids.[1][2]

  • PPE Requirement: Nitrile gloves (double gloved), safety goggles, lab coat, and face shield (if handling >1g).[1][2]

  • Wetting (Desensitization):

    • If the solid is dry and caked, do not scrape vigorously.

    • Mist the solid with a small amount of Ethanol or Water to suppress dust and reduce friction sensitivity.

  • Packaging:

    • Transfer wetted solid into a wide-mouth HDPE jar.[2]

    • Do not use metal spatulas ; use conductive plastic or wood to avoid spark generation.

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: "N-(4-nitro-1H-pyrazol-5-yl)acetamide, Ethanol (trace)."[1][2]

    • Hazard Checkboxes: Toxic, Flammable (due to wetting agent).[2]

  • Final Disposal: Move to the Satellite Accumulation Area (SAA) . This material must be destroyed via incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for reaction byproducts or dissolved samples.[1][2]

  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases (e.g., NaOH), which could trigger decomposition.[2]

  • Segregation:

    • If dissolved in Dichloromethane/Chloroform : Pour into Halogenated Waste .

    • If dissolved in Methanol/Acetone/DMSO : Pour into Non-Halogenated Waste .

  • Neutralization (Optional but Recommended for Large Volumes):

    • If the solution is acidic (from nitration workup), neutralize to pH 6-8 using saturated Sodium Bicarbonate (

      
      ) slowly to prevent heat accumulation.[2]
      
  • Container: Store in a standard solvent waste carboy (safety cap required). Avoid filling >90% to allow for vapor expansion.

Emergency Spill Response (Nitro-Specific)

If a spill occurs, immediate action is required to prevent exposure to toxic dust or shock-sensitive crystals.[1]

SpillResponseAlert1. ALERT & ISOLATEEvacuate immediate areaPPE2. DON PPERespirator (N95/P100)Double GlovesAlert->PPEDampen3. DAMPENCover with solvent-wetpads (Acetone/EtOH)PPE->DampenCollect4. COLLECTScoop (Plastic Only)Into Waste JarDampen->CollectClean5. DECONTAMINATEWash surface withsoap & waterCollect->Clean

Figure 2: Sequential workflow for safely managing a spill of nitro-pyrazole solids.

Critical Note: Never use a brush and dustpan on dry nitro-compounds.[1] The friction can trigger rapid decomposition. Always wet the spill first.

Regulatory Compliance & Classification
  • RCRA Classification (USA):

    • This compound does not have a specific P or U list code.

    • Characteristic Waste: It is classified by characteristic.

      • D001 (Ignitable): If wetted with flammable solvents.[1][2]

      • D003 (Reactive): If the specific batch is determined to be unstable (unlikely for the acetamide, but possible for the pure nitro-amine precursor).[1][2]

  • European Waste Code (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References
  • PubChem. (n.d.).[2] Compound Summary: N-(4-Nitropyrazol-3-yl)-acetamide (Isomer Analog).[1][2] National Library of Medicine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: N-(4-nitro-1H-pyrazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(4-nitro-1H-pyrazol-5-yl)acetamide presents a dual-hazard profile characteristic of high-nitrogen energetic precursors: biological toxicity (skin/eye irritant, potential organ toxicity) and physicochemical instability (energetic potential due to the nitro-pyrazole core).

As a Senior Application Scientist, I strongly advise treating this compound not just as a toxic organic solid, but as a Class 4.1 Flammable Solid equivalent during handling. The nitro group on the pyrazole ring introduces strain and oxidation potential that necessitates strict static control and thermal regulation.

Immediate GHS Hazard Identification:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin irritation and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2][3]

  • Warning: Potential for energetic decomposition if heated under confinement.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) for solutions.Nitro-aromatics can permeate thin nitrile rapidly. Double gloving provides a visual breach indicator and extends breakthrough time >480 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1) Face Shield required for reactions >1g or heating.[4]Standard safety glasses are insufficient against fine dust ingress or solvent splashes containing the nitro-compound.
Respiratory Engineering Control First: Fume Hood.Backup: N95/P100 Particulate Respirator.The fine powder nature of pyrazoles creates an inhalation risk. N95 protects against solid particulates; P100 is required if oil aerosols are present.
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) + Natural fiber clothing (Cotton).Synthetic fabrics (polyester) melt onto skin during thermal events. FR coats prevent ignition from potential flash fires associated with nitro compounds.
Footwear Closed-toe, leather/chemical-resistant synthetic.Prevents dermal absorption from floor spills.

Operational Protocol: Safe Handling Workflow

Phase A: Receiving & Storage[6]
  • Inspection: Upon receipt, inspect the septum/cap for crystallization (sign of leakage/sublimation).

  • Environment: Store in a desiccated, amber glass vial at 2-8°C. Nitro-pyrazoles can be photosensitive and hygroscopic.

  • Segregation: Store away from strong reducing agents (hydrazine, metal hydrides) and strong bases to prevent uncontrolled exothermic decomposition.

Phase B: Weighing & Transfer (Critical Step)
  • Static Control: Use an ionizing fan or anti-static gun on the balance. High-nitrogen compounds are sensitive to electrostatic discharge (ESD).

  • Tools: Use non-sparking spatulas (PTFE-coated or ceramic). Avoid metal-on-glass friction.

  • Containment: Weigh inside a ductless filtered enclosure or chemical fume hood. Never weigh on an open bench.

Phase C: Reaction Setup
  • Solvent Selection: Dissolve in polar aprotic solvents (DMSO, DMF) slowly.

  • Thermal Control: If heating is required, use a silicone oil bath or heating block with an external temperature probe . Never use a heat gun directly on the flask.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon to exclude oxygen, reducing the risk of oxidative decomposition.

Operational Logic Diagram

The following decision tree illustrates the safe handling workflow based on the state of the material.

HandlingProtocol Start Start: N-(4-nitro-1H-pyrazol-5-yl)acetamide StateCheck Check State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution StateCheck->Solution Dissolved StaticControl 1. ESD Control (Ionizer) 2. PTFE Spatula Only Solid->StaticControl GloveCheck Glove Compatibility Check (DMSO/DMF requires Laminate) Solution->GloveCheck Weighing Weigh in Fume Hood (Draft Shield Down) StaticControl->Weighing Reaction Reaction Setup (Inert Gas + Temp Probe) Weighing->Reaction Transfer Syringe Transfer (Avoid pouring) GloveCheck->Transfer Transfer->Reaction Disposal Disposal: High-Temp Incineration Reaction->Disposal Post-Exp

Caption: Operational logic flow for handling N-(4-nitro-1H-pyrazol-5-yl)acetamide in solid vs. solution states.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a full-face respirator if powder is airborne.

  • Neutralization:

    • Solids: Do not sweep (creates dust). Cover with a wet pad (water/surfactant) to dampen, then scoop with a plastic dustpan.

    • Liquids: Absorb with vermiculite or sand.[5] Do not use combustible materials like sawdust.

  • Decontamination: Clean surface with 10% bleach solution followed by soap and water to degrade the pyrazole ring.

Waste Disposal[3][4][6][8][9][10]
  • Categorization: Classify as "Toxic Organic Waste" with a sub-label for "Nitrogenous Energetic" .

  • Method: High-temperature incineration equipped with an afterburner and scrubber is the only acceptable disposal method to ensure complete destruction of the nitro-pyrazole core.

  • Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4427561, N-(3,4-dimethylphenyl)-2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)thio]acetamide (Analogous Structure). Retrieved from [Link]

  • ChemWhat. N-(4-Nitropyrazol-3-yl)-acetamide Database Record. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.